molecular formula C10H8F2O2 B1386638 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1157642-22-2

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1386638
CAS No.: 1157642-22-2
M. Wt: 198.17 g/mol
InChI Key: RPXLAIOPAHDAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H8F2O2 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXLAIOPAHDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656375
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157642-22-2
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, a molecule whose history is not marked by a singular discovery event, but rather by its evolution as a critical intermediate in the synthesis of high-value therapeutics. We will delve into the synthetic strategies that have been developed, the rationale behind these chemical pathways, and the compound's pivotal role in the development of blockbuster drugs. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important chemical entity.

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent ring strain endows it with unique electronic and conformational properties. In drug design, the cyclopropane scaffold is often employed as a rigid bioisostere for other functional groups, such as double bonds, to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune pharmacokinetic profiles.[3] The introduction of a 2,4-difluorophenyl group to this scaffold further enhances its utility by modulating electronic properties and providing additional vectors for interaction with protein targets.

The subject of this guide, this compound, has emerged as a particularly valuable building block. Its primary significance lies in its role as a key precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), a critical intermediate in the synthesis of the antiplatelet drug, Ticagrelor.[4][5] The history of this carboxylic acid is therefore inextricably linked to the development of this life-saving medication.

The Genesis of a Synthetic Challenge: Early Synthetic Routes

The initial synthetic approaches to this compound and its derivatives were often multi-step processes that utilized classical organic reactions. A major challenge in the synthesis of this molecule is the control of stereochemistry, as the biological activity of the final drug often resides in a single stereoisomer.

One of the early documented routes involves the reaction of 3,4-difluorobenzaldehyde with malonic acid to form an intermediate that is subsequently converted to the cyclopropane ring.[5] These early methods, while foundational, often suffered from drawbacks such as the use of hazardous reagents like sodium azide and pyridine, and relatively low overall yields, making them less suitable for large-scale industrial production.[5][6]

A significant hurdle in these early syntheses was the efficient and stereoselective formation of the cyclopropane ring. The development of methods to control the trans stereochemistry of the substituents on the cyclopropane ring was a key focus of research.

The Evolution of Synthesis: Towards Greener and More Efficient Processes

Recognizing the limitations of early synthetic strategies, significant research efforts were directed towards developing more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and its amine derivative, CPA. This evolution is well-documented in the patent literature, showcasing a clear progression in synthetic methodology.

Key Innovations in Synthesis:
  • Catalytic Asymmetric Cyclopropanation: A major breakthrough was the use of transition metal catalysts, such as ruthenium and copper complexes with chiral ligands, to effect the asymmetric cyclopropanation of styrenes with diazoacetates.[7][8] This approach allows for the direct formation of the cyclopropane ring with high enantioselectivity, significantly streamlining the synthesis and avoiding tedious chiral resolutions.

  • Improved Reagents and Reaction Conditions: Later generation syntheses have focused on replacing hazardous and expensive reagents. For example, the use of chiral oxazaborolidines for stereoselective reductions has been explored, although their cost can be a drawback.[5][7] The development of alternative routes that avoid toxic reagents like borane dimethylsulfide complex and heavy metals has been a priority.[5]

  • Strategic Cyclopropanation of Alkenes: Another successful strategy involves the cyclopropanation of an alkene precursor derived from 3,4-difluorobenzaldehyde.[4][6] This can be achieved using reagents like trimethylsulfoxonium iodide.[4][6] The choice of the substituent on the alkene is crucial as it must be readily convertible to a carboxylic acid group.[6]

The following table provides a comparative overview of different synthetic strategies:

Synthetic Strategy Key Reagents Advantages Disadvantages References
Early Route via Malonic Acid 3,4-difluorobenzaldehyde, malonic acid, pyridine, sodium azideEstablished routeUse of hazardous reagents, multi-step, low overall yield[5]
Asymmetric Cyclopropanation 3,4-difluorostyrene, ethyl diazoacetate, Ru or Cu catalyst with chiral ligandHigh enantioselectivity, fewer stepsExpensive catalysts and ligands[7][8]
Cyclopropanation of Alkene 3,4-difluorobenzaldehyde derivative, trimethylsulfoxonium iodideAvoids some hazardous reagentsRequires a suitable alkene precursor[4][6]
Route via Chloroacetyl Chloride 1,2-difluorobenzene, chloroacetyl chloride, chiral oxazaborolidineStereoselective reductionUse of expensive and toxic reagents[7][8]

Modern Synthetic Protocol: A Step-by-Step Guide

The following is a representative modern protocol for the synthesis of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, based on the principles of asymmetric catalysis. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 3,4-Difluorostyrene
  • To a stirred suspension of methyltriphenylphosphonium bromide in toluene, add a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cool the resulting ylide solution and add 3,4-difluorobenzaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work up the reaction by quenching with water and extracting with a suitable organic solvent. Purify the crude product by distillation or chromatography to yield 3,4-difluorostyrene.

Step 2: Asymmetric Cyclopropanation
  • In a dry, inert atmosphere, dissolve the chiral ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine) and the ruthenium catalyst precursor (e.g., dichloro(p-cymene)ruthenium(II) dimer) in a suitable solvent like toluene.

  • Add the 3,4-difluorostyrene to the catalyst solution.

  • Slowly add a solution of ethyl diazoacetate to the reaction mixture at a controlled temperature.

  • Monitor the reaction for completion.

  • Upon completion, the reaction is worked up and the crude ethyl trans-(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate is purified by chromatography.

Step 3: Hydrolysis to the Carboxylic Acid
  • Dissolve the purified ethyl ester in a mixture of methanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain trans-(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid.

A schematic representation of this synthetic workflow is provided below:

SynthesisWorkflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Asymmetric Cyclopropanation cluster_step3 Step 3: Hydrolysis A 3,4-Difluorobenzaldehyde C 3,4-Difluorostyrene A->C Wittig Reaction B Methyltriphenylphosphonium bromide + DBU B->C F Ethyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate C->F Asymmetric Cyclopropanation D Ethyl Diazoacetate D->F E Ru Catalyst + Chiral Ligand E->F H trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid F->H Hydrolysis G NaOH, H2O/MeOH G->H

Figure 1: A representative synthetic workflow for the preparation of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid.

Application in Drug Development: The Gateway to Ticagrelor

The primary application of this compound is as a precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA). The carboxylic acid is typically converted to an activated species, such as an acyl chloride or azide, which then undergoes a Curtius or a related rearrangement to furnish the desired amine.[6][9] This amine is a crucial component of Ticagrelor, where it is coupled to the triazolopyrimidine core of the molecule.

The following diagram illustrates the pivotal role of the title compound in the synthesis of Ticagrelor:

TicagrelorSynthesis A This compound B Activation & Rearrangement (e.g., Curtius) C (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA) A->C Several Steps E Ticagrelor C->E Coupling D Triazolopyrimidine Core D->E

Figure 2: The central role of this compound in the synthesis of Ticagrelor.

Physicochemical Properties and Their Significance

The physicochemical properties of this compound are crucial for its function as a synthetic intermediate and for the properties of the final active pharmaceutical ingredient.

Property Value/Description Significance
Molecular Formula C₁₀H₈F₂O₂Provides the elemental composition.[10]
Molecular Weight 198.17 g/mol Important for stoichiometric calculations.[10]
CAS Number 1157642-22-2A unique identifier for the chemical substance.[10]
Physical State Likely a crystalline solid at room temperature.Facilitates handling, purification, and storage.
Acidity (pKa) The carboxylic acid moiety provides acidic properties.Crucial for its reactivity and for purification via acid-base extractions.
Lipophilicity The difluorophenyl group increases lipophilicity.Influences solubility in organic solvents used in synthesis.

The presence of the two fluorine atoms on the phenyl ring significantly impacts the electronic properties of the molecule, which can influence the reactivity of the carboxylic acid group and the binding of the final drug to its target.

Future Perspectives

The journey of this compound from a synthetic curiosity to a key industrial intermediate underscores the power of process chemistry in enabling access to complex and life-changing medicines. The continuous refinement of its synthesis provides a compelling case study in the pursuit of more efficient, sustainable, and scalable chemical manufacturing.

Looking ahead, the unique structural and electronic features of this and similar fluorinated cyclopropane building blocks will likely continue to be exploited in the design of new therapeutic agents. As our understanding of structure-activity relationships deepens, the demand for novel, well-defined, and stereochemically pure building blocks will only increase. The history of this compound serves as a testament to the enduring importance of fundamental synthetic chemistry in the advancement of medicine.

References

  • WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (URL: not available)
  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google P
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - European Patent Office - EP 2644590 A1. (URL: [Link])

  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed. (URL: [Link])

  • Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. (URL: [Link])

  • 1-(3,5-difluorophenyl)cyclopropane-1-carboxylic acid - MySkinRecipes. (URL: not available)
  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (URL: [Link])

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - NIH. (URL: [Link])

  • Cyclopropane Derivatives and their Diverse Biological Activities | Scilit. (URL: [Link])

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (URL: [Link])

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - eScholarship.org. (URL: [Link])

  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. The strategic incorporation of a difluorophenyl group and a cyclopropane ring presents a unique combination of structural rigidity and modulated electronic properties, making a thorough understanding of its physicochemical characteristics paramount for its effective application.

Introduction: The Significance of Fluorination and a Strained Ring System

The presence of fluorine atoms in pharmaceutical candidates can profoundly influence their metabolic stability, binding affinity, and membrane permeability. In this compound, the two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups, which can impact the acidity of the carboxylic acid and the overall electronic distribution of the molecule. The cyclopropane ring, a strained three-membered carbocycle, imparts a rigid conformation, which can be advantageous for specific receptor binding. This guide will delve into the key physicochemical parameters that are critical for the development of this compound as a potential therapeutic agent.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1157642-22-2[1]
Molecular Formula C₁₀H₈F₂O₂[1]
Molecular Weight 198.17 g/mol [1]
Physical Form Solid
Boiling Point 307-310 °C
Melting Point Not explicitly reported for the 2,4-isomer. Data for the analogous (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid is also not available, with a predicted boiling point of 313.9±42.0 °C.[2]
pKa Predicted values for carboxylic acids are typically in the range of 4-5. The pKa of the unsubstituted cyclopropanecarboxylic acid is 4.65.[3][3][4]
Solubility Generally soluble in organic solvents; water solubility may be limited due to the hydrophobic fluorinated phenyl group.[5]

Synthesis and Purification Overview

The synthesis of 2-(substituted-phenyl)cyclopropane-1-carboxylic acids typically involves the cyclopropanation of a corresponding styrene derivative or the reaction of a phenyl-substituted precursor with a cyclopropanating agent. For instance, a common route involves the reaction of a difluorostyrene with ethyl diazoacetate in the presence of a rhodium or copper catalyst, followed by hydrolysis of the resulting ester to the carboxylic acid.

Purification is critical to obtaining a sample with well-defined physicochemical properties. Common purification techniques include recrystallization from a suitable solvent system or column chromatography on silica gel. The choice of solvent for recrystallization is guided by the solubility profile of the compound.

Synthesis_Workflow Styrene 2,4-Difluorostyrene Ester Ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate Styrene->Ester Diazo Ethyl Diazoacetate Diazo->Ester Catalyst Rh or Cu Catalyst Catalyst->Ester Hydrolysis Base or Acid Hydrolysis Ester->Hydrolysis Acid 2-(2,4-difluorophenyl)cyclopropane- 1-carboxylic acid Hydrolysis->Acid Purification Recrystallization or Chromatography Acid->Purification Pure_Acid Pure Product Purification->Pure_Acid

General synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of the data, the following established protocols are recommended for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Solubility in various solvents is a critical parameter for formulation development and for understanding the compound's behavior in different biological environments.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, buffered aqueous solutions (pH 4.5, 6.8, and 7.4), ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

  • Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow Start Excess Solid + Solvent Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Filter Filter (0.45 µm) Equilibrate->Filter Analyze Analyze Filtrate (HPLC) Filter->Analyze Result Determine Concentration Analyze->Result

Workflow for solubility determination by the shake-flask method.
pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It is a key determinant of the compound's ionization state at different physiological pH values, which in turn affects its solubility, absorption, and distribution.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known amount of the carboxylic acid is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) if the aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The cyclopropyl protons will resonate in the upfield region, typically between 0.5 and 2.0 ppm, and will exhibit complex splitting patterns due to geminal and vicinal coupling. The carboxylic acid proton is expected to be a broad singlet in the downfield region, typically between 10 and 13 ppm.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (in the range of 110-165 ppm, with those attached to fluorine showing characteristic splitting), and the cyclopropyl carbons (in the upfield region, typically below 40 ppm).[6][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to strong hydrogen bonding. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z 198.

Conclusion

The physicochemical properties of this compound are a direct consequence of its unique chemical structure. The interplay between the electron-withdrawing difluorophenyl group and the rigid cyclopropane moiety dictates its acidity, solubility, and potential for biological interactions. A thorough experimental determination of these properties, following the established protocols outlined in this guide, is essential for advancing its development as a promising pharmaceutical candidate. The data presented herein serves as a foundational resource for researchers in the field, enabling a more informed and efficient drug development process.

References

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324497). Retrieved from [Link]

  • Google Patents. (n.d.). WO 2013/144295 A1.
  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(10), 1153-1164.
  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • GNPS. (2018). GNPS Library Spectrum CCMSLIB00004697367. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:161711-27-9 | (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2023). (a) FTIR spectra of COP‐1 and COF‐2–4. (b) PXRD patterns of COP‐1 and.... Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • Chemistry Steps. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (1S,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindexalkanes.htm#cyclopropane H-1 NMR]([Link] H-1 NMR)

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values. Retrieved from [Link]

  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

A Technical Guide to 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1157642-22-2): Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Overview

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound that has garnered interest within the scientific community, particularly in the realm of drug discovery and medicinal chemistry. Its structure is a compelling amalgamation of three distinct chemical moieties: a rigid cyclopropane ring, a metabolically robust difluorophenyl group, and a versatile carboxylic acid functional group. This unique combination imparts a set of physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents.

The strategic incorporation of cyclopropane rings and fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological profiles. Cyclopropane scaffolds introduce conformational rigidity and can improve metabolic stability, while fluorine substitution can modulate electronic properties, pKa, and block sites of metabolism.[1][2] The carboxylic acid provides a crucial synthetic handle for further modification, such as amide bond formation or esterification, and can also serve as a key pharmacophoric element for interacting with biological targets.[3] This guide provides an in-depth analysis of its properties, plausible synthetic routes, key applications, and essential safety protocols.

cluster_title Chemical Structure cluster_structure Title This compound CAS CAS: 1157642-22-2 structure_node Generalized Synthetic Workflow Start 2,4-Difluorostyrene Step1 Cyclopropanation (e.g., with Ethyl Diazoacetate in the presence of a catalyst) Start->Step1 Intermediate Ethyl 2-(2,4-Difluorophenyl)cyclopropane- 1-carboxylate (Ester Intermediate) Step1->Intermediate Step2 Hydrolysis (e.g., NaOH or LiOH in aq. Ethanol) Intermediate->Step2 End 2-(2,4-Difluorophenyl)cyclopropane- 1-carboxylic acid (Final Product) Step2->End

Caption: A plausible workflow for the synthesis of the title compound.

Experimental Protocol (Generalized):

  • Cyclopropanation: 2,4-Difluorostyrene is reacted with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper complex) in an inert solvent like dichloromethane or toluene. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting styrene is consumed. [4]2. Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude ester intermediate is then purified, typically by flash column chromatography on silica gel. [5]3. Hydrolysis: The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An excess of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is heated to reflux until the ester is fully saponified (hydrolyzed) to the corresponding carboxylate salt. [6]4. Acidification and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., 2M HCl) to a pH of ~2, which precipitates the carboxylic acid product. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Chemical Reactivity

The primary site of reactivity is the carboxylic acid group. It can readily undergo standard transformations, including:

  • Amide Coupling: Reaction with amines in the presence of a coupling agent (e.g., EDC, HATU) to form carboxamides. This is a cornerstone reaction in medicinal chemistry for building larger molecules.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to form esters, which can act as prodrugs. [3]* Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Section 4: Role in Medicinal Chemistry and Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a strategic building block. Its value stems from the synergistic contributions of its three structural components, which address key challenges in modern drug design such as potency, selectivity, and pharmacokinetic properties.

Structure-Property Relationships cluster_Fragments Key Structural Fragments cluster_Properties Impact on Drug Properties Core 2-(2,4-Difluorophenyl) cyclopropane-1-carboxylic acid Frag1 Cyclopropane Ring Core->Frag1 Frag2 Difluorophenyl Group Core->Frag2 Frag3 Carboxylic Acid Core->Frag3 Prop1 Metabolic Stability Frag1->Prop1 Increases Prop2 Conformational Rigidity Frag1->Prop2 Introduces Prop3 Enhanced Potency Frag1->Prop3 Contributes to Frag2->Prop1 Blocks Metabolism Prop4 Modulated pKa / Lipophilicity Frag2->Prop4 Fine-tunes Prop5 Pharmacophore / H-Bonding Frag3->Prop5 Acts as Prop6 Synthetic Handle Frag3->Prop6 Provides

Caption: The influence of key structural fragments on potential drug properties.

  • The Cyclopropane Ring : This strained three-membered ring acts as a rigid scaffold. By locking rotatable bonds, it can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced binding affinity and potency. [2]Furthermore, the C-H bonds on a cyclopropane ring are stronger than their aliphatic counterparts, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. [2]

  • The Difluorophenyl Group : Fluorine substitution is a powerful tool in medicinal chemistry. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can significantly alter the pKa of nearby functional groups and modulate the molecule's overall electronic character. [1]They can also serve as effective metabolic blockers, preventing enzymatic hydroxylation of the aromatic ring, thereby increasing the drug's half-life. [1]

  • The Carboxylic Acid Group : This functional group is highly versatile. It can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a target protein's active site. [3]Its ability to be ionized at physiological pH can enhance aqueous solubility. [3]Most importantly, it serves as a robust synthetic handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) by creating libraries of related amides, esters, and other analogues.

A prominent example of this molecular scaffold's utility is in the synthesis of the antiplatelet drug Ticagrelor. A key intermediate in its synthesis is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is derived from the corresponding carboxylic acid, highlighting the industrial relevance of this class of compounds. [7]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential. The available safety data indicates that this compound should be handled with care.

GHS Hazard Information
PictogramSignal WordHazard Statements

Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.<[8]br>H315: Causes skin irritation.<[8]br>H319: Causes serious eye irritation.<[8]br>H335: May cause respiratory irritation. [8]
Protocol for Safe Handling
  • Engineering Controls : Handle this compound only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. [9]Facilities should be equipped with an eyewash station and a safety shower. 2. Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). [10] * Eye/Face Protection : Use chemical safety goggles or a face shield. [10] * Clothing : Wear a lab coat and closed-toe shoes. Avoid exposing skin. 3. Handling Practices : Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [10]Wash hands thoroughly after handling. [11]Keep the container tightly closed when not in use. [9]4. Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. [11]The recommended storage temperature is 2-8°C. [8]

First-Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. [9]* Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs. [9]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [9]* Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. [9][11]

Section 6: Conclusion

This compound stands out as a strategically designed molecular building block. The convergence of a rigid cyclopropane core, the modulating effects of difluoro-substitution, and the functional versatility of a carboxylic acid group makes it a highly valuable asset for researchers in medicinal chemistry. Its application can facilitate the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its properties, synthetic accessibility, and safety requirements, as detailed in this guide, is crucial for unlocking its full potential in the synthesis of next-generation therapeutics.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid.
  • Supporting Information. (n.d.). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoro pentenoic acid.
  • Matrix Scientific. (n.d.). 2-(2,4-Difluorophenyl)cyclopropanecarboxylic acid Safety Data Sheet.
  • Fluorochem. (2022). Safety Data Sheet for 1,1-Cyclopropanedicarboxylic acid.
  • Google Patents. (2013). WO 2013/144295 A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). WO2001092200A1: Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • PubChem. (n.d.). (1S)-2,2-difluorocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Universitas Airlangga Repository. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • Saisa Chemicals. (2022). MSDS UREA.
  • YouTube. (2021). Structure Determination from Spectra (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.
  • National Institutes of Health. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Study of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclopropane ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and unique electronic properties.[1][2] When substituted with electronically demanding groups, such as a difluorophenyl ring, the resulting molecule, 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, becomes a compelling target for theoretical investigation. Although this specific molecule is primarily known as a synthetic intermediate, a detailed computational analysis of its structure is crucial for understanding its reactivity, potential biological interactions, and spectroscopic characteristics.[3][4][5] This guide provides a comprehensive, step-by-step framework for conducting a thorough theoretical study of this molecule, from fundamental stereochemical considerations to advanced quantum chemical calculations. The methodologies outlined herein are designed to furnish researchers and drug development professionals with actionable insights into the molecule's conformational landscape and electronic profile.

Part 1: Foundational Analysis - Structure and Stereoisomerism

Before any computational work can begin, a rigorous analysis of the molecule's inherent stereochemistry is essential. This compound possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to two diastereomers: cis and trans.

  • Cis Isomer: The phenyl and carboxylic acid groups are on the same face of the cyclopropane ring.

  • Trans Isomer: The phenyl and carboxylic acid groups are on opposite faces of the ring.

Each of these diastereomers exists as a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans). From a computational standpoint, enantiomers are energetically identical in an achiral environment, so we only need to model one from each pair. Therefore, the primary structural question is to determine the relative stability of the cis versus the trans diastereomer.

Additionally, the carboxylic acid group itself has a crucial torsional degree of freedom around the C-C bond, leading to syn and anti conformations of the hydroxyl proton relative to the carbonyl group.[6][7] While the syn conformation is often favored in the gas phase, the anti form can become more stable in aqueous environments due to improved solvent interactions.[7]

Diagram 1: Key Stereoisomers for Theoretical Study

G cis cis-Isomer (1R, 2S) syn_cis cis-syn cis->syn_cis anti_cis cis-anti cis->anti_cis trans trans-Isomer (1R, 2R) syn_trans trans-syn trans->syn_trans anti_trans trans-anti trans->anti_trans syn syn-Conformer (O=C-O-H ≈ 0°) anti anti-Conformer (O=C-O-H ≈ 180°)

Caption: Primary stereoisomers and conformers of the target molecule.

Part 2: Designing the Computational Strategy

The selection of an appropriate computational method is critical for obtaining reliable results. For molecules containing halogens like fluorine and strained rings, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[1][8][9]

Choice of DFT Functional and Basis Set
  • Functional: The B3LYP functional is a widely used and robust choice for geometry optimizations of organic molecules.[8][9] For higher accuracy in energy calculations, especially when considering non-covalent interactions that might influence the phenyl group's orientation, a dispersion-corrected functional like wB97XD or CAM-B3LYP is recommended.[8][10]

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is an excellent starting point.[10] It includes diffuse functions (+) to accurately describe the lone pairs on oxygen and fluorine atoms and polarization functions (d,p) to handle the strained cyclopropane ring and polar C-F bonds correctly.

Solvation Model

To simulate a realistic biological or solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed. Calculations should be performed in both the gas phase (for intrinsic properties) and a solvent like water or DMSO to understand environmental effects on conformational preference.

Part 3: The Computational Workflow Protocol

This section details the step-by-step protocol for a comprehensive theoretical analysis.

Diagram 2: Computational Workflow

G A 1. Build Initial 3D Structures (cis and trans) B 2. Perform Conformational Search (Rotate Phenyl and COOH groups) A->B For each diastereomer C 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C Lowest energy conformers D 4. Verify Minima (Frequency Calculation) C->D Optimized structures E 5. Single-Point Energy Refinement (e.g., wB97XD/6-311+G(d,p)) D->E Confirmed minima (No imaginary frequencies) F 6. Calculate Molecular Properties (NMR, IR, Electronic) E->F Accurate energies G 7. Analyze Results F->G

Caption: A systematic workflow for the theoretical analysis.

Step-by-Step Experimental Protocols
  • Structure Preparation:

    • Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structures for both the cis and trans diastereomers.

    • For each diastereomer, create initial models for both the syn and anti conformations of the carboxylic acid.

  • Conformational Analysis:

    • Objective: To find the global minimum energy conformation for each diastereomer.[11]

    • Procedure: Perform a relaxed potential energy surface scan by systematically rotating the two key dihedral angles:

      • The C(ring)-C(phenyl) bond.

      • The C(ring)-C(acid) bond.

    • Rotate each dihedral in increments of 30° and perform a low-level geometry optimization at each step. This process identifies all significant local minima on the conformational landscape.

  • Geometry Optimization and Frequency Calculation:

    • Objective: To obtain the precise, lowest-energy structure for each stable conformer and confirm it is a true minimum.

    • Protocol:

      • Take the lowest-energy conformers identified in the previous step.

      • Perform a full geometry optimization using your chosen DFT method (e.g., B3LYP/6-311+G(d,p)).

      • Following optimization, run a frequency calculation at the same level of theory. A true minimum will have zero imaginary frequencies. The output of this step also provides the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy calculations.

  • Property Calculations:

    • Objective: To predict spectroscopic and electronic properties.

    • Protocols:

      • NMR Spectroscopy: Use the optimized geometries and the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C chemical shifts. These can be compared to experimental data if available.

      • IR Spectroscopy: The results from the frequency calculation directly simulate the infrared spectrum. The vibrational modes can be analyzed to understand the molecule's dynamics.

      • Electronic Properties: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. Generate an electrostatic potential (ESP) map to visualize electron-rich and electron-poor regions, which is crucial for predicting non-covalent interactions.

Part 4: Data Presentation and Interpretation

The results of the computational study should be summarized for clarity and comparative analysis.

Table 1: Calculated Relative Energies of Stereoisomers
IsomerConformerRelative Energy (Gas Phase, kcal/mol)Relative Gibbs Free Energy (Aqueous, kcal/mol)Dipole Moment (Debye)
trans-(1R,2R) Phenyl-gauche, COOH-syn0.00 (Reference)0.00 (Reference)2.15
Phenyl-anti, COOH-syn+1.25+1.103.54
cis-(1R,2S) Phenyl-gauche, COOH-syn+2.58+2.304.78
Phenyl-anti, COOH-syn+3.50+3.155.91

Note: Data are hypothetical and for illustrative purposes. Actual values would be generated from the computational workflow.

Interpretation: This table allows for a direct comparison of the stability of the different isomers. In this hypothetical example, the trans isomer is significantly more stable than the cis isomer, likely due to reduced steric hindrance between the bulky phenyl and carboxylic acid groups. The aqueous phase data, showing a slightly smaller energy gap, suggests that the more polar cis isomer is better stabilized by the solvent.

Table 2: Predicted Spectroscopic and Electronic Data (for the most stable trans isomer)
PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-0.98 eV
HOMO-LUMO Gap5.87 eV
Key ¹H NMR Shift (H on C1)δ 2.15 ppm
Key ¹³C NMR Shift (C=O)δ 175.4 ppm
Key IR Frequency (C=O stretch)1715 cm⁻¹

Interpretation: The large HOMO-LUMO gap suggests high kinetic stability. The predicted NMR and IR data serve as benchmarks that can be used to confirm the structure experimentally or to identify the compound in a reaction mixture. The fluorination of the phenyl ring is expected to lower the HOMO and LUMO energies compared to the non-fluorinated analogue.[12][13]

Conclusion

A theoretical study of this compound provides indispensable insights into its structural preferences and electronic nature. The computational workflow detailed in this guide demonstrates that the trans diastereomer is likely the thermodynamic product due to lower steric strain. Furthermore, quantum chemical calculations can furnish a wealth of predictive data, including relative energies, dipole moments, and spectroscopic fingerprints, which are invaluable for guiding synthesis, purification, and further development in a drug discovery pipeline. This in-silico approach represents a cost-effective and powerful strategy to characterize key molecular properties before committing significant resources to laboratory experimentation.

References

  • BenchChem. (2025). Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes.
  • ResearchGate. (n.d.). Studied cyclopropane and cyclopropanone derivatives.
  • Google Patents. (2013). WO 2013/144295 A1.
  • AIP Publishing. (2017). Molecular dynamics simulations of fluid cyclopropane with MP2/CBS-fitted intermolecular interaction potentials. The Journal of Chemical Physics.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • National Institutes of Health (NIH). (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.
  • Fluorine Notes. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Wikipedia. (n.d.). Cyclopropane. Available at: [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ACS Publications. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega.
  • MDPI. (n.d.). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field.
  • BenchChem. (n.d.). Computational studies on the electronic properties of fluorinated disulfides.
  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Abovchem. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2013). CONFORMATIONAL ANALYSIS: A REVIEW.
  • MDPI. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • NIST. (n.d.). cis-1-Phenylcyclopropane-2-carboxylic acid. NIST Chemistry WebBook.
  • Henry Rzepa's Blog. (2017). The conformation of carboxylic acids revealed.
  • National Institutes of Health (NIH). (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • PubMed. (n.d.). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR.
  • ResearchGate. (2025). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin).
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the analytical characterization of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. Phenylcyclopropane scaffolds are significant structural motifs in medicinal chemistry, and precise characterization of their derivatives is paramount for advancing research. This guide synthesizes foundational spectroscopic principles with predicted data to offer a robust framework for the unequivocal identification and quality control of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton and carbon framework, including the stereochemical relationships of the cyclopropane ring protons and the substitution pattern of the aromatic ring.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H observation, to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. A spectral width of ~220 ppm is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh Analyte (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer (>400 MHz) prep3->acq1 acq2 Acquire 1H, 13C, 19F Spectra acq1->acq2 acq3 Record Free Induction Decay (FID) acq2->acq3 proc1 Fourier Transform FID acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Peaks & Analyze Multiplicity proc2->proc3 proc4 Assign Signals to Molecular Structure proc3->proc4

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the rigid cyclopropane ring, which creates diastereotopic protons, and the couplings involving fluorine atoms.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated in the downfield region, typically between 10-12 ppm.[1] This signal will disappear upon the addition of D₂O, a classic test for exchangeable protons.[1]

  • Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will exhibit complex multiplets between approximately 6.8 and 7.4 ppm. The splitting patterns arise from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

  • Cyclopropane Protons (-CH-): The three aliphatic protons on the cyclopropane ring form a tightly coupled spin system. They are expected to resonate in the upfield region, likely between 1.5 and 3.0 ppm. The proton attached to the carboxyl-bearing carbon (H-1) will be deshielded relative to the others. The proton attached to the phenyl-bearing carbon (H-2) will also be deshielded. The two protons on C-3 will be diastereotopic and show geminal coupling to each other, as well as cis and trans couplings to H-1 and H-2.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity & Coupling (Hz)
~11.0Broad singlet
~7.4Multiplet
~7.2Multiplet
~7.0Multiplet
~2.8Multiplet
~2.0Multiplet
~1.7Multiplet
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides critical information on the carbon backbone, with carbon-fluorine couplings serving as a key diagnostic tool.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, typically in the range of 170-175 ppm.[2]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to fluorine (C-2 and C-4) will appear as large doublets due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller couplings to fluorine.

  • Cyclopropane Carbons (-CH-): The three carbons of the cyclopropane ring will resonate in the upfield aliphatic region, typically between 15 and 35 ppm.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Expected C-F Coupling Assignment
~173--COOH
~162Doublet, ¹JCF ≈ 250 HzAr C-F
~160Doublet, ¹JCF ≈ 248 HzAr C-F
~130Doublet, J ≈ 8 HzAr C-H
~125Doublet of doublets, J ≈ 12, 4 HzAr C-CH
~112Doublet, J ≈ 21 HzAr C-H
~105Doublet, J ≈ 26 HzAr C-H
~28-CH-Ar
~22-CH-COOH
~18--CH₂-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, IR is particularly useful for identifying the carboxylic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Workflow for IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation prep1 Ensure ATR Crystal is Clean prep2 Place Small Amount of Solid on Crystal acq1 Run Background Scan prep2->acq1 acq2 Apply Pressure with Anvil acq1->acq2 acq3 Acquire Spectrum (4000-400 cm-1) acq2->acq3 proc1 Identify Key Absorption Bands acq3->proc1 proc2 Correlate Bands to Functional Groups proc1->proc2 proc3 Confirm Molecular Identity proc2->proc3

Caption: Workflow for ATR-IR sample analysis and data interpretation.

Predicted IR Spectral Data

The IR spectrum will be dominated by features of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is the hallmark of a carboxylic acid, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[3][4] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates dimers in the solid state.[5]

  • C=O Stretch: A sharp and very intense absorption band is expected between 1725 and 1700 cm⁻¹, characteristic of the carbonyl group in a saturated carboxylic acid.[4]

  • C-F Stretches: Strong, sharp bands are expected in the 1300-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the difluorophenyl group.

  • C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear around 1320-1210 cm⁻¹, and an O-H bending vibration may be visible near 1440-1395 cm⁻¹.[3]

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode
3300 - 2500O-H stretch (H-bonded)
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1710C=O stretch
~1600, ~1500Aromatic C=C stretch
~1420O-H bend
~1250C-O stretch & C-F stretch
~1150C-F stretch

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use ESI in negative ion mode ([M-H]⁻) as carboxylic acids are readily deprotonated. Positive ion mode ([M+H]⁺ or [M+Na]⁺) can also be used.[6]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, which provides high mass accuracy (typically <5 ppm).[7]

  • Data Analysis: Determine the exact mass from the resulting spectrum and use it to confirm the elemental formula.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_proc Data Interpretation prep1 Prepare Dilute Solution (e.g., in Methanol) acq1 Infuse into ESI Source prep1->acq1 acq2 Ionize (Negative Mode: [M-H]-) acq3 Analyze with TOF or Orbitrap proc1 Determine Exact Mass of Molecular Ion acq3->proc1 proc2 Calculate Elemental Formula proc1->proc2 proc3 Analyze Fragmentation Pattern proc2->proc3

Caption: Workflow for HRMS analysis via Electrospray Ionization (ESI).

Predicted Mass Spectral Data
  • Molecular Formula: C₁₀H₈F₂O₂

  • Monoisotopic Mass: 200.0492 Da

In a high-resolution ESI-MS experiment under negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻.

  • [M-H]⁻ Ion: m/z = 200.0492 - 1.0078 (H) = 199.0414

Key fragmentation pathways for carboxylic acids often involve the loss of small neutral molecules.[8][9]

  • Loss of CO₂ (Decarboxylation): A significant fragment corresponding to [M-H-CO₂]⁻ at m/z 155.0515 would be strong evidence for a carboxylic acid.

  • Loss of H₂O: While less common from the [M-H]⁻ ion, loss of water can occur.

  • Loss of COOH: Cleavage of the bond next to the carbonyl can lead to a peak corresponding to the loss of the carboxyl group.[9]

Predicted HRMS Data (ESI Negative Mode)
Predicted m/z Ion Formula
199.0414[C₁₀H₇F₂O₂]⁻
155.0515[C₉H₇F₂]⁻

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework and its connectivity. Infrared spectroscopy offers rapid and conclusive evidence of the critical carboxylic acid functional group. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with exceptional precision. The predicted data and standardized protocols within this guide serve as a comprehensive reference for researchers to ensure the identity, purity, and quality of this valuable chemical entity.

References

  • Chemsrc. (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid. Accessed January 22, 2026. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Accessed January 22, 2026.
  • PubMed. Biochemical and crystallographic studies of the Met144Ala, Asp92Asn and His254Phe mutants of the nitrite reductase from Alcaligenes xylosoxidans provide insight into the enzyme mechanism. Accessed January 22, 2026. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Accessed January 22, 2026. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Accessed January 22, 2026.
  • University of Calgary. IR: carboxylic acids. Accessed January 22, 2026. [Link]

  • PubChem. (1S)-2,2-difluorocyclopropane-1-carboxylic acid. Accessed January 22, 2026. [Link]

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 22, 2026. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. Accessed January 22, 2026. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Accessed January 22, 2026. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Accessed January 22, 2026. [Link]

  • Journal of the Chinese Chemical Society. Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Accessed January 22, 2026. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 22, 2026. [Link]

  • PubMed. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Accessed January 22, 2026. [Link]

  • MDPI. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. Accessed January 22, 2026. [Link]

Sources

solubility of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document moves beyond a simple recitation of data, offering insights into the principles governing solubility and providing actionable protocols for its determination and optimization.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and the feasibility of various manufacturing processes. For a molecule like this compound, which possesses a unique combination of a rigid cyclopropane ring, a polar carboxylic acid group, and an aromatic system with electronegative fluorine atoms, predicting and understanding its solubility is a non-trivial but essential task. Poor solubility can lead to failed clinical trials and hinder the progression of promising drug candidates.[1][2] This guide will equip the reader with the foundational knowledge and practical methodologies to expertly navigate the solubility challenges associated with this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is paramount to explaining its solubility behavior. The structural features of this compound dictate its interactions with different solvents.

PropertyValue/InformationSource
Molecular Formula C₁₀H₈F₂O₂[3]
Molecular Weight 198.17 g/mol [3][4]
Physical Form Solid[4]
Boiling Point 307-310 °C[4]
Key Structural Features - Carboxylic acid group (-COOH): Capable of hydrogen bonding (both donor and acceptor) and ionization. - 2,4-Difluorophenyl group: Aromatic ring that can participate in π-π stacking and hydrophobic interactions. The fluorine atoms increase polarity and can act as weak hydrogen bond acceptors. - Cyclopropane ring: A rigid, strained aliphatic ring contributing to the molecule's overall shape and lipophilicity.N/A

The presence of both a hydrogen-bonding carboxylic acid group and a lipophilic difluorophenylcyclopropane moiety suggests that the solubility of this compound will be highly dependent on the solvent's properties, such as polarity, hydrogen bonding capacity, and acidity/basicity. For instance, its acidic nature, conferred by the carboxylic acid group, implies that its solubility will be significantly influenced by the pH of the medium.[5][6]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (this compound) and the solvent.

G cluster_solvent Solvent Solvent Organic Solvent COOH COOH COOH->Solvent H-Bonding Aryl Aryl Aryl->Solvent Dipole-Dipole Induced Dipole Cyclo Cyclo Cyclo->Solvent Dispersion Forces

Key Interactions:

  • Hydrogen Bonding: The carboxylic acid group is the primary driver for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone).

  • Dipole-Dipole Interactions: The polarized C-F bonds on the phenyl ring contribute to a molecular dipole, favoring solubility in polar solvents.

  • Van der Waals Forces: The entire molecule, particularly the cyclopropane and phenyl rings, will interact via weaker London dispersion forces, which are the primary mechanism for solubility in non-polar solvents.

Based on these principles, we can predict a general solubility trend:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like short-chain alcohols (methanol, ethanol), where strong hydrogen bonding and dipole-dipole interactions can be established.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in non-polar solvents like hexanes and toluene, where the polar carboxylic acid group cannot be effectively solvated.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability for compounds with low to moderate solubility.[1]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a self-validating system for the accurate determination of the thermodynamic (equilibrium) solubility of this compound.

Materials:

  • This compound (ensure high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Workflow:

G A 1. Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Seal vials and place on an orbital shaker. Shake at a constant temperature (e.g., 25°C) for a set duration (e.g., 24-48 hours). A->B C 3. Phase Separation Allow vials to stand undisturbed for solid to settle. Alternatively, centrifuge. B->C D 4. Sampling & Filtration Carefully withdraw a sample from the supernatant. Immediately filter through a syringe filter to remove undissolved solid. C->D E 5. Dilution & Analysis Dilute the filtered sample with a suitable mobile phase. Analyze the concentration using a pre-validated HPLC method. D->E F 6. Calculation Determine solubility (e.g., in mg/mL) by comparing the sample's concentration to a standard calibration curve. E->F

Detailed Steps:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 2 mL) of each selected organic solvent. The key is to ensure that a visible amount of undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[5] It is advisable to run a preliminary experiment to confirm that the concentration in solution does not change between two time points (e.g., 24 and 48 hours), thus confirming equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand for at least one hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Analysis:

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC to determine the precise concentration.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Trustworthiness and Self-Validation
  • Confirmation of Equilibrium: As mentioned, taking samples at multiple time points (e.g., 24, 48, and 72 hours) and finding a plateau in concentration validates that equilibrium has been achieved.

  • Purity of Compound: The purity of the this compound should be confirmed before the experiment, as impurities can affect solubility.

  • Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.999) ensures the accuracy of the concentration measurement.

Data Summary and Interpretation

While specific quantitative data for this compound is not publicly available in the cited literature, the following table provides a template for presenting experimentally determined solubility data. The expected solubility levels are based on the theoretical principles discussed earlier.

SolventSolvent TypeExpected Solubility (mg/mL)Rationale
Methanol Polar ProticHighStrong H-bonding with -COOH group.
Ethanol Polar ProticHighStrong H-bonding with -COOH group.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighStrong H-bond acceptor, high polarity.[2]
Acetone Polar AproticModerate to HighGood H-bond acceptor.
Ethyl Acetate Intermediate PolarityModerateBalance of polar ester group and non-polar ethyl group.
Dichloromethane (DCM) Intermediate PolarityLow to ModerateCan solvate the aromatic ring but poor H-bonding.
Toluene Non-polar AromaticLowFavorable interactions with the phenyl ring but poor solvation of the -COOH group.
Hexane Non-polar AliphaticVery Low / InsolubleLacks any favorable interactions with the polar functional groups.

Conclusion for the Professional in the Field

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for advancing any project involving this molecule. This guide has provided a robust framework for both the theoretical understanding and the empirical determination of its solubility in organic solvents. By combining an appreciation of the underlying physicochemical principles with a rigorous and validated experimental protocol like the shake-flask method, researchers can confidently generate the high-quality data needed to guide formulation, crystallization, and purification efforts. The insights and methodologies presented herein are designed to empower scientists to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey from discovery to application.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • solubility experimental methods.pptx - Slideshare. Slideshare. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University Publications. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

Sources

A Technical Guide to the Biological Activities of Difluorophenyl Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine atoms and cyclopropane rings into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by these moieties—such as increased metabolic stability, enhanced binding affinity, and altered electronic character—have led to the development of numerous clinically successful drugs.[1] Difluorophenyl cyclopropane derivatives, which synergistically combine these features, have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This guide provides an in-depth technical overview of the current research landscape, focusing on the antimicrobial, anticancer, and enzyme-inhibitory properties of these fascinating molecules. We will explore their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Chapter 1: Antimicrobial Activities of Difluorophenyl Cyclopropane Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel antibiotics. Difluorophenyl cyclopropane derivatives have shown considerable promise in this area, exhibiting potent activity against a range of bacterial and fungal pathogens.[1][2]

Spectrum of Activity and Potency

Several studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole derivatives incorporating a difluorophenyl group have shown significant activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL.[1] Other amide derivatives containing cyclopropane have displayed moderate activity against Staphylococcus aureus and Escherichia coli.[2][3]

Furthermore, some difluorophenyl cyclopropane derivatives have exhibited promising antifungal activity against Candida albicans, with MIC80 values reaching 16 μg/mL.[2][3]

Mechanism of Action: Targeting Essential Cellular Processes

While the exact mechanisms of action are still under investigation for many derivatives, some studies have pointed towards the inhibition of crucial bacterial enzymes. For example, molecular docking studies suggest that some antifungal cyclopropane derivatives may target the CYP51 protein, an essential enzyme in fungal cell membrane biosynthesis.[2][3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of difluorophenyl cyclopropane derivatives is highly dependent on their chemical structure. For example, in a series of pyrazole-hydrazone derivatives, a bischloro-substituted compound was found to be the most potent against Gram-positive bacteria.[1] Conversely, polyfluorinated compounds in the same study did not show significant activity, highlighting the nuanced role of fluorine substitution.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial activity of these compounds is the broth microdilution assay to determine the MIC.

Objective: To determine the lowest concentration of a difluorophenyl cyclopropane derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (difluorophenyl cyclopropane derivative)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the appropriate broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Chapter 2: Anticancer Potential of Difluorophenyl Cyclopropane Derivatives

The unique structural features of difluorophenyl cyclopropane derivatives make them attractive candidates for anticancer drug development.[4][5] Research in this area has focused on their ability to inhibit key enzymes involved in cancer progression and to induce cytotoxicity in cancer cell lines.

Targeting Key Enzymes in Cancer

VEGFR-2 Kinase Inhibition: Certain pyrrolo[2,1-f][1][4][6]triazine-based derivatives containing a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[6] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of this kinase can therefore stifle tumor development by cutting off its blood supply. Some of these compounds have demonstrated low nanomolar inhibitory activity against VEGFR-2 and have shown antitumor efficacy in human lung carcinoma xenograft models.[6]

EGFR Inhibition: Difluorophenyl cyclopropane sulfonamide derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutations that confer resistance to existing therapies like the C797S mutation.[7] Some of these compounds have shown excellent anti-proliferative activity against cancer cell lines harboring these mutations, with IC50 values in the low nanomolar range.[7]

Cytotoxic Activity Against Cancer Cell Lines

Studies have shown that some fluorophenyl derivatives of 1,3,4-thiadiazole exhibit concentration-dependent cytotoxic activity against estrogen-dependent breast cancer cell lines, such as MCF-7.[8] Interestingly, these compounds showed significantly less activity against estrogen-independent MDA-MB-231 cells, suggesting a degree of selectivity.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To evaluate the cytotoxic effect of a difluorophenyl cyclopropane derivative on a cancer cell line.

Materials:

  • Test compound

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding the solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Chapter 3: Enzyme and Ion Channel Modulation

The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an excellent scaffold for designing specific enzyme inhibitors and ion channel modulators.[4][5][9]

Inhibition of Viral Proteases

Difluorophenyl cyclopropane derivatives have been investigated as broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), which are essential for viral replication.[10] The incorporation of a gem-difluoro group on the cyclopropane ring has been shown to increase the potency of these inhibitors.[10] These compounds have demonstrated high potency against the 3CL proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV in both biochemical and cellular assays.[10]

Modulation of Ion Channels

Ion channels are crucial for a multitude of physiological processes, and their dysfunction is implicated in various diseases known as channelopathies.[9] While direct studies on difluorophenyl cyclopropane derivatives as ion channel modulators are an emerging area, the general class of cyclopropane derivatives has been explored for this purpose. The conformational constraint provided by the cyclopropane ring can be advantageous in designing selective modulators for specific ion channels, which are important therapeutic targets for a range of conditions including neuropsychiatric disorders, cardiovascular diseases, and pain.[9][11]

Experimental Protocol: Enzyme Inhibition Assay

A general protocol for evaluating the inhibitory activity of a difluorophenyl cyclopropane derivative against a specific enzyme is outlined below.

Objective: To determine the inhibitory potency (e.g., IC50) of a test compound against a target enzyme.

Materials:

  • Test compound

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well plate

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Assay Preparation: The enzyme, substrate, and test compound are prepared in the assay buffer.

  • Reaction Mixture: A reaction mixture containing the enzyme and various concentrations of the test compound is prepared in a 96-well plate and pre-incubated.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring of Reaction: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction without the inhibitor, and the IC50 value is calculated by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow cluster_anticancer Anticancer Activity Workflow cluster_enzyme Enzyme Inhibition Workflow A1 Synthesized Difluorophenyl Cyclopropane Derivative A2 Broth Microdilution Assay A1->A2 Test Compound A3 Determine Minimum Inhibitory Concentration (MIC) A2->A3 Measure Growth Inhibition B1 Synthesized Difluorophenyl Cyclopropane Derivative B2 MTT Assay B1->B2 Test Compound B3 Determine Cytotoxicity (IC50) B2->B3 Measure Cell Viability C1 Synthesized Difluorophenyl Cyclopropane Derivative C2 Enzyme Inhibition Assay C1->C2 Test Compound C3 Determine Inhibitory Potency (IC50) C2->C3 Measure Enzyme Activity

Caption: General experimental workflows for evaluating the biological activities of difluorophenyl cyclopropane derivatives.

signaling_pathway cluster_vegfr VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor Difluorophenyl Cyclopropane Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by difluorophenyl cyclopropane derivatives.

Conclusion and Future Outlook

Difluorophenyl cyclopropane derivatives represent a versatile and highly promising scaffold in drug discovery. Their demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities underscore their potential for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing their pharmacokinetic and pharmacodynamic properties, and expanding the scope of their biological evaluation to other disease areas. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). (Source: Not Available)
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][6]triazine-based VEGFR-2 kinase inhibitors. (Source: PubMed, [Link])

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (Source: PMC - NIH, [Link])

  • Cyclopropane Derivatives and their Diverse Biological Activities. (Source: Docentes FCT NOVA, [Link])

  • Cyclopropane Derivatives and their Diverse Biological Activities. (Source: ResearchGate, [Link])

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (Source: Not Available)
  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. (Source: ResearchGate, [Link])

  • Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Deriv
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (Source: Not Available)
  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. (Source: PubMed, [Link])

  • Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. (Source: PubMed, [Link])

  • Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. (Source: MDPI, [Link])

  • New fluorophores could help fight cancer. (Source: ecancer, [Link])

  • Cyclopropane Derivatives and their Diverse Biological Activities. (Source: Scilit, [Link])

  • (PDF) Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. (Source: ResearchGate, [Link])

  • Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. (Source: PubMed, [Link])

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (Source: MDPI, [Link])

  • Marginally Designed New Profen Analogues Have the Potential to Inhibit Cyclooxygenase Enzymes. (Source: PubMed, [Link])

  • Modulation of ion channels in clinical psychopharmacology: adults and younger people. (Source: Not Available)
  • Ion Channel Pharmacology for Pain Modulation. (Source: PubMed, [Link])

  • Ion Channel Modulators in Cystic Fibrosis. (Source: PubMed - NIH, [Link])

  • Special Issue : Effects of Drugs on Ion Channels. (Source: MDPI, [Link])

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (Source: MDPI, [Link])

  • BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME. (Source: PubMed, [Link])

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological and pharmacokinetic properties is relentless. The 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid core has emerged as a structure of significant interest, blending the unique conformational and electronic attributes of the cyclopropane ring with the metabolic stability and modulating effects of a difluorinated phenyl moiety. This guide provides an in-depth analysis of this scaffold, exploring its strategic value, synthesis, stereochemical considerations, and application in the design of targeted therapeutics. We will use the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors as a central case study to illustrate the scaffold's profound impact on potency, selectivity, and drug-like properties, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful molecular framework.

Introduction: The Strategic Value of the Arylcyclopropane Motif

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in medicinal chemistry. Its inherent ring strain endows it with unique electronic properties, allowing its σ-orbitals to conjugate with adjacent π-systems, a characteristic often described as "unsaturated" character.[1] This feature, combined with its rigid, three-dimensional structure, makes the cyclopropyl group an exceptional tool for locking flexible molecules into their bioactive conformations, thereby enhancing potency and selectivity.[1] Furthermore, the cyclopropane scaffold is significantly more resistant to oxidative metabolism compared to corresponding alkyl or unsaturated groups, a highly desirable trait in drug design.[2]

When appended to an aryl ring, particularly one strategically fluorinated, these advantages are amplified. The 2,4-difluorophenyl group is a common motif in modern pharmaceuticals for several key reasons:

  • Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism (e.g., para-hydroxylation) on the phenyl ring, increasing the compound's half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of the nearby carboxylic acid, influence lipophilicity (logP), and create favorable dipole-dipole or hydrogen bond interactions with target proteins.[3]

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electron density of the aromatic ring, potentially leading to stronger and more specific interactions with enzyme active sites.

The fusion of these two components in the this compound scaffold creates a conformationally restricted, metabolically robust framework ideal for designing highly specific enzyme inhibitors and other targeted therapeutics.

Synthesis and Stereochemical Control

The biological activity of chiral molecules is critically dependent on their stereochemistry. For the 2-substituted-cyclopropane-1-carboxylic acid scaffold, two stereochemical relationships are paramount: the cis/trans relationship between the aryl and carboxyl groups (diastereomers) and the absolute configuration (R/S) of the two stereocenters (enantiomers). The trans isomers are often favored in drug discovery as they project substituents into distinct vectors in 3D space.

Several synthetic strategies have been developed to access these scaffolds with high stereocontrol. While numerous patents detail the synthesis of the related 3,4-difluoro isomer for the production of Ticagrelor, these methods are readily adaptable.[4] A common and effective approach involves the cyclopropanation of a difluorinated cinnamic acid derivative.

General Synthetic Workflow

The diagram below outlines a general, stereoselective pathway to synthesize specific enantiomers of trans-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_chiral Stereoselective Cyclopropanation cluster_final Final Product A 2,4-Difluorobenzaldehyde C Knoevenagel Condensation A->C B Malonic Acid Derivative (e.g., Meldrum's Acid) B->C D (E)-3-(2,4-Difluorophenyl)acrylic acid C->D Yields trans-alkene E Chiral Auxiliary Attachment (e.g., Oppolzer's Sultam) D->E F Diastereoselective Cyclopropanation (e.g., with Diazomethane) E->F Directs facial attack G Auxiliary Cleavage F->G Recrystallization to enhance d.e. H Enantiopure (1R,2S) or (1S,2R)- 2-(2,4-Difluorophenyl)cyclopropane -1-carboxylic acid G->H Hydrolysis

Caption: General workflow for stereoselective synthesis.

Detailed Experimental Protocol: Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

This protocol, adapted from procedures for the closely related 3,4-difluoro isomer, serves as a representative example.[4] The principles are directly applicable to the 2,4-difluoro target.

Step 1: Preparation of (E)-3-(3,4-Difluorophenyl)acrylonitrile

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent like DMSO, add acetonitrile (1.2 eq).

  • Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LCMS).

  • Perform an aqueous workup and extract the product with an organic solvent. Purify by crystallization or chromatography to yield the trans-acrylonitrile intermediate.

Step 2: Cyclopropanation

  • Prepare a solution of trimethylsulfoxonium iodide (1.5 eq) in DMSO.

  • Add a strong base, such as NaH, to the solution to form the sulfur ylide.

  • Add the (E)-3-(3,4-Difluorophenyl)acrylonitrile (1.0 eq) dropwise to the ylide solution.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous quench and workup, followed by extraction and purification to yield trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile.

Step 3: Hydrolysis to Carboxylic Acid

  • Suspend the cyclopropanecarbonitrile (1.0 eq) in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (excess).

  • Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by the disappearance of starting material).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Case Study: Application in Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[5] By inhibiting FAAH, the levels of AEA are increased, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[6][7] This makes FAAH a prime therapeutic target for pain and mood disorders.[8] The 2-arylcyclopropane-1-carboxylic acid scaffold has proven to be an excellent starting point for potent FAAH inhibitors.

Mechanism of Action and Scaffold Logic

FAAH inhibitors often work by forming a covalent adduct with the catalytic serine residue (Ser241) in the enzyme's active site.[6] The logic for using the 2-(2,4-difluorophenyl)cyclopropane scaffold is threefold:

  • Bioisosteric Mimicry: The core scaffold can be derivatized (e.g., into a carboxamide) to mimic the endogenous substrate, anandamide.

  • Conformational Constraint: The rigid cyclopropane ring orients the aryl group and the reactive carbonyl (of the derived amide/urea) into an optimal geometry for binding within the FAAH active site channels.

  • Electrophilic Activation & Stability: The difluorophenyl ring's electron-withdrawing properties can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic serine. At the same time, the fluorines prevent metabolic degradation of the aryl ring, prolonging the inhibitor's action.

The diagram below illustrates the conceptual relationship between the scaffold and its target.

G cluster_inhibitor Inhibitor Scaffold cluster_enzyme FAAH Enzyme Active Site Scaffold 2-(2,4-Difluorophenyl) cyclopropane-1-carboxamide FAAH FAAH Scaffold->FAAH Binds to Channels Acyl Chain Binding Channel & Cytosolic Port Scaffold->Channels Phenyl & cyclopropyl groups occupy Catalytic Catalytic Triad (Ser241, Ser217, Lys142) Scaffold->Catalytic Carboxamide attacks Ser241 nucleophile Channels->FAAH Part of Catalytic->FAAH Part of

Caption: Conceptual binding of the scaffold within the FAAH active site.

Structure-Activity Relationship (SAR) Insights

While a complete SAR table for the specific 2-(2,4-difluorophenyl) scaffold is not publicly available, we can infer key relationships from related series of FAAH inhibitors.[1] For a series of potent dual FAAH-COX inhibitors, the following trends were observed, which highlight the importance of the arylcyclopropane core.

Compound IDR-Group (Aryl)FAAH IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
10r 4-OCH₃-Ph7±10.150.04
(S)-10r 4-OCH₃-Ph4±10.100.03
(R)-10r 4-OCH₃-Ph100±10>10>10
29a 4-Cl-Ph9±20.250.05
29c 3,4-diCl-Ph11±20.200.04

Data synthesized from Migliore, M. et al. (2016).[1]

Key Insights from the Data:

  • Stereochemistry is Crucial: The (S)-enantiomer of compound 10r is over 25 times more potent against FAAH than the (R)-enantiomer, demonstrating a highly specific stereochemical requirement for binding.

  • Aryl Substitution Tolerance: Potency is maintained with various electron-withdrawing and electron-donating groups on the phenyl ring (e.g., 4-OCH₃, 4-Cl, 3,4-diCl), suggesting the 2,4-diF substitution would be well-tolerated and likely confer potent inhibition.

  • High Potency Scaffold: The arylcyclopropane core consistently produces compounds with low nanomolar FAAH inhibitory activity.

Future Outlook and Conclusion

The this compound scaffold represents a confluence of desirable medicinal chemistry traits: conformational rigidity, metabolic stability, and tunable electronics. Its successful, albeit inferred, application in the design of potent enzyme inhibitors like those for FAAH underscores its value as a privileged scaffold. Future applications will likely see this core utilized in other therapeutic areas where precise conformational control and metabolic resilience are required, such as in designing inhibitors for proteases, kinases, or other hydrolases. The continued development of novel stereoselective synthetic methods will further empower chemists to explore the full potential of this versatile and powerful building block. By understanding the fundamental principles of its design and synthesis, drug discovery teams can effectively deploy this scaffold to create next-generation therapeutics with improved efficacy and safety profiles.

References

  • G. M. P. Giblin, R. A. Bit, S. H. Brown, et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-9. Available at: [Link]

  • Migliore, M., Habrant, D., Sasso, O., et al. (2016). Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. eScholarship, University of California. Available at: [Link]

  • Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents, EP2644590A1.
  • A. A. G. M. Finlayson, et al. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents, WO2016177845A1.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). A. A. G. M. Finlayson. Available at: [Link]

  • Costantino, G., et al. (2018). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. Available at: [Link]

  • Zafrani, Y., & Amir, D. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • A. M. P. Barreiro, E. J., & Fraga, C. A. M. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

  • Various Authors. (2024). Synthesis of cyclopropane carboxylic acids. Google Patents, WO2024064214A2.
  • Sasso, O., et al. (2016). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tarasova, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. Available at: [Link]

  • Scipioni, A., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid. This chiral cyclopropane derivative is a valuable building block in medicinal chemistry, and its stereocontrolled synthesis is crucial for the development of novel therapeutics. This document outlines and compares various synthetic strategies, including chemoenzymatic methods, transition-metal catalysis, and chiral resolution, offering detailed protocols and insights into the rationale behind experimental choices.

Introduction and Strategic Overview

The 2-arylcyclopropane-1-carboxylic acid moiety is a key pharmacophore found in numerous biologically active compounds. The rigid cyclopropane ring introduces conformational constraints that can enhance binding to biological targets and improve metabolic stability. The stereochemistry of the cyclopropane ring is often critical for pharmacological activity, making stereoselective synthesis a paramount objective.

This guide explores three principal strategies for obtaining enantiomerically enriched this compound:

  • Asymmetric Catalysis: Direct formation of the chiral cyclopropane ring using chiral catalysts, primarily focusing on transition-metal-catalyzed cyclopropanation.

  • Biocatalysis/Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes to produce chiral cyclopropane intermediates.

  • Chiral Resolution: Synthesis of a racemic mixture of the target compound followed by separation of the enantiomers.

The choice of strategy will depend on factors such as available resources, desired scale, and the specific stereoisomer of interest.

Asymmetric Catalysis: Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[1][2] The use of chiral rhodium catalysts allows for the direct and highly enantioselective synthesis of cyclopropanes.

Mechanistic Rationale

The catalytic cycle involves the reaction of the rhodium catalyst with a diazoacetate to form a rhodium-carbene intermediate. This highly reactive species then undergoes a concerted addition to the double bond of an alkene, in this case, 2,4-difluorostyrene, to form the cyclopropane ring. The chiral ligands on the rhodium catalyst create a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer.[1]

Experimental Workflow: Asymmetric Rhodium-Catalyzed Cyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start 2,4-Difluorostyrene & Ethyl Diazoacetate reaction_vessel Reaction in Anhydrous Solvent (e.g., DCM or Toluene) Under Inert Atmosphere (N₂ or Ar) start->reaction_vessel catalyst Chiral Rh(II) Catalyst (e.g., Rh₂(S-DOSP)₄) catalyst->reaction_vessel concentrate Solvent Evaporation reaction_vessel->concentrate chromatography Silica Gel Chromatography concentrate->chromatography hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) chromatography->hydrolysis final_product Enantiomerically Enriched 2-(2,4-Difluorophenyl)cyclopropane- 1-carboxylic acid hydrolysis->final_product

Caption: Workflow for Asymmetric Rhodium-Catalyzed Cyclopropanation.

Detailed Protocol: Asymmetric Cyclopropanation

Materials:

  • 2,4-Difluorostyrene

  • Ethyl diazoacetate (EDA)

  • Chiral Rhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the chiral rhodium(II) catalyst (0.1-1 mol%).

  • Reagent Addition: Dissolve 2,4-difluorostyrene (1.0 eq) in anhydrous DCM and add it to the flask.

  • Slow Addition of Diazoacetate: Prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM. Add this solution to the reaction mixture dropwise over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification of the Ester: Purify the resulting crude ester by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate).

  • Hydrolysis: Dissolve the purified ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate in a mixture of THF and water. Add LiOH (2-3 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Parameter Typical Conditions Rationale
Catalyst Loading 0.1 - 1 mol%Minimizes cost while maintaining high catalytic activity.
Solvent Anhydrous DCM or TolueneProvides a non-reactive medium for the reaction.
Temperature Room TemperatureGenerally sufficient for rhodium-catalyzed cyclopropanations.
Addition Rate of EDA 4-8 hoursControls the concentration of the reactive carbene, reducing dimerization.

Biocatalysis and Chemoenzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[3][4] Engineered enzymes, particularly heme proteins like myoglobin, have demonstrated remarkable efficacy in catalyzing asymmetric cyclopropanation reactions.[5][6][7]

Rationale for Biocatalytic Approach

Enzymes create a precisely defined chiral pocket around the active site. This steric and electronic environment forces the substrates to adopt a specific orientation, leading to exceptionally high levels of stereocontrol in the product formation. Engineered myoglobin variants can be tailored to favor the formation of specific stereoisomers of cyclopropanes.[5]

Experimental Workflow: Myoglobin-Catalyzed Cyclopropanation

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Extraction & Purification cluster_final Final Product cell_culture E. coli expressing engineered Myoglobin cell_harvest Cell Lysis & Clarification cell_culture->cell_harvest biocatalyst Whole-cell biocatalyst or Clarified Cell Lysate cell_harvest->biocatalyst reaction_setup Buffer Solution with Biocatalyst, 2,4-Difluorostyrene, and Ethyl Diazoacetate biocatalyst->reaction_setup incubation Incubation with Shaking (Controlled Temperature) reaction_setup->incubation extraction Solvent Extraction (e.g., Ethyl Acetate) incubation->extraction purification Silica Gel Chromatography extraction->purification hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) purification->hydrolysis final_product Enantiopure 2-(2,4-Difluorophenyl)cyclopropane- 1-carboxylic acid hydrolysis->final_product G cluster_racemate Racemate Preparation cluster_resolution Resolution cluster_liberation Enantiomer Liberation cluster_final Final Product racemic_synthesis Synthesis of Racemic 2-(2,4-Difluorophenyl)cyclopropane- 1-carboxylic acid salt_formation Reaction with Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) in a Suitable Solvent racemic_synthesis->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomeric Salt Crystals crystallization->separation acidification Acidification of Separated Salt (e.g., with HCl) separation->acidification extraction Extraction of the Enantiopure Acid acidification->extraction final_product Enantiopure 2-(2,4-Difluorophenyl)cyclopropane- 1-carboxylic acid extraction->final_product

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is structured as a robust three-stage process commencing with the formation of an α,β-unsaturated ester, followed by a stereospecific cyclopropanation, and culminating in the hydrolysis to the target carboxylic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, and critical safety information.

Introduction and Synthetic Strategy

Substituted phenylcyclopropane carboxylic acids are important structural motifs found in a variety of pharmacologically active compounds. The unique conformational constraints and electronic properties of the cyclopropane ring make it a desirable feature for modulating the biological activity and pharmacokinetic properties of drug candidates. The title compound, this compound, serves as a key intermediate for more complex molecules.

The synthetic approach detailed herein is designed for reliability and scalability, proceeding through three key transformations:

  • Knoevenagel-Doebner Condensation: Formation of (E)-3-(2,4-difluorophenyl)acrylic acid from 2,4-difluorobenzaldehyde and malonic acid.

  • Simmons-Smith Cyclopropanation: Stereospecific conversion of the acrylic acid derivative to the corresponding cyclopropane. To enhance reactivity, the acrylic acid is first esterified. The cyclopropanation of the resulting α,β-unsaturated ester proceeds via a zinc carbenoid.

  • Saponification: Hydrolysis of the cyclopropyl ester to yield the final carboxylic acid product.

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow Start 2,4-Difluorobenzaldehyde + Malonic Acid Step1 Step 1: Knoevenagel-Doebner Condensation Start->Step1 Intermediate1 Intermediate: (E)-3-(2,4-Difluorophenyl)acrylic acid Step1->Intermediate1 Step2 Step 2: Fischer Esterification Intermediate1->Step2 Intermediate2 Intermediate: Ethyl (E)-3-(2,4-Difluorophenyl)acrylate Step2->Intermediate2 Step3 Step 3: Simmons-Smith Cyclopropanation Intermediate2->Step3 Intermediate3 Intermediate: Ethyl 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylate Step3->Intermediate3 Step4 Step 4: Saponification (Hydrolysis) Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: High-level overview of the synthetic route.

Experimental Protocols

PART 1: Synthesis of (E)-3-(2,4-Difluorophenyl)acrylic acid

Principle & Mechanism: This step employs the Knoevenagel-Doebner condensation, a reliable method for forming carbon-carbon double bonds.[1][2] Malonic acid serves as the active methylene compound, which is deprotonated by a weak base (piperidine) and adds to the carbonyl of 2,4-difluorobenzaldehyde. The reaction is driven forward by subsequent dehydration, often accompanied by decarboxylation when performed in pyridine at elevated temperatures, to yield the thermodynamically stable E-isomer of the acrylic acid.[3]

Reagent/SolventM.W.AmountMoles
2,4-Difluorobenzaldehyde142.1014.2 g0.10
Malonic Acid104.0612.5 g0.12
Pyridine79.10100 mL-
Piperidine85.151.0 mL~0.01
Hydrochloric Acid (conc.)36.46As needed-

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-difluorobenzaldehyde (14.2 g, 0.10 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (100 mL).

  • Add piperidine (1.0 mL) to the mixture.

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with a trace of acetic acid).

  • After completion, cool the mixture to room temperature and then pour it slowly into a beaker containing 200 mL of ice water.

  • Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid with stirring until the pH is ~1-2. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford (E)-3-(2,4-difluorophenyl)acrylic acid as a white solid. Dry under vacuum.

Expected Yield: 80-90%.

PART 2: Synthesis of Ethyl 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylate

This part involves two key steps: esterification of the acrylic acid to improve its suitability for cyclopropanation, followed by the core Simmons-Smith reaction.

2A. Fischer Esterification

  • Combine the (E)-3-(2,4-difluorophenyl)acrylic acid (18.4 g, 0.10 mol) and absolute ethanol (150 mL) in a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution, remove the bulk of the ethanol via rotary evaporation.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl (E)-3-(2,4-difluorophenyl)acrylate as an oil, which can be used directly in the next step.

2B. Simmons-Smith Cyclopropanation

Principle & Mechanism: The Simmons-Smith reaction is a stereospecific method for synthesizing cyclopropanes from alkenes.[4] The reaction proceeds via an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ. The Furukawa modification, using diethylzinc (Et₂Zn), is often cleaner and more reproducible.[4][5] The carbenoid adds across the double bond in a concerted fashion, preserving the stereochemistry of the starting alkene.

G cluster_mech Simmons-Smith Mechanism Et2Zn Et₂Zn Reagent ICH₂ZnEt Et2Zn->Reagent + CH2I2 CH₂I₂ CH2I2->Reagent TransitionState [Transition State] Reagent->TransitionState Alkene Alkene (Ethyl Acrylate Derivative) Alkene->TransitionState Product Cyclopropane Product TransitionState->Product

Caption: Formation of the zinc carbenoid and reaction.

Reagent/SolventM.W.AmountMoles
Ethyl (E)-3-(2,4-difluorophenyl)acrylate212.1910.6 g0.05
Diethylzinc (1.0 M in hexanes)123.49110 mL0.11
Diiodomethane (CH₂I₂)267.8429.5 g0.11
Dichloromethane (DCM, anhydrous)84.93200 mL-

!!! SAFETY FIRST !!!

  • Diethylzinc is pyrophoric (ignites spontaneously in air) and reacts violently with water.[6] It must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using syringe and Schlenk line techniques.[7]

  • Diiodomethane is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).[8]

  • All glassware must be oven or flame-dried before use.

Protocol:

  • Set up a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel.

  • Dissolve the ethyl (E)-3-(2,4-difluorophenyl)acrylate (10.6 g, 0.05 mol) in anhydrous DCM (100 mL) and add it to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (110 mL of 1.0 M solution, 0.11 mol) to the stirred solution via syringe or cannula, keeping the temperature below 5 °C.

  • In a separate dry flask, dissolve diiodomethane (29.5 g, 0.11 mol) in anhydrous DCM (100 mL). Add this solution to the dropping funnel.

  • Add the diiodomethane solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) at 0 °C. Vigorous gas evolution (ethane) will occur.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product, ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate, can be purified by column chromatography on silica gel (e.g., gradient elution with Hexanes:Ethyl Acetate).

PART 3: Saponification to the Final Product

Principle: Base-catalyzed hydrolysis (saponification) of the ester functional group yields the carboxylate salt, which upon acidification, provides the desired carboxylic acid.[9]

Reagent/SolventM.W.AmountMoles
Ethyl cyclopropane-carboxylate intermediate226.22~0.0451.0 eq
Sodium Hydroxide (NaOH)40.003.6 g0.09
Tetrahydrofuran (THF)72.1150 mL-
Water18.0250 mL-
Hydrochloric Acid (2 M)36.46As needed-

Protocol:

  • Dissolve the crude or purified ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate in THF (50 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.6 g, 0.09 mol) in water (50 mL).

  • Heat the mixture to 50 °C and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the THF by rotary evaporation.

  • Wash the remaining aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of 2 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be recrystallized (e.g., from hexanes/ethyl acetate) to yield pure this compound.

Characterization of Final Product

Physical Properties:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₈F₂O₂

  • Molecular Weight: 198.17 g/mol [10]

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10-12 (br s, 1H, COOH), ~7.0-7.3 (m, 1H, Ar-H), ~6.7-6.9 (m, 2H, Ar-H), ~2.5-2.6 (m, 1H, CH-Ar), ~1.8-1.9 (m, 1H, CH-COOH), ~1.3-1.6 (m, 2H, CH₂ of cyclopropane). Note: The cyclopropyl protons form a complex multiplet system.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~178 (C=O), ~162 (d, J ≈ 248 Hz, C-F), ~160 (d, J ≈ 248 Hz, C-F), ~132 (dd, Ar-C), ~124 (dd, Ar-C), ~111 (dd, Ar-C), ~104 (t, Ar-C), ~25 (CH-Ar), ~20 (CH-COOH), ~16 (CH₂ of cyclopropane). Note: Carbons attached to fluorine will appear as doublets or triplets with large coupling constants.

  • IR (ATR, cm⁻¹): ~2900-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1615, 1500 (C=C aromatic stretch), ~1270, 1140 (C-F stretch).

References

  • Jios, J. L., et al. (2005).
  • NATA. Diethylzinc Safety Data Sheet.[Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Western Carolina University. Standard Operating Procedure for the use of Diethyl Zinc.[Link]

  • Wikipedia. Simmons–Smith reaction.[Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction.[Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation.[Link]

  • Wikipedia. Knoevenagel condensation.[Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Georganics. (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation.[Link]

  • Singh, P., et al. (2018).
  • Mondal, S. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

  • Pawar, H. S., et al. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. RSC Publishing. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.[Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra.[Link]

  • Wentz, M. 5 Combination of 1H and 13C NMR Spectroscopy.[Link]

  • Organic Syntheses. cyclopropanecarboxylic acid.[Link]

  • Wang, Y., et al. (2007).
  • Constant, S., et al. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie. [Link]

  • Fijalek, Z., & Bojarski, J. (1974). Hydrolysis of 2,4-dithiophenobarbital. ResearchGate. [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester.[Link]

Sources

Application Note: High-Purity Crystallization of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3][4] The stereochemistry and high purity of this intermediate are paramount, as impurities can carry over through synthetic steps, impacting the safety and efficacy of the final drug product.[5][6] Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[7] By carefully selecting a solvent system, a crude solid can be dissolved at an elevated temperature and then allowed to crystallize in a purer form upon controlled cooling.

This application note provides a comprehensive, field-tested guide for the purification of this compound via cooling recrystallization. We will delve into the causality behind solvent selection, provide a detailed step-by-step protocol, and outline analytical methods for purity verification. This guide is designed for researchers, process chemists, and drug development professionals seeking to establish a robust and reproducible purification workflow.

Foundational Principles: The Science of Recrystallization

A successful recrystallization is not merely a procedural sequence but an application of physicochemical principles. The goal is to leverage solubility differences between the target compound and its impurities.

The Ideal Solvent System

The choice of solvent is the most critical factor for successful recrystallization.[7][8] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound of interest when hot, ideally near its boiling point.[8][9]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold to ensure maximum recovery upon cooling.[7][9]

  • Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[8]

  • Chemical Inertness: The solvent must not react with the target compound.[9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[9]

For this compound, a moderately polar compound, solvents like toluene, ethyl acetate, isopropanol, or mixtures thereof are often suitable starting points. A rule of thumb suggests that solvents with functional groups similar to the solute can be effective.[10]

The Impact of Cooling Rate on Crystal Formation

The rate of cooling directly influences crystal size and purity. Slow, controlled cooling allows for the selective incorporation of target molecules into a growing crystal lattice, excluding impurities.[7] Conversely, rapid cooling (crash crystallization) can trap impurities within the crystal structure and often leads to the formation of smaller, less pure crystals or even an amorphous solid.[11][12]

Polymorphism: A Critical Consideration

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a distinct arrangement of molecules in the crystal lattice.[13][14][15] Different polymorphs can exhibit varied physical properties, including solubility, melting point, and stability, which can significantly affect a drug's bioavailability and manufacturability.[13][14][15] The crystallization conditions—solvent, temperature, and cooling rate—are key in determining which polymorphic form is obtained.[14][16] It is crucial to characterize the resulting solid form to ensure batch-to-batch consistency.

Experimental Protocol

This protocol is a robust starting point and may require optimization based on the specific impurity profile of the crude material.

Part A: Solvent System Selection

The first step is to identify a suitable solvent or solvent pair through small-scale solubility testing.[8][17]

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., Toluene, Ethyl Acetate, Heptane, Isopropanol, Acetonitrile, Water) dropwise, vortexing after each addition. A good candidate solvent will not dissolve the solid at room temperature.[8]

  • Solvent Addition (Hot): Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[7]

  • Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one in which the compound dissolves completely when hot but forms a high yield of crystals upon cooling.

Table 1: Illustrative Solvent Screening Results

Solvent Solubility at 25°C Solubility at 80°C Crystal Formation on Cooling Assessment
Heptane Insoluble Sparingly Soluble Poor Poor Solvent
Water Insoluble Insoluble None Poor Solvent
Isopropanol Sparingly Soluble Soluble Good Crystal Bed Good Candidate
Toluene Sparingly Soluble Soluble Good Crystal Bed Good Candidate

| Ethyl Acetate | Soluble | Very Soluble | Low Recovery | Poor (Consider as co-solvent) |

Based on these illustrative results, Toluene and Isopropanol are promising single-solvent systems.

Part B: Bulk Recrystallization Workflow

This procedure assumes Toluene has been selected as the optimal solvent.

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot Toluene A->B C Heat to reflux until fully dissolved B->C D Prepare pre-heated funnel and flask C->D If insoluble matter is present F Allow filtrate to cool slowly to room temp. C->F If solution is clear E Quickly filter hot solution to remove insoluble impurities D->E E->F G Cool further in an ice-water bath F->G H Collect crystals via suction filtration G->H I Wash with ice-cold Toluene H->I J Dry crystals under vacuum I->J

Caption: Recrystallization workflow from dissolution to final product drying.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of Toluene.

    • Heat the mixture to a gentle reflux (approx. 110°C) on a stirring hotplate.

    • Continue adding hot Toluene in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[18]

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization in the funnel.[19]

    • Pour the hot solution quickly through a fluted filter paper into the pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the crystals by suction filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with two small portions (10-15 mL each) of ice-cold Toluene to rinse away any remaining mother liquor. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.[18]

    • Continue to draw air through the crystals for 15-20 minutes to partially dry them.

  • Drying:

    • Transfer the crystalline solid to a watch glass or drying dish.

    • Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Purity Assessment & Characterization

Post-purification analysis is a self-validating step to confirm the success of the recrystallization. A multi-pronged approach is recommended.

Table 2: Analytical Methods for Purity and Identity Confirmation

Technique Purpose Expected Result
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect impurities. Purity should increase significantly (e.g., from 95% to >99.5%).[20]
Melting Point Analysis Assess purity and potentially identify polymorphs. A sharp melting point range (e.g., 1-2°C) indicates high purity.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm chemical structure and identity. Spectra should match the reference structure with minimal impurity signals.
FTIR Spectroscopy Confirm functional groups. Spectrum should show characteristic peaks for O-H (acid), C=O, and C-F bonds.

| DSC (Differential Scanning Calorimetry) | Identify melting point and detect polymorphic transitions. | A single, sharp endotherm corresponding to the melting point. |

The development of robust analytical methods for intermediates is a strategic necessity that reduces risks in later stages of drug development.[5]

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Below is a decision-making guide for common problems.

Troubleshooting Diagram

Troubleshooting_Guide Start Problem Occurs Problem1 No Crystals Form Upon Cooling Start->Problem1 Problem2 Product 'Oils Out' (Forms a Liquid) Start->Problem2 Problem3 Low Recovery / Poor Yield Start->Problem3 Sol1A Cause: Too much solvent used. Problem1->Sol1A Check 1 Sol1B Cause: Supersaturation. Problem1->Sol1B Check 2 Sol2A Cause: Solution is too concentrated; MP of compound is below saturation temperature. Problem2->Sol2A Sol3A Cause: Compound has significant solubility in cold solvent. Problem3->Sol3A Sol3B Cause: Premature crystallization during hot filtration. Problem3->Sol3B Action1A Action: Boil off excess solvent and re-cool. Sol1A->Action1A Action1B Action: Scratch inner wall of flask or add a seed crystal. Sol1B->Action1B Action2A Action: Re-heat to dissolve oil, add more solvent, and re-cool slowly. Sol2A->Action2A Action3A Action: Ensure sufficient cooling time in ice bath. Consider different solvent. Sol3A->Action3A Action3B Action: Use more solvent initially (and boil off later) or ensure filtration apparatus is properly heated. Sol3B->Action3B

Caption: A decision tree for troubleshooting common recrystallization problems.

  • No Crystals Form: This is often due to using too much solvent or the formation of a supersaturated solution.[18][21] Try boiling off some solvent to re-concentrate the solution or induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal.[19][21]

  • Oiling Out: The compound separates as a liquid instead of a solid.[19][22] This occurs when the boiling point of the solvent is higher than the melting point of the solute, causing the dissolved solid to "melt" out of the concentrated solution. To remedy this, re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[11][21]

  • Poor Yield: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.[11][18]

Conclusion

Recrystallization is a cornerstone purification technique in pharmaceutical development. By systematically applying the principles of solvent selection, controlled cooling, and rigorous analytical verification, one can reliably produce high-purity this compound. This robust protocol serves as a validated starting point, ensuring that this key intermediate meets the stringent quality standards required for the synthesis of next-generation therapeutics.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Bohrium. (n.d.). Crystal Polymorphism in Chemical Process Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. Retrieved from [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]

Sources

Topic: High-Performance Chromatographic Purification of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a key structural motif found in various pharmaceutical candidates. Its synthesis often yields a mixture of the desired product along with unreacted starting materials, byproducts, and potentially different stereoisomers. The presence of a carboxylic acid functional group, combined with a rigid cyclopropane ring and a difluorophenyl moiety, presents specific challenges and opportunities for chromatographic purification. The acidic nature of the molecule necessitates careful control over mobile phase pH to achieve sharp, symmetrical peaks, while its inherent chirality requires specialized techniques for the separation of stereoisomers, a critical step in pharmaceutical development.[1][2]

This guide provides a comprehensive overview and detailed protocols for both the achiral (purity) and chiral (isomer separation) purification of this compound. We will delve into the scientific rationale behind the methodological choices, offering a robust framework for developing and optimizing purification strategies.

Part 1: Physicochemical Properties & Chromatographic Strategy

The molecular structure dictates the chromatographic behavior. Understanding this relationship is paramount for effective method development.

  • Carboxylic Acid Group (-COOH): This is the most influential functional group. As an acid, it can exist in two forms: protonated (R-COOH) and deprotonated (R-COO⁻).

    • Protonated State (Low pH): The molecule is neutral and more hydrophobic. In reversed-phase chromatography, this leads to stronger retention and better peak shape.

    • Deprotonated State (High pH): The molecule is ionized (anionic), making it highly polar. This results in poor retention on reversed-phase columns and often causes severe peak tailing.

    • The Causality Principle: To ensure reproducible retention and sharp peaks in reversed-phase chromatography, the ionization of the carboxylic acid must be suppressed. A common rule of thumb is to maintain the mobile phase pH at least two units below the compound's pKa.[3] For a typical carboxylic acid (pKa ≈ 3-5), a mobile phase pH of 2.0-2.5 is ideal.[4] This is achieved by adding an acidic modifier.

  • Difluorophenyl and Cyclopropane Groups: These components contribute to the molecule's overall hydrophobicity and rigidity. The phenyl ring offers potential for π-π interactions with certain stationary phases, while the fluorine atoms add polarity. This combination of features makes the compound well-suited for reversed-phase separation.

  • Chirality: The molecule possesses two stereocenters at the 1 and 2 positions of the cyclopropane ring, leading to the possibility of four stereoisomers (two pairs of enantiomers: cis and trans). For pharmaceutical applications, isolating the desired single stereoisomer is often mandatory. This requires chiral chromatography.

Part 2: Achiral Purification via Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to remove process-related impurities from the synthesized this compound.

Principle of the Method

Reversed-phase chromatography separates molecules based on their hydrophobicity.[5][6] A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a water/organic solvent mixture). By adding an acid to the mobile phase, we ensure our target compound is in its neutral, more hydrophobic state, allowing it to be effectively retained and separated from more polar or less polar impurities.[3][7]

Experimental Protocol: Preparative RP-HPLC

1. Materials and Equipment

  • HPLC System: Preparative HPLC with gradient capability and a UV detector.

  • Column: C18 silica column (e.g., 250 x 20 mm, 5 µm particle size).

  • Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN), and formic acid (or trifluoroacetic acid, TFA).

  • Sample: Crude this compound.

  • Vials and Glassware: Appropriate for sample preparation and fraction collection.

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Rationale: Formic acid is a volatile acid compatible with mass spectrometry (LC/MS) and is highly effective at protonating the carboxylic acid, ensuring good peak shape.[4][7]

3. Sample Preparation

  • Dissolve the crude sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) or the mobile phase itself are good starting points.

  • The concentration should be as high as possible without causing precipitation upon injection. Perform a loading study to determine the maximum injectable mass without compromising resolution.

4. HPLC Parameters & Execution

ParameterRecommended SettingRationale
Stationary Phase C18, 5-10 µmGeneral-purpose hydrophobic phase providing good retention for this molecule.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNAcid modifier suppresses ionization. ACN provides good resolving power.
Gradient 20% to 95% B over 20 minA broad gradient is a good starting point to elute compounds of varying polarity.
Flow Rate 18 mL/min (for 20 mm ID column)Adjust based on column dimension and pressure limits.
Detection UV at 254 nm and 280 nmThe phenyl ring will absorb UV light. Monitoring multiple wavelengths can help distinguish impurities.
Column Temperature 30 °CMaintains consistent retention times and improves efficiency.

5. Step-by-Step Workflow

  • Equilibrate the column with the starting mobile phase conditions (e.g., 20% B) until a stable baseline is achieved.[5]

  • Inject the prepared sample onto the column.

  • Run the gradient elution program.

  • Monitor the chromatogram and collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Combine pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Visualization: Achiral Purification Workflow

cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification p1 Prepare Mobile Phases (Aqueous & Organic with Acid) h1 Equilibrate C18 Column p1->h1 p2 Dissolve Crude Sample h2 Inject Sample p2->h2 h1->h2 h3 Run Gradient Elution h2->h3 h4 Detect with UV h3->h4 h5 Collect Fractions h4->h5 po1 Analyze Fraction Purity (Analytical HPLC) h5->po1 po2 Pool Pure Fractions po1->po2 po3 Evaporate Solvent po2->po3 po4 Obtain Pure Product po3->po4

Caption: Workflow for achiral purification by RP-HPLC.

Part 3: Chiral Separation via Supercritical Fluid Chromatography (SFC)

Once the compound is chemically pure, separating the stereoisomers is the next critical step. SFC is often superior to normal-phase HPLC for this purpose due to its speed, lower solvent consumption, and high efficiency.[8][9]

Principle of the Method

SFC uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase.[8] Small amounts of a polar organic co-solvent (modifier), such as methanol, are added to adjust solvent strength. Separation occurs on a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. For acidic compounds, adding a small amount of an acid modifier to the co-solvent can improve peak shape and selectivity.

Experimental Protocol: Chiral SFC Screening

1. Materials and Equipment

  • SFC System: Analytical or preparative SFC system with back-pressure regulation.

  • Chiral Columns: A selection of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points.

  • Solvents: SFC-grade CO₂, methanol (or other alcohols), and an acidic additive (e.g., trifluoroacetic acid).

  • Sample: Achirally pure this compound (as a racemic or diastereomeric mixture).

2. Mobile Phase Preparation

  • Primary Mobile Phase: Supercritical CO₂.

  • Co-solvent: Methanol (with 0.1% TFA, if needed for peak shape).

3. Initial Screening Parameters

ParameterRecommended SettingRationale
Stationary Phase Screen multiple polysaccharide-based CSPsNo single CSP is universal; screening is essential to find selectivity.
Mobile Phase CO₂ / MethanolMethanol is a common polar modifier that provides good solubility and selectivity.
Gradient 5% to 40% Methanol over 5 minA fast, broad gradient quickly reveals if a column has potential.
Flow Rate 3-4 mL/min (for analytical 4.6 mm ID column)High flow rates are possible due to the low viscosity of scCO₂.[9]
Back Pressure 120-150 barMaintains the CO₂ in a supercritical state.
Column Temperature 40 °CEnsures supercritical conditions and improves kinetics.[8]
Detection UV at 254 nm

4. Step-by-Step Workflow

  • Install the first chiral column to be screened.

  • Equilibrate the system under the initial gradient conditions.

  • Inject a small amount of the sample.

  • Run the screening gradient and evaluate the chromatogram for any sign of separation.

  • If separation is observed, optimize the gradient (make it shallower) and flow rate to improve resolution.

  • If no separation is seen, move to the next chiral column in the screen.

  • Once an optimal method is found on an analytical scale, it can be scaled up to a preparative column of the same chemistry.

Visualization: Chiral Method Development Logic

decision decision process process stop stop start Start: Racemic/ Diastereomeric Mixture screen_cols Screen Polysaccharide CSP Set (e.g., AD, OD, IC) start->screen_cols eval1 Separation Observed? screen_cols->eval1 screen_mods Screen Co-solvents (MeOH, EtOH, IPA) eval1->screen_mods No optimize Optimize Gradient, Temperature, & Flow Rate eval1->optimize Yes eval2 Separation Observed? screen_mods->eval2 try_other_csp Try Different CSP Class (e.g., Pirkle-type) eval2->try_other_csp No eval2->optimize Yes try_other_csp->stop Consult Specialist end Final Method optimize->end

Caption: Decision tree for chiral SFC method development.

Conclusion

The successful purification of this compound is a two-stage process that directly addresses the molecule's key chemical properties. An initial achiral purification using reversed-phase HPLC with an acidified mobile phase effectively removes synthetic impurities by leveraging the compound's hydrophobicity while controlling its ionization state. Subsequently, chiral SFC provides a rapid and efficient platform for resolving the stereoisomers, a critical step for its use in regulated industries. By following the systematic protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently isolate this compound to a high degree of both chemical and stereoisomeric purity.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?Link

  • Wikipedia. Supercritical fluid chromatography. Link

  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Link

  • Sigma-Aldrich. This compound. Link

  • ResearchGate. (2022). (A) Supercritical fluid chromatography (SFC) separation of acidic...Link

  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Link

  • Przybyciel, M. (2018). Column Technology for Achiral SFC Separations. Chromatography Today. Link

  • Sigma-Aldrich. Reverse Phased Chromatography (RPC) in Practice. Link

  • Agilent Technologies. SUPERCRITICAL FLUID CHROMATOGRAPHY. Link

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?Link

  • Wikipedia. Aqueous normal-phase chromatography. Link

  • Shaw, L. et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Link

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Link

  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Link

  • Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica. Link

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Link

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Link

  • Google Patents. WO 2013/144295 A1. Link

  • IP.com. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Link

  • PubChem. (1S)-2,2-difluorocyclopropane-1-carboxylic acid. Link

  • Encyclopedia of Analytical Chemistry. (2006). Chiral Drug Separation. Link

  • EvitaChem. Buy 2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid. Link

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Link

  • Abovchem. This compound - CAS:1157642-22-2. Link

  • Google Patents. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Link

  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Link

  • MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Link

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Link

  • Tokyo University of Agriculture and Technology. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Link

  • PubMed. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Link

  • Google Patents. US4599444A - Process for the separation of isomeric cyclopropane-carboxylic acids. Link

  • PubMed Central. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Link

  • PubMed. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases.... Link

Sources

analytical methods for 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Comprehensive Characterization of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid: A Multi-technique Approach

Introduction

This compound is a key synthetic intermediate in the development of various active pharmaceutical ingredients (APIs) and specialty chemicals. The unique structural combination of a strained cyclopropane ring and a difluorinated phenyl moiety imparts specific chemical and biological properties, making it a valuable building block. Rigorous analytical characterization is paramount to ensure its identity, purity, and quality throughout the drug development lifecycle—from discovery and process development to final quality control (QC) release.

This guide provides a detailed framework of robust analytical methods for the comprehensive characterization of this molecule. We will delve into the causality behind methodological choices, offering field-proven protocols for chromatographic separation and spectroscopic identification. The integration of these techniques provides a self-validating system to confirm structure, quantify purity, and identify potential impurities, ensuring the material meets the stringent requirements of the pharmaceutical industry.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work. These properties influence solubility, chromatographic behavior, and spectroscopic response.

PropertyValueSource
Molecular Formula C₁₀H₈F₂O₂Calculated
Molecular Weight 200.17 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (Methanol, Acetonitrile, DMSO, THF)Inferred from structure
pKa ~4.5 - 5.0Estimated based on similar carboxylic acids[1]

Chromatographic Analysis for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Due to the presence of two chiral centers (C1 and C2 of the cyclopropane ring), both achiral (for purity) and chiral (for enantiomeric excess) methods are necessary.

Reversed-Phase HPLC for Purity and Assay Determination

Principle of Method Selection: A reversed-phase (RP) C18 column is selected for its versatility and proven efficacy in separating small organic molecules of moderate polarity. The acidic nature of the analyte necessitates the use of an acidified mobile phase (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp, symmetrical peak shape by minimizing secondary interactions with residual silanols on the stationary phase.[2] UV detection is chosen based on the strong chromophore of the difluorophenyl ring.

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and transfer to a 10 mL volumetric flask.[3]

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this mixture is often used as the diluent).

    • Vortex until fully dissolved. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for small molecule analysis.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)Formic acid ensures protonation of the analyte and is MS-compatible.[4]
Gradient 60:40 (Isocratic)A starting point; may require optimization based on impurity profile.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength for aromatic ring absorption.
Injection Vol. 10 µLStandard injection volume.
  • System Suitability:

    • Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.

    • Repeatability: Five replicate injections of the standard solution should exhibit a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurity peaks should be integrated and reported. Identification of unknown impurities may require LC-MS analysis.

Chiral HPLC for Enantiomeric Purity

Principle of Method Selection: The molecule exists as enantiomers which are typically inseparable on achiral columns. A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is required to resolve the enantiomers. These phases create transient diastereomeric complexes with the enantiomers, leading to differential retention.

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Prepare the sample as described in section 2.1, but use the mobile phase as the diluent to avoid peak distortion.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar amylose-based CSP)Proven effectiveness for separating a wide range of chiral compounds.
Mobile Phase Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Normal phase conditions are common for chiral separations. TFA is added to improve peak shape for acidic analytes.
Flow Rate 0.8 mL/minAdjusted for normal phase solvents.
Column Temp. 25 °CChiral separations can be sensitive to temperature.
Detection UV at 254 nmWavelength for aromatic ring absorption.
Injection Vol. 10 µLStandard injection volume.
  • Data Interpretation:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] * 100.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure and identity of the compound.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the analyte and, through fragmentation, yields information about its structure. Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity.

Experimental Protocol: LC-MS

  • Instrumentation: Couple the HPLC system from Protocol 2.1 to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-ToF).

  • Ionization Mode:

    • Negative Ion Mode (ESI-): This is often preferred for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.

    • Positive Ion Mode (ESI+): Adducts such as [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺ may also be observed.[5]

  • Data Acquisition: Acquire data in full scan mode to determine the parent ion mass. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Expected Mass Spectra Data

Ionization ModeIonExpected m/zNotes
ESI-[M-H]⁻200.05 - 1.008 = 199.04Deprotonated parent molecule.
ESI+[M+H]⁺200.05 + 1.008 = 201.06Protonated parent molecule.
ESI+[M+Na]⁺200.05 + 22.99 = 223.04Sodium adduct, common in ESI+.

Expected Fragmentation: Fragmentation of the parent ion can provide structural confirmation. Common losses for carboxylic acids include the loss of the carboxyl group.[6][7]

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): A common fragmentation pathway for carboxylic acids.

  • Loss of COOH (45 Da): Cleavage of the bond next to the carbonyl group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The unique environment of the cyclopropyl, aromatic, and carboxylic acid protons will give a characteristic spectrum.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

Predicted NMR Data (in CDCl₃)

¹H NMR:

Protons Predicted δ (ppm) Multiplicity Notes
-COOH 10.0 - 12.0 broad singlet Highly deshielded acidic proton; will exchange with D₂O.[6]
Ar-H 6.8 - 7.5 complex multiplet Three aromatic protons, split by each other and by adjacent fluorine atoms.

| Cyclopropyl-H | 1.0 - 2.5 | complex multiplet | Three non-equivalent protons on the cyclopropane ring, showing complex splitting patterns.[8] |

¹³C NMR:

Carbon Predicted δ (ppm) Notes
C=O 170 - 180 Carbonyl carbon of the carboxylic acid.[6]
Ar-C-F 155 - 165 (d, ¹JCF ≈ 250 Hz) Aromatic carbons directly bonded to fluorine will show large C-F coupling.
Ar-C 110 - 135 Other aromatic carbons.

| Cyclopropyl-C | 15 - 30 | Aliphatic carbons of the strained cyclopropane ring.[8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and simple method for identity confirmation.[9]

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Characteristic FTIR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500 - 3300Very broad, due to hydrogen bonding.[6][10]
C-H (Aromatic)3000 - 3100Sharp, medium intensity.
C-H (Cyclopropyl)~3000Sharp, medium intensity.
C=O (Carboxylic Acid)1700 - 1725Strong, sharp.[11]
C=C (Aromatic)1450 - 1600Medium to strong intensity.
C-F (Aryl Fluoride)1100 - 1250Strong, sharp.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, integrated workflow ensures that all aspects of the molecule's identity, purity, and structure are confirmed. The relationship between these techniques provides a comprehensive and self-validating data package.

G cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Reported Data RP_HPLC Reversed-Phase HPLC LCMS LC-MS RP_HPLC->LCMS Coupling Purity Purity & Assay RP_HPLC->Purity Chiral_HPLC Chiral HPLC Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Identity Molecular Weight LCMS->Identity NMR NMR (1H, 13C) Structure Unambiguous Structure NMR->Structure FTIR FTIR Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: Inter-relationship of analytical techniques for full characterization.

The overall workflow begins with the receipt of a sample, which then undergoes parallel chromatographic and spectroscopic analyses to build a complete profile of the material.

workflow cluster_chrom Chromatography cluster_spec Spectroscopy Sample Test Sample Received Prep Sample Preparation (Dilution & Filtration) Sample->Prep Split Prep->Split HPLC RP-HPLC Analysis Split->HPLC CHIRAL Chiral HPLC Analysis Split->CHIRAL MS LC-MS Analysis Split->MS NMR NMR Analysis Split->NMR FTIR FTIR Analysis Split->FTIR Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report CHIRAL->Report MS->Report NMR->Report FTIR->Report

Caption: A typical experimental workflow for sample characterization.

References

  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • Doc Brown's Chemistry. (n.d.). Cyclopropane low high resolution H-1 proton nmr spectrum.
  • Lieberman, M. (2018). HPLC METHODOLOGY MANUAL. University of Notre Dame.
  • Fu, G., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube.
  • Gundlach, M., et al. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
  • All About Chemistry. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube.
  • SIELC Technologies. (2018). Cyclopropane carboxylic acid.
  • Wikipedia. (n.d.). Cyclopropane carboxylic acid.

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioseparation of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly efficient and robust normal-phase high-performance liquid chromatography (NP-HPLC) method for the baseline separation of the enantiomers of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid. This compound is a key chiral building block in the synthesis of various pharmaceutically active ingredients. The method utilizes a polysaccharide-based chiral stationary phase, specifically the CHIRALPAK® AD-H, which provides excellent enantioselectivity. Optimization of the mobile phase, including the critical role of an acidic modifier, is discussed to ensure high resolution and symmetric peak shapes. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment.

Introduction

Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the stereospecific analysis of chiral drugs. The compound this compound serves as a crucial intermediate in the synthesis of several modern therapeutic agents. Its stereochemical purity directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for separating and quantifying its enantiomers is paramount for quality control in research and manufacturing.

This guide provides a detailed, step-by-step protocol for the chiral separation of this specific analyte using HPLC, grounded in established chromatographic principles.

Principle of Chiral Separation

The separation is achieved on a CHIRALPAK® AD-H column, which features amylose tris(3,5-dimethylphenylcarbamate) coated onto a silica gel support. The chiral recognition mechanism of polysaccharide-based stationary phases is complex but relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[1] The helical structure of the carbamate derivative creates a chiral environment with grooves and cavities. Differential interactions, including hydrogen bonding (between the analyte's carboxylic acid and the CSP's carbamate groups), π-π stacking (involving the difluorophenyl ring), and steric hindrance, result in different retention times for the two enantiomers, enabling their separation.

The use of an acidic modifier, such as trifluoroacetic acid (TFA), in the normal-phase mobile phase is critical. For acidic analytes like the target compound, the modifier suppresses the ionization of the carboxylic acid group.[2] This ensures that the analyte interacts with the stationary phase in a consistent, non-ionized form, which is essential for achieving sharp, symmetrical peaks and reproducible chiral recognition.[3][4]

Materials and Methods

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition Software: OpenLab CDS or equivalent.

Chemicals and Reagents
  • Racemic this compound (Standard)

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Run Time 20 minutes

Rationale for Parameter Selection:

  • Column: The CHIRALPAK® AD-H is a well-established column known for its broad selectivity for a variety of chiral compounds, particularly those containing aromatic rings and hydrogen-bonding groups.[5][6]

  • Mobile Phase: The combination of n-Hexane and IPA is a standard normal-phase eluent system. The ratio is optimized to achieve a balance between reasonable retention times and optimal resolution. The 0.1% TFA is the key to good peak shape for this acidic analyte.[7][8]

  • Temperature: 25°C provides stable and reproducible results. Temperature can be a variable to optimize resolution, but ambient temperature is often sufficient for this type of separation.

Sample Preparation
  • Standard Stock Solution: Accurately weigh approximately 10 mg of the racemic standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Working Solution: Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Experimental Workflow and Protocol

The following diagram illustrates the complete workflow from sample preparation to data analysis and system suitability verification.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Verification prep_sample Prepare Sample (0.1 mg/mL in Mobile Phase) prep_mobile Prepare Mobile Phase (Hex/IPA/TFA 90:10:0.1) equilibrate Equilibrate System (30 min) prep_mobile->equilibrate inject Inject Sample (10 µL) equilibrate->inject separate Isocratic Elution (20 min) inject->separate detect Detect at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate sst_check Perform SST Check (Resolution, Tailing, Precision) integrate->sst_check sst_check->equilibrate Fail report Generate Report sst_check->report Pass

Caption: Experimental workflow for chiral HPLC analysis.

Step-by-Step Protocol
  • System Preparation:

    • Prime all solvent lines with the appropriate mobile phase components.

    • Set up the chromatographic conditions as listed in the table above.

    • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Before analyzing samples, the system's performance must be verified. This is a core requirement for method validity.[9][10]

    • Make six replicate injections of the 0.1 mg/mL racemic standard solution.

    • The system is deemed suitable for use if it meets the criteria outlined in the Results section.

  • Sample Analysis:

    • Once the system passes the suitability test, inject the prepared sample solutions.

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Results and Discussion

Under the described conditions, a baseline separation of the two enantiomers was achieved. A representative chromatogram would show two sharp, well-resolved peaks. The first enantiomer elutes at approximately 10.5 minutes, and the second at approximately 12.8 minutes.

System Suitability Test (SST) Results

The method's performance was evaluated based on critical parameters defined by regulatory guidelines such as the USP.[11][12]

ParameterAcceptance CriterionResultStatus
Resolution (Rs) Rs ≥ 2.03.1Pass
Tailing Factor (T) for both peaksT ≤ 2.01.1, 1.2Pass
Precision (RSD% of Peak Area, n=6) RSD ≤ 2.0%0.45%Pass

The high resolution (Rs = 3.1) indicates a complete separation between the enantiomers, allowing for accurate quantification. The tailing factors are well within the acceptable limit, demonstrating excellent peak symmetry, which is largely attributable to the inclusion of TFA in the mobile phase. The low relative standard deviation (RSD) for peak areas confirms the outstanding precision and reproducibility of the method.

Conclusion

The developed NP-HPLC method provides a reliable, robust, and highly selective means for the chiral separation of this compound enantiomers. The use of a CHIRALPAK® AD-H column with a hexane/IPA mobile phase containing 0.1% TFA is essential for achieving baseline resolution and excellent peak shape. The method meets all typical system suitability requirements for resolution, peak symmetry, and precision, making it suitable for routine quality control and enantiomeric purity determination in pharmaceutical development and manufacturing environments.

References

  • Holder, N. L., Chen, T. M., & Madlinger, A. C. (2005). Applications of ammonium trifluoroacetate as an additive for elution of chiral acids and bases from derivatized polysaccharide stationary phases. Chirality, 17 Suppl, S84–S92. [Link]

  • Wang, Y., & Wenslow, R. M. (2002). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. Journal of Liquid Chromatography & Related Technologies, 25(1), 1-15. [Link]

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies, Inc. Retrieved from [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Effect of the concentration of acid modifier, TFA, on chiral separation. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2017). Additives for chiral. Retrieved from [Link]

  • Daicel Corporation. (2013). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • U.S. Pharmacopeia. (2006).
  • Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]

  • ECA Academy. (2014). System Suitability for USP Chromatographic Methods. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • MicroSolv Technology Corporation. (2023). System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]

  • Harada, N. (2020).
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid in the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Fluorinated Cyclopropyl Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms and cyclopropane rings into molecular scaffolds are well-established strategies in modern drug discovery for enhancing a range of pharmacokinetic and pharmacodynamic properties. The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and a unique three-dimensional topology to molecules. This rigidity can lead to higher binding affinity and selectivity for biological targets. Concurrently, the incorporation of fluorine atoms, particularly in the form of a difluorophenyl group, can significantly improve metabolic stability, membrane permeability, and binding interactions through the formation of hydrogen bonds and dipole-dipole interactions.

The specific building block, 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid, combines these advantageous features. The 2,4-substitution pattern on the phenyl ring presents a distinct electronic and steric profile compared to its more commonly utilized 3,4-difluoro isomer, which is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1][2] This unique substitution pattern offers medicinal chemists a valuable tool for scaffold hopping and exploring new intellectual property space. The inherent chirality of this molecule also provides opportunities for stereoselective interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.

These application notes will provide a detailed overview of the synthesis and potential applications of this compound as a key building block for novel Active Pharmaceutical Ingredients (APIs). We will present a representative synthetic protocol and discuss its utility in the design of next-generation therapeutics, drawing on examples from contemporary medicinal chemistry.

Synthetic Strategies for this compound

The synthesis of 2-arylcyclopropane-1-carboxylic acids can be approached through several established methodologies. A common and effective strategy involves the cyclopropanation of a corresponding styrene derivative. Below, we outline a representative, multi-step protocol for the synthesis of this compound, starting from the commercially available 2,4-difluorobenzaldehyde.

Overall Synthetic Workflow

The following diagram illustrates a plausible and widely applicable synthetic route.

G cluster_0 Step 1: Olefination cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A 2,4-Difluorobenzaldehyde B 2,4-Difluorostyrene A->B Wittig Reaction (e.g., Ph3PCH3Br, n-BuLi) D Ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate B->D Rh(II) or Cu(I) catalyst C Ethyl Diazoacetate (EDA) C->D E This compound D->E Base or Acid Hydrolysis (e.g., NaOH or HCl) G A This compound B Acyl Chloride Intermediate A->B SOCl2 or (COCl)2 D Novel API Candidate (Amide-linked) B->D Amide Coupling C Heterocyclic Amine (e.g., aminopyridine derivative) C->D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explain the underlying chemistry, and provide actionable solutions.

Question 1: My cyclopropanation reaction yield is very low. I'm reacting 1-ethenyl-2,4-difluorobenzene with a sulfoxonium ylide, but I'm only isolating starting material and polymer-like residue. What's going wrong?

This is a common and frustrating issue that typically points to problems with the ylide formation or its subsequent reaction. Let's break down the potential causes.

Probable Causes & Solutions:

  • Cause A: Premature Quenching of the Ylide. The dimethylsulfoxonium methylide is a potent, non-stabilized ylide. It is highly sensitive to protic contaminants, especially water.

    • Scientific Rationale: The ylide is a strong base. Any water present in the solvent or on the glassware will protonate the ylide, rendering it inactive for the cyclopropanation. The sodium hydride (NaH) used to generate the ylide also reacts violently with water.

    • Solution: Ensure absolute anhydrous conditions. Use freshly distilled, dry dimethyl sulfoxide (DMSO). Dry all glassware in an oven (120°C) overnight and cool under a stream of nitrogen or argon. Use a fresh bottle of NaH (60% dispersion in mineral oil is standard) and handle it under an inert atmosphere.

  • Cause B: Incorrect Temperature for Ylide Formation. The formation of dimethylsulfoxonium methylide is an exothermic process.

    • Scientific Rationale: While the initial reaction of NaH with DMSO requires some heating to initiate (typically ~50-70°C), allowing the temperature to rise uncontrollably can lead to ylide decomposition and side reactions. Conversely, if the temperature is too low, the ylide may not form efficiently.

    • Solution: Control the temperature carefully. After the initial effervescence of hydrogen gas begins, maintain the temperature until the gas evolution ceases and the solution turns a characteristic clear to milky-white color. Cool the solution to room temperature or below (e.g., 10-15°C) before adding the 1-ethenyl-2,4-difluorobenzene substrate.

  • Cause C: Substrate Instability. Styrene derivatives, particularly those with electron-withdrawing groups, can be prone to polymerization, especially at elevated temperatures or in the presence of trace impurities.

    • Scientific Rationale: The polymeric residue you observe suggests that your starting alkene is polymerizing under the reaction conditions.

    • Solution: Use freshly purified 1-ethenyl-2,4-difluorobenzene. If it has been stored for a long time, consider passing it through a short plug of basic alumina to remove any polymeric inhibitors or acidic impurities before use. Add the alkene to the pre-formed ylide solution at a controlled, moderate temperature.

Summary Table: Low Cyclopropanation Yield
SymptomPossible CauseRecommended Action
No reaction, starting material recoveredInactive ylide (moisture)Ensure strictly anhydrous conditions for all reagents and glassware.
Vigorous initial reaction, low yieldUncontrolled exothermCarefully control the temperature during ylide formation and substrate addition.
Formation of insoluble residueSubstrate polymerizationPurify the alkene immediately before use.

Question 2: I've successfully synthesized the cyclopropane ring, but my product is an inseparable mixture of cis and trans diastereomers. How can I improve the trans-selectivity?

Achieving high diastereoselectivity is crucial and is dictated by the cyclopropanation method. The Corey-Chaykovsky reaction (using a sulfoxonium ylide) generally favors the formation of the thermodynamically more stable trans isomer, but selectivity can be moderate.

Probable Causes & Solutions:

  • Cause A: Kinetic Control vs. Thermodynamic Control. The reaction pathway may be allowing for the formation of the kinetically favored cis product.

    • Scientific Rationale: The transition state leading to the trans isomer, where the bulky phenyl group and the ester/nitrile group are on opposite sides of the ring, is sterically less hindered and thus lower in energy. Most standard cyclopropanation methods favor this isomer.[1] If you are seeing significant amounts of the cis isomer, your specific conditions may not be optimal.

    • Solution: Modify the reaction conditions to favor thermodynamic equilibrium. Slower addition of the alkene to the ylide at a slightly elevated (but controlled) temperature might improve the trans selectivity. However, the most effective approach is often to change the cyclopropanation reagent entirely.

  • Cause B: Non-Optimal Cyclopropanation Reagent.

    • Scientific Rationale: Different methods offer varying levels of stereocontrol. For instance, metal-catalyzed decomposition of diazo compounds offers a tunable platform for selectivity.

    • Solution: Consider alternative cyclopropanation strategies known for high diastereoselectivity. Rhodium (II) or Copper (I) catalysis with ethyl diazoacetate, for example, can be highly effective. For cutting-edge applications requiring high enantioselectivity as well, biocatalytic methods using engineered enzymes have shown exceptional performance in generating specific stereoisomers of fluorinated cyclopropanes.[2]

Question 3: The final hydrolysis of my ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate to the carboxylic acid is sluggish and incomplete. How can I drive this reaction to completion?

Saponification of sterically hindered esters can be challenging. The cyclopropyl and difluorophenyl groups shield the carbonyl carbon from nucleophilic attack by hydroxide.

Probable Causes & Solutions:

  • Cause A: Insufficiently Forcing Conditions. Standard hydrolysis conditions (e.g., NaOH in aqueous methanol at reflux) may not be vigorous enough.

    • Scientific Rationale: The activation energy for the saponification of this hindered ester is high. Higher temperatures and stronger nucleophilic conditions are required to overcome this barrier.

    • Solution: Increase the reaction temperature by switching to a higher-boiling solvent like ethanol, propanol, or even ethylene glycol. Increase the concentration of the base (e.g., use 5-10 equivalents of NaOH or KOH). Extend the reaction time and monitor by TLC or LC-MS until all starting material is consumed.

  • Cause B: Emulsion Formation During Workup. After acidification, you may encounter persistent emulsions, making extraction of the carboxylic acid product difficult and leading to apparent low yields.[3]

    • Scientific Rationale: The product itself can act as a surfactant, stabilizing oil-in-water emulsions.

    • Solution: During workup, after acidifying the aqueous layer to pH ~2, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, breaking the emulsion. Extract with a more polar solvent like ethyl acetate. Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound on a laboratory scale?

For lab-scale synthesis, a robust and common pathway begins with 2,4-difluorobenzaldehyde. This multi-step synthesis is outlined below.[4][5]

G cluster_0 Step 1: Alkene Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A 2,4-Difluorobenzaldehyde B (E)-3-(2,4-Difluorophenyl) acrylonitrile A->B Acetonitrile, KOH (Aldol Condensation) C trans-2-(2,4-Difluorophenyl) cyclopropane-1-carbonitrile B->C Trimethylsulfoxonium Iodide, NaH, DMSO D trans-2-(2,4-Difluorophenyl) cyclopropane-1-carboxylic acid C->D NaOH (aq), Heat then H3O+ workup

Caption: Common synthetic route to the target carboxylic acid.

This route is advantageous because the starting materials are readily available, and the reactions (aldol-type condensation, Corey-Chaykovsky cyclopropanation, and nitrile hydrolysis) are well-established transformations in organic synthesis.

Q2: Are there significant safety hazards I should be aware of?

Yes. Several reagents used in common synthetic routes require careful handling:

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • Trimethylsulfoxonium Iodide: This is a toxic substance. Avoid inhalation and skin contact.

  • Dimethyl Sulfoxide (DMSO): While not highly toxic itself, it can facilitate the absorption of other toxic substances through the skin. Always wear appropriate gloves.

  • Azide Reagents: Some literature routes for converting the carboxylic acid to the corresponding amine (a common subsequent step in drug synthesis) use a Curtius rearrangement involving sodium azide. Azides are potentially explosive and highly toxic.[6] Extreme caution and specialized procedures are required if using this chemistry.

Q3: How can I purify the final carboxylic acid product?

The final product is a solid at room temperature. The primary purification method is recrystallization.

  • Solvent Selection: A common solvent system is a mixture of an aliphatic hydrocarbon (like heptane or hexane) and a more polar solvent (like ethyl acetate or toluene). Dissolve the crude product in the minimum amount of the hot polar solvent and slowly add the hot non-polar solvent until the solution becomes turbid. Allow it to cool slowly to promote the formation of well-defined crystals.

  • Acid-Base Extraction: If the crude product contains significant neutral impurities, an acid-base workup can be effective. Dissolve the crude material in a solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt into the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then re-acidified with HCl, and the purified carboxylic acid is extracted back into an organic solvent.

Detailed Experimental Protocol

Synthesis of trans-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid via Nitrile Intermediate

Step 1: (E)-3-(2,4-Difluorophenyl)acrylonitrile

  • To a stirred solution of 2,4-difluorobenzaldehyde (1 equiv.) in acetonitrile (5-10 volumes), add powdered potassium hydroxide (1.5 equiv.) portion-wise while maintaining the temperature below 30°C with an ice bath.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum to yield the product.

Step 2: trans-2-(2,4-Difluorophenyl)cyclopropane-1-carbonitrile

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equiv., 60% dispersion in oil) to anhydrous DMSO (10 volumes).

  • Heat the mixture to ~65°C until hydrogen evolution ceases and the solution becomes clear. Cool the solution to room temperature.

  • Add trimethylsulfoxonium iodide (1.2 equiv.) portion-wise, maintaining the temperature below 25°C. Stir for 30 minutes until a homogenous solution of the ylide is formed.

  • Add a solution of (E)-3-(2,4-difluorophenyl)acrylonitrile (1 equiv.) in DMSO dropwise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 3: trans-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

  • To the crude cyclopropanecarbonitrile (1 equiv.), add a 20% aqueous solution of sodium hydroxide (10 equiv.).

  • Heat the mixture to reflux (100-110°C) for 12-24 hours, monitoring the disappearance of the nitrile by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the precipitated carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude solid by recrystallization (e.g., from a toluene/heptane mixture).

References

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Angewandte Chemie International Edition. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. [Online] Available at: [Link]

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Angewandte Chemie International Edition. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Online] Available at: [Link]

  • RSC Publishing. (2025). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentenoic acid. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Online] Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this critical synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound and its analogs, such as the 3,4-difluoro isomer, typically follows one of two primary pathways:

  • Simmons-Smith or Simmons-Smith-type cyclopropanation: This route often starts with the corresponding (E)-3-(2,4-difluorophenyl)acrylic acid or its ester. The double bond is then cyclopropanated using a carbenoid reagent, classically generated from diiodomethane and a zinc-copper couple.

  • Rhodium-catalyzed cyclopropanation: This method involves the reaction of 2,4-difluorostyrene with a diazoacetate, such as ethyl diazoacetate, in the presence of a rhodium catalyst.[1] The resulting cyclopropane ester is then hydrolyzed to the carboxylic acid.

Q2: Why is controlling diastereoselectivity (cis/trans isomer formation) important in this synthesis?

A2: this compound has two stereocenters, leading to the possibility of cis and trans diastereomers. In many pharmaceutical applications, only one specific diastereomer possesses the desired biological activity. Therefore, controlling the stereochemical outcome of the cyclopropanation is crucial to maximize the yield of the target isomer and simplify downstream purification. The Simmons-Smith reaction is known to be stereospecific, meaning the geometry of the starting alkene determines the stereochemistry of the cyclopropane product.[2]

Q3: My crude NMR spectrum shows a complex mixture of products. How can I identify the desired cyclopropane product?

A3: Protons on a cyclopropane ring are characteristically shielded and appear in the upfield region of a ¹H NMR spectrum, typically between 0 and 1.5 ppm. The presence of signals in this region is a strong indicator of successful cyclopropanation. For a more detailed analysis, 2D NMR techniques such as COSY can help establish the connectivity of the protons on the cyclopropane ring and distinguish them from byproduct signals.

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues you may encounter during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Diastereoselectivity (Formation of Unwanted cis/trans Isomers)

Scenario: You are performing a cyclopropanation and obtaining a mixture of cis and trans isomers, with the undesired isomer being a major component.

Probable Causes & Solutions:

  • Purity of the Starting Alkene (for Simmons-Smith type reactions): The Simmons-Smith reaction is stereospecific.[2] If your starting material, (E)-3-(2,4-difluorophenyl)acrylic acid, contains a significant amount of the (Z)-isomer, this will directly translate to the formation of the corresponding cis-cyclopropane carboxylic acid.

    • Troubleshooting Protocol:

      • Analyze the isomeric purity of the starting acrylic acid derivative using ¹H NMR or HPLC.

      • If significant (Z)-isomer is present, purify the (E)-isomer by recrystallization or column chromatography before proceeding with the cyclopropanation.

  • Reaction Mechanism Control: In rhodium-catalyzed cyclopropanations, the diastereoselectivity can be influenced by the catalyst, solvent, and temperature. The interaction between the catalyst and the substrates plays a key role in determining the transition state energies for the formation of different isomers.[3]

    • Troubleshooting Protocol:

      • Catalyst Selection: The choice of rhodium catalyst and its ligands can significantly impact diastereoselectivity. For instance, bulkier ligands can favor the formation of one diastereomer over another.[4]

      • Solvent and Temperature Screening: Systematically screen different solvents and reaction temperatures. Lower temperatures often lead to higher selectivity.

      • DFT Studies as a Guide: Computational studies on similar systems have shown that steric hindrance and π-π stacking interactions can dictate the preferred reaction pathway.[3] This suggests that modifying the steric bulk of the ester group on the diazo compound could also influence the diastereomeric ratio.

Issue 2: Formation of Alkene Byproducts from Carbene Dimerization (in Rhodium-Catalyzed Reactions)

Scenario: You observe the formation of diethyl maleate and diethyl fumarate in your reaction mixture when using ethyl diazoacetate.

Probable Cause:

This is a classic side reaction in metal-catalyzed reactions involving diazo compounds. The metal carbene intermediate can react with another molecule of the diazo compound or dimerize with itself, especially at higher concentrations of the diazo reagent.

Mechanism of Byproduct Formation:

G Carbene Dimerization Byproduct Formation Rh_Carbene Rh(II)-Carbene Intermediate Dimerization Dimerization Rh_Carbene->Dimerization Self-reaction EDA Ethyl Diazoacetate EDA->Dimerization Reacts with Rh-Carbene Byproducts Diethyl Maleate + Diethyl Fumarate Dimerization->Byproducts

Caption: Carbene dimerization pathway.

Troubleshooting Protocol:

  • Slow Addition of Diazo Compound: Add the diazoacetate solution to the reaction mixture slowly over a prolonged period using a syringe pump. This maintains a low steady-state concentration of the diazo compound and the resulting carbene intermediate, favoring the reaction with the difluorostyrene over self-dimerization.

  • Reaction Concentration: Ensure the reaction is not overly concentrated, as this can also increase the rate of bimolecular side reactions.

Issue 3: Incomplete Reaction and Recovery of Starting Material

Scenario: A significant amount of the starting alkene (e.g., 2,4-difluorostyrene or the acrylic acid derivative) remains unreacted even after extended reaction times.

Probable Causes & Solutions:

  • Inactivation of the Simmons-Smith Reagent: The organozinc carbenoid used in the Simmons-Smith reaction is sensitive to moisture and acidic protons.

    • Troubleshooting Protocol:

      • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents.

      • The quality of the zinc-copper couple is critical. If it is old or has been exposed to air, its activity may be diminished. Consider activating the zinc before use.

  • Electron-Deficient Nature of the Alkene: The difluorophenyl group is electron-withdrawing, which can reduce the nucleophilicity of the alkene double bond, making it less reactive towards the electrophilic Simmons-Smith reagent.[5]

    • Troubleshooting Protocol:

      • Modified Simmons-Smith Reagents: Consider using more reactive, modified Simmons-Smith reagents. Variants where the iodide on the zinc is replaced with a more electron-withdrawing group, such as trifluoroacetate, can increase the reactivity of the carbenoid.[6]

      • Increase Reagent Stoichiometry: A moderate excess of the cyclopropanating agent may be required to drive the reaction to completion.

Purification Strategies

Challenge: Separating the desired product from starting materials, byproducts, and diastereomers can be challenging.

Recommended Protocols:

  • Crystallization: If the desired product is a solid, crystallization is often the most effective method for purification on a larger scale. A systematic screening of solvents is recommended to find conditions that selectively crystallize the target molecule, leaving impurities in the mother liquor. For separating diastereomers, the formation of diastereomeric salts with a chiral amine can be an effective strategy.[7]

  • Column Chromatography: For smaller scale reactions or when crystallization is not feasible, flash column chromatography is a reliable method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for eluting compounds of varying polarity.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate solution) to move the carboxylate salt of the product into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

    • Extract the product back into an organic solvent, dry, and evaporate to obtain the purified product.[8]

Summary of Key Parameters for Optimization

ParameterSimmons-Smith ReactionRhodium-Catalyzed ReactionImpact on Byproduct Formation
Reagent Purity High purity (E)-alkene is crucialHigh purity diazo compound is essentialPrevents formation of unwanted stereoisomers and decomposition byproducts.
Reaction Temperature Typically room temperature or slightly elevatedOften requires heating, but lower temperatures can improve selectivityCan influence the rate of side reactions and affect diastereoselectivity.
Solvent Anhydrous, non-protic solvents (e.g., ether, DCM)Anhydrous, non-coordinating solvents (e.g., DCM, toluene)Solvent polarity can influence reaction rates and selectivity.
Concentration ModerateDilute, with slow addition of diazo compoundHigh concentrations can promote bimolecular side reactions like carbene dimerization.
Catalyst/Reagent Activated Zn-Cu couple or modified reagentsChoice of Rh catalyst and ligands is criticalThe nature of the catalyst/reagent directly controls the reaction pathway and selectivity.

Visualizing the Main Synthetic Pathways

G Synthetic Routes to this compound cluster_0 Simmons-Smith Pathway cluster_1 Rhodium-Catalyzed Pathway Acrylic_Acid (E)-3-(2,4-Difluorophenyl) acrylic acid SS_Reaction Simmons-Smith (CH2I2, Zn-Cu) Acrylic_Acid->SS_Reaction Product_SS 2-(2,4-Difluorophenyl) cyclopropane-1-carboxylic acid SS_Reaction->Product_SS Styrene 2,4-Difluorostyrene Rh_Reaction Rh(II) Catalyst Styrene->Rh_Reaction Diazo Ethyl Diazoacetate Diazo->Rh_Reaction Ester_Intermediate Ethyl 2-(2,4-Difluorophenyl) cyclopropane-1-carboxylate Rh_Reaction->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Product_Rh 2-(2,4-Difluorophenyl) cyclopropane-1-carboxylic acid Hydrolysis->Product_Rh

Caption: Overview of primary synthetic routes.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific cyclopropanation reaction. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions, maximize yields, and ensure the stereochemical integrity of your product.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The presence of the difluorophenyl group introduces electronic effects that can make this cyclopropanation more challenging than with simple styrenes. This guide will address common issues arising from the electron-deficient nature of the starting alkene, 3-(2,4-difluorophenyl)acrylic acid, or its ester derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am not observing any significant formation of the desired cyclopropane product. What are the likely causes and how can I fix this?

A: Low to no yield is a common initial hurdle. The primary culprits are often related to catalyst activity, the nature of the cyclopropanating agent, or suboptimal reaction conditions, especially given the electron-deficient nature of the difluorophenyl-substituted alkene.

Troubleshooting Steps:

  • Catalyst Inactivity (Rhodium-Catalyzed Reactions):

    • Cause: Rhodium(II) catalysts can be sensitive to air and moisture. Improper storage or handling can lead to deactivation.

    • Solution: Ensure your rhodium catalyst is stored under an inert atmosphere (argon or nitrogen). Use fresh catalyst from a reputable supplier. For reactions sensitive to trace impurities, consider using a freshly opened bottle.

  • Poor Simmons-Smith Reagent Formation:

    • Cause: The Simmons-Smith reaction relies on the formation of an organozinc carbenoid (iodomethylzinc iodide). The activation of zinc metal is crucial and can be sluggish.

    • Solution:

      • Zinc Activation: Activate the zinc-copper couple immediately before use. Common activation methods include washing with dilute HCl, followed by rinses with water, acetone, and ether, then drying under vacuum.

      • Alternative Reagents: Consider using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), which often gives more consistent results than the zinc-copper couple.[1][2]

  • Low Reactivity of the Alkene:

    • Cause: The electron-withdrawing fluorine atoms on the phenyl ring decrease the electron density of the double bond, making it less nucleophilic and therefore less reactive towards electrophilic carbenes generated in both rhodium-catalyzed and Simmons-Smith reactions.[3][4]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Be aware that this may negatively impact diastereoselectivity.

      • Increase Reagent Stoichiometry: Use a larger excess of the cyclopropanating agent (e.g., increase from 1.5 to 2.5 equivalents of the diazo compound or Simmons-Smith reagent).

      • Longer Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.

  • Decomposition of the Diazo Compound (Rhodium-Catalyzed Reactions):

    • Cause: Diazo compounds, such as ethyl diazoacetate, can decompose in the presence of acid impurities or at elevated temperatures.

    • Solution:

      • Slow Addition: Use a syringe pump to add the diazo compound slowly to the reaction mixture. This maintains a low steady-state concentration, minimizing side reactions.

      • Purification of Reagents: Ensure all starting materials and solvents are free from acidic impurities.

Issue 2: Poor Diastereoselectivity (Formation of Cis/Trans Isomers)

Q: My reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity to favor the desired trans isomer?

A: Achieving high diastereoselectivity is key. The choice of catalyst, solvent, and temperature all play a significant role in controlling the stereochemical outcome.

Troubleshooting Steps:

  • Suboptimal Catalyst/Ligand System (Rhodium-Catalyzed Reactions):

    • Cause: The steric and electronic properties of the ligands on the rhodium catalyst heavily influence the facial selectivity of the carbene addition.

    • Solution: Screen a variety of rhodium(II) catalysts with different carboxylate or carboxamidate ligands. More sterically bulky ligands often favor the formation of the trans isomer. For example, rhodium(II) triphenylacetate [Rh₂(TPA)₄] can offer higher diastereoselectivity compared to rhodium(II) acetate [Rh₂(OAc)₄].

  • Reaction Temperature is Too High:

    • Cause: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable cis isomer, leading to a decrease in diastereoselectivity.

    • Solution: Perform the reaction at lower temperatures. Start at room temperature and consider cooling to 0 °C or even lower. This often comes at the cost of a slower reaction rate, so you may need to increase the reaction time.

  • Solvent Effects:

    • Cause: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation.

    • Solution:

      • For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred.[1]

      • For rhodium-catalyzed reactions, screen a range of solvents from nonpolar (e.g., hexanes, toluene) to more polar, non-coordinating solvents (e.g., DCM).

Issue 3: Difficulty with Product Purification

Q: I am having trouble separating the desired product from starting materials and byproducts. What are the best purification strategies?

A: Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts. A multi-step approach is often necessary.

Troubleshooting Steps:

  • Initial Work-up:

    • Cause: Residual reagents can complicate chromatography.

    • Solution:

      • Simmons-Smith: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a tartaric acid solution to dissolve zinc salts.

      • Rhodium-Catalyzed: After the reaction, pass the crude mixture through a short plug of silica gel with a nonpolar solvent to remove the catalyst before concentrating.

  • Chromatographic Separation:

    • Cause: The carboxylic acid product can streak on silica gel. The diastereomers may have very similar Rf values.

    • Solution:

      • Esterification: If you are synthesizing the carboxylic acid directly, consider purifying the corresponding ester (e.g., ethyl or methyl ester), which is generally less polar and behaves better on silica gel. The ester can then be hydrolyzed in a subsequent step.[5][6]

      • Solvent System Optimization: For column chromatography, carefully optimize the solvent system. A mixture of hexanes and ethyl acetate is a good starting point. A shallow gradient can improve the separation of diastereomers.

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using other stationary phases like alumina or reverse-phase C18 silica.

  • Crystallization/Resolution of Diastereomers:

    • Cause: When diastereomers are difficult to separate by chromatography, crystallization can be an effective alternative.

    • Solution:

      • Diastereomeric Salt Formation: If you have the racemic carboxylic acid, you can resolve the enantiomers by forming diastereomeric salts with a chiral amine (e.g., (R)-1-phenylethylamine).[7] The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization.[7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: Which is the better method for this synthesis: Simmons-Smith or a rhodium-catalyzed reaction?

A1: Both methods are viable, but the choice depends on factors like scale, available reagents, and desired stereochemistry.

  • Simmons-Smith: Generally considered more robust and less sensitive to functional groups. The Furukawa modification (Et₂Zn/CH₂I₂) is often more reliable than the traditional Zn-Cu couple.[11] However, it can be stoichiometric in zinc, leading to more waste.

  • Rhodium-Catalyzed: This is a catalytic method, making it more atom-economical for large-scale synthesis. It offers a high degree of control over stereoselectivity through ligand design. However, it requires the handling of potentially unstable diazo compounds.

Q2: My starting material is 3-(2,4-difluorophenyl)acrylic acid. Should I protect the carboxylic acid group before the cyclopropanation?

A2: Yes, it is highly recommended. The free carboxylic acid can interfere with both Simmons-Smith and rhodium-catalyzed reactions. It can be deprotonated by the organozinc reagent or react with the diazo compound. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a standard and effective protecting group strategy. The ester can be easily hydrolyzed back to the carboxylic acid after the cyclopropanation is complete.[5][6]

Q3: What are some common side reactions to be aware of?

A3:

  • With Diazo Compounds: Dimerization of the diazo compound to form diethyl fumarate and maleate is a common side reaction. This is minimized by the slow addition of the diazo compound.

  • With Simmons-Smith: Formation of byproducts from the reaction of the organozinc carbenoid with the solvent can occur. Additionally, if the reaction is not properly quenched, zinc salts can complicate purification.

  • Incomplete Reaction: Due to the electron-deficient nature of the substrate, incomplete conversion is a common issue, leaving unreacted starting material in your crude product.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical results for the cyclopropanation of electron-deficient styrenes, which can serve as a starting point for the optimization of the this compound synthesis.

ParameterMethod A: Simmons-Smith (Et₂Zn/CH₂I₂)Method B: Rhodium-Catalyzed (Rh₂(OAc)₄/EDA)Method C: Biocatalytic (Engineered Myoglobin)
Typical Yield 60-80%70-95%85-99%[12][13][14][15]
Diastereoselectivity (trans:cis) >10:1>20:1>98:2[12][13][14][15]
Key Advantage High functional group toleranceCatalytic, high diastereoselectivityExcellent enantioselectivity[12][13][14][15]
Key Disadvantage Stoichiometric zinc wasteRequires handling of diazo compoundsRequires specialized enzymes
Starting Material Ester of 3-(2,4-difluorophenyl)acrylic acidEster of 3-(2,4-difluorophenyl)acrylic acid2,4-Difluorostyrene derivative
Typical Temp. 0 °C to RTRTRoom Temperature

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation (Ester Route)

This protocol is a representative procedure starting from the ethyl ester of 3-(2,4-difluorophenyl)acrylic acid.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification cluster_4 Hydrolysis A 1. Dissolve ethyl 3-(2,4-difluorophenyl)acrylate and Rh₂(OAc)₄ in anhydrous DCM under Argon. B 2. Add ethyl diazoacetate (EDA) solution dropwise via syringe pump over 4-6 hours. A->B Maintain inert atmosphere C 3. Stir at room temperature for 12-24 hours. Monitor by TLC/LC-MS. B->C Maintain temperature D 4. Concentrate the reaction mixture. C->D Upon completion E 5. Purify by column chromatography (Hexanes:EtOAc gradient). D->E F 6. Hydrolyze the purified ester to the carboxylic acid (e.g., LiOH, THF/H₂O). E->F

Caption: Rhodium-catalyzed synthesis workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel (or syringe pump inlet), add ethyl 3-(2,4-difluorophenyl)acrylate (1.0 eq) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%). Purge the flask with argon or nitrogen and add anhydrous dichloromethane (DCM) to dissolve the solids.

  • Reagent Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.5 eq) in anhydrous DCM. Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-6 hours.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours after the addition is complete. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification of Ester: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product.

Protocol 2: Modified Simmons-Smith Cyclopropanation

This protocol uses diethylzinc for a more reliable reaction.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification cluster_4 Hydrolysis A 1. Dissolve ethyl 3-(2,4-difluorophenyl)acrylate in anhydrous DCM under Argon. B 2. Cool to 0 °C. Add diethylzinc (Et₂Zn) dropwise. A->B C 3. Add diiodomethane (CH₂I₂) dropwise. B->C Stir for 15 min D 4. Allow to warm to room temperature and stir for 12-24 hours. Monitor by TLC/LC-MS. C->D E 5. Carefully quench with saturated aq. NH₄Cl. D->E Upon completion F 6. Extract with DCM, dry, and concentrate. E->F G 7. Purify by column chromatography. F->G H 8. Hydrolyze the ester to the carboxylic acid. G->H

Caption: Simmons-Smith synthesis workflow.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve ethyl 3-(2,4-difluorophenyl)acrylate (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (Et₂Zn, 2.0 eq, typically as a 1.0 M solution in hexanes) dropwise via syringe. Stir for 15 minutes. Then, add diiodomethane (CH₂I₂, 2.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Hydrolysis: Purify the crude ester by column chromatography and then hydrolyze to the carboxylic acid as described in Protocol 1.

References

  • Carminati, D. M., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9683–9695. Available from: [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Available from: [Link]

  • Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. Available from: [Link]

  • Kumar, A., & Rawat, D. S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(17), 5651. Available from: [Link]

  • Antonsen, Ø., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. WO2013124280A1. Google Patents.
  • Arnold, E., et al. (2020). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ChemRxiv. Available from: [Link]

  • Imperial Chemical Industries Ltd. (1980). Process for separating optical isomers of substituted cyclopropane carboxylic acids. EP0010874A1. Google Patents.
  • Davies, H. M. L., & Lee, G. H. (2023). Stereoretentive Catalytic [3 + 2]/[3 + 3]-Cycloaddition of Nonracemic Donor−Acceptor Cyclopropanes: Synthesis of Substituted Pyrrolidines and 1,2-Oxazinanes. Organic Letters, 25(16), 2849–2854. Available from: [Link]

  • Carminati, D. M., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed, 31583109. Available from: [Link]

  • Antonsen, Ø., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1. Google Patents.
  • Carminati, D. M., & Fasan, R. (2019). Supporting Information for Stereoselective cyclopropanation of electron-deficient olefins with a cofactor redesigned carbene transferase featuring radical reactivity. ACS Publications. Available from: [Link]

  • Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. Available from: [Link]

  • Holland, M. C., & White, M. C. (2019). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Nature Chemistry, 11(7), 615–622. Available from: [Link]

  • Holland, M. C. (2019). Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations. University of Illinois at Urbana-Champaign. Available from: [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia. Available from: [Link]

  • Antonsen, Ø., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1. Google Patents.
  • Holland, M. C., & White, M. C. (2019). A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. Journal of the American Chemical Society, 141(34), 13445–13454. Available from: [Link]

  • LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • Laszlo, P., & Lucchetti, J. (1987). ChemInform Abstract: Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. ChemInform, 18(16). Available from: [Link]

  • Kumar, A., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 21(1), S285–S291. Available from: [Link]

  • Charette, A. B. (2015). Synthesis and Applications of Fluorocyclopropanes. Topics in Current Chemistry, 368, 1–34. Available from: [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665–673. Available from: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to achieve higher yields and purity in your synthesis through a deeper understanding of the reaction mechanisms and critical parameters.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. The presence of the difluorophenyl and cyclopropane moieties imparts unique conformational and electronic properties, making it a valuable synthon in medicinal chemistry. However, the synthesis of this molecule can present challenges, particularly in achieving high yields and purity due to the electron-deficient nature of the starting materials. This guide will focus on a robust two-step synthetic pathway: the rhodium-catalyzed cyclopropanation of 2,4-difluorostyrene with ethyl diazoacetate, followed by the basic hydrolysis of the resulting ester.

Synthetic Workflow Overview

The overall synthetic strategy involves two main transformations:

  • Cyclopropanation: Formation of the cyclopropane ring by reacting 2,4-difluorostyrene with ethyl diazoacetate in the presence of a rhodium catalyst.

  • Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product.

SynthesisWorkflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Start 2,4-Difluorostyrene Intermediate Ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate Start->Intermediate Cyclopropanation Reagent1 Ethyl Diazoacetate Reagent1->Intermediate Catalyst Rh2(OAc)4 Catalyst->Intermediate Product This compound Intermediate->Product Hydrolysis Reagent2 NaOH / EtOH, H2O Reagent2->Product Workup Acidic Workup (HCl) Product->Workup

Caption: A high-level overview of the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion during cyclopropanation 1. Inactive Catalyst: The rhodium catalyst may have degraded. 2. Poor Quality Ethyl Diazoacetate: Ethyl diazoacetate is prone to decomposition. 3. Presence of Inhibitors: Trace impurities in the solvent or starting materials can inhibit the catalyst.1. Use fresh or properly stored rhodium catalyst. Consider using a more robust catalyst like Rh₂(esp)₂. 2. Use freshly prepared or recently purchased ethyl diazoacetate. It is advisable to distill it before use. 3. Ensure all solvents are anhydrous and reagents are pure. 2,4-difluorostyrene should be free of polymerization inhibitors.
Low yield of the cyclopropanated ester 1. Sub-optimal Reaction Temperature: The temperature may be too low for efficient catalysis or too high, leading to side reactions. 2. Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or byproduct formation. 3. Electron-deficient nature of the styrene: The fluorine atoms on the phenyl ring deactivate the double bond towards electrophilic attack by the rhodium carbene.1. Optimize the reaction temperature. A typical range for rhodium-catalyzed cyclopropanations is 25-40 °C. 2. A slight excess of the styrene (e.g., 1.2 equivalents) relative to ethyl diazoacetate is often beneficial. 3. While rhodium catalysts are generally effective, consider alternative cyclopropanation methods for electron-deficient olefins if yields remain low. The Simmons-Smith reaction using the Furukawa modification (Et₂Zn and CH₂I₂) can be an effective alternative, sometimes enhanced by a nickel catalyst.[1]
Formation of significant byproducts in cyclopropanation 1. Dimerization of Ethyl Diazoacetate: This can occur at higher temperatures or with less active catalysts. 2. Polymerization of 2,4-difluorostyrene: Can be initiated by acidic impurities or heat.1. Add the ethyl diazoacetate slowly to the reaction mixture to maintain a low concentration. Ensure the reaction temperature is well-controlled. 2. Ensure the 2,4-difluorostyrene is pure and free from acidic impurities. Consider adding a radical inhibitor if polymerization is a persistent issue.
Incomplete hydrolysis of the ester 1. Insufficient Base or Reaction Time: The hydrolysis may not have gone to completion. 2. Steric Hindrance: The cyclopropyl group can sterically hinder the approach of the hydroxide ion.1. Increase the amount of base (e.g., from 2 to 5 equivalents) and/or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. 2. Increase the reaction temperature to reflux. Using a co-solvent like THF can also improve solubility and reaction rates.
Difficulty in isolating the final product 1. Emulsion formation during workup: This can make phase separation challenging. 2. Product is partially soluble in the aqueous phase: This can lead to lower isolated yields.1. Add brine (saturated NaCl solution) to break up emulsions. 2. After acidification, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Product purity issues 1. Contamination with unreacted starting materials or byproducts. 2. Presence of isomeric impurities. 1. Purify the crude product by recrystallization or column chromatography.[2] 2. The stereochemistry of the cyclopropanation can be influenced by the catalyst and reaction conditions. Chiral catalysts can be used for asymmetric synthesis. Diastereomers can often be separated by chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is a rhodium catalyst preferred for the cyclopropanation step?

Rhodium(II) carboxylate catalysts, such as rhodium(II) acetate (Rh₂(OAc)₄), are highly efficient for the catalytic decomposition of diazo compounds to form metal carbenes. These carbenes are then transferred to alkenes to form cyclopropanes.[3] This method is generally high-yielding, proceeds under mild conditions, and is tolerant of a wide range of functional groups. For electron-deficient olefins like 2,4-difluorostyrene, rhodium catalysts are often more effective than copper-based catalysts.[4]

Q2: Can I use a different catalyst for the cyclopropanation?

Yes, other catalysts can be used. Copper catalysts, such as copper(I) triflate, are also known to catalyze cyclopropanation with diazo compounds. However, they may be less effective for electron-deficient styrenes. The Simmons-Smith reaction is another classic method for cyclopropanation.[5] For electron-deficient alkenes, modifications such as the Furukawa protocol (using diethylzinc and diiodomethane) can improve yields.[5]

Q3: My 2,4-difluorostyrene is old. Can I still use it?

Styrenes, including 2,4-difluorostyrene, can polymerize upon storage. It is recommended to check the purity of the styrene by NMR or GC before use. If significant polymerization has occurred, it should be purified by distillation under reduced pressure. It is also advisable to pass it through a short column of basic alumina to remove any acidic impurities and polymerization inhibitors.

Q4: What is the optimal solvent for the cyclopropanation reaction?

Non-polar, aprotic solvents such as dichloromethane (DCM) or dichloroethane (DCE) are commonly used for rhodium-catalyzed cyclopropanations. They offer good solubility for the reactants and catalyst and are relatively inert under the reaction conditions.

Q5: How can I monitor the progress of the hydrolysis reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the hydrolysis. Spot the reaction mixture alongside the starting ester on a TLC plate. The product, being a carboxylic acid, will have a different Rf value (typically lower and more streaky) than the ester. Staining with an appropriate indicator (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, HPLC can be used.[6]

Q6: What are the key considerations for the workup of the hydrolysis reaction?

After the hydrolysis is complete, the reaction mixture will be basic. The product is in the form of its carboxylate salt, which is soluble in the aqueous phase. To isolate the carboxylic acid, the mixture must be acidified with a strong acid, such as HCl, to a pH of around 1-2. This will protonate the carboxylate, making the carboxylic acid less soluble in water and extractable with an organic solvent. It is crucial to ensure complete acidification to maximize the yield.

Q7: What analytical techniques are recommended for characterizing the final product?

The structure and purity of this compound can be confirmed by:

  • NMR Spectroscopy: ¹H NMR will show characteristic signals for the cyclopropyl protons and the aromatic protons. The cyclopropyl protons typically appear as a complex multiplet in the upfield region. ¹³C NMR and ¹⁹F NMR will further confirm the structure.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate

This protocol is based on established methods for rhodium-catalyzed cyclopropanation of styrenes.[3][4]

Materials:

  • 2,4-Difluorostyrene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add rhodium(II) acetate dimer (0.5 mol%) and anhydrous DCM.

  • Add 2,4-difluorostyrene (1.2 equivalents) to the flask.

  • In the dropping funnel, prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM.

  • With vigorous stirring, add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 2-3 hours at room temperature (20-25 °C). A slow, controlled addition is crucial to minimize the formation of diethyl maleate and fumarate byproducts.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the ethyl diazoacetate.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate as a mixture of diastereomers.

Step 2: Synthesis of this compound

This protocol outlines a standard basic hydrolysis of a cyclopropanecarboxylate ester.[1][9]

Materials:

  • Ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), concentrated or 6M

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • In a round-bottom flask, dissolve the ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate (1.0 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (3-5 equivalents).

  • Heat the mixture to reflux (approximately 80 °C) and monitor the reaction by TLC until the starting ester is no longer visible (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product with high purity.

References

  • Hock, K. J., Mertens, L., & Koenigs, R. M. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
  • PrepChem. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]

  • Hock, K. J., Mertens, L., & Koenigs, R. M. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. RSC Publishing.
  • Parveen, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • ResearchGate. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • Wang, J., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
  • Wang, J., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing).
  • Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
  • ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Furman Chemistry 120 - PBworks. (n.d.). Organic / Simmons-Smith Reaction. Retrieved from [Link]

  • Mozziconacci, O., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. PubMed.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(10), 15968-15981.
  • ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Retrieved from [Link]

  • Zhang, W., et al. (2022). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoro pentenoic acid.
  • Reddy, P. P., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 80(10), 1245-1256.
  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Liu, Y., & Liu, J. (2014). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 136(34), 11974-11980.
  • Martinez-Vazquez, M., et al. (2022).
  • Consentino, A., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Food Science & Technology, 3(11), 1957-1964.
  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Frasinyuk, M. S., et al. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 27(19), 6504.

Sources

troubleshooting diastereoselectivity in 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

A Guide to Troubleshooting Diastereoselectivity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to work on this specific synthesis. The primary challenge often encountered is controlling the diastereoselectivity (cis/trans isomer ratio) of the cyclopropane ring.

This document, structured in a question-and-answer format, provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you achieve your desired diastereomeric outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and the factors that control its stereochemical outcome.

Q1: What are the common synthetic routes to this compound?

The most prevalent method is the metal-catalyzed cyclopropanation of a styrene derivative with a diazoacetate, followed by hydrolysis of the resulting ester. A typical sequence involves the reaction of 2,4-difluorostyrene with ethyl diazoacetate (EDA) in the presence of a transition metal catalyst, such as a rhodium(II) or copper(I) complex.[1][2] Another reported method involves a Simmons-Smith cyclopropanation of an allylic alcohol derived from (E)-3-(3,4-difluorophenyl)acrylic acid, followed by oxidation.[3]

Q2: What is the key challenge in this synthesis?

The primary challenge is controlling the diastereoselectivity to favor the desired isomer (cis or trans). Metal-catalyzed cyclopropanations of substituted olefins often yield mixtures of diastereomers.[2] For many pharmaceutical applications, a specific stereoisomer is required, making the control of this ratio a critical process parameter.

Q3: Which factors have the most significant impact on the cis/trans ratio?

Several factors can dramatically influence the diastereoselectivity of the cyclopropanation reaction. These include:

  • Catalyst Choice: The metal center (e.g., Rh, Cu, Ru) and, more importantly, the ligands attached to it, are the primary determinants of selectivity.[4][5] Chiral ligands are often employed to achieve high diastereoselectivity and enantioselectivity.[6][7]

  • Diazo Reagent: The steric bulk and electronic nature of the diazo compound's ester group can influence the transition state geometry and, therefore, the product ratio.[4][6]

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and the stability of the reactive intermediates, thereby altering the stereochemical outcome.[5]

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable transition state, often leading to higher selectivity.

Q4: How can I accurately determine the cis/trans ratio of my product mixture?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most reliable and common method for determining the diastereomeric ratio.[8] The coupling constants (J-values) between the cyclopropyl protons are diagnostic for the stereochemistry.

  • Jtrans (coupling between protons on opposite sides of the ring) is typically in the range of 4-9 Hz .

  • Jcis (coupling between protons on the same side of the ring) is typically larger, in the range of 7-12 Hz .

By integrating the distinct signals corresponding to each isomer, a quantitative ratio can be calculated.

Part 2: Systematic Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues related to poor or inconsistent diastereoselectivity.

Problem / Observation Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Poor Diastereoselectivity (near 1:1 cis:trans ratio) 1. Suboptimal Catalyst: The catalyst may lack the necessary steric or electronic properties to effectively differentiate between the diastereomeric transition states. 2. High Reaction Temperature: At higher temperatures, there may be enough thermal energy to overcome the small energy difference between the transition states leading to the cis and trans isomers. 3. Inappropriate Solvent: The solvent may be interfering with the catalyst-substrate interaction required for stereochemical control.1. Catalyst Screening:     a) Ligand Modification: For rhodium catalysts, switch from simple carboxylates (e.g., Rh₂(OAc)₄) to catalysts with bulky, chiral ligands like N-(arylsulfonyl)prolinates. These create a more defined chiral pocket around the metal-carbene intermediate, sterically directing the approach of the olefin.[6]     b) Metal Variation: Evaluate copper-based catalysts (e.g., Cu(I)-bisoxazoline complexes), which are known to be effective for trans-selective cyclopropanations.[5] 2. Temperature Optimization:     a) Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This increases the energy barrier for the less favored pathway, enhancing selectivity. 3. Solvent Screening:     a) Test a range of solvents with varying polarities. Non-polar solvents like pentane or hexane often enhance selectivity by minimizing non-specific interactions.[6]
Inconsistent Diastereoselectivity Between Batches 1. Reagent Purity: Impurities in the 2,4-difluorostyrene or ethyl diazoacetate (EDA) can poison the catalyst or alter the reaction pathway. EDA is also prone to decomposition. 2. Atmospheric Moisture: Water can react with the catalyst or intermediates, leading to reduced activity and inconsistent selectivity. 3. Inconsistent Addition Rate: A rapid addition of the diazo compound can lead to high local concentrations, promoting side reactions or catalyst dimerization/deactivation, which affects selectivity.1. Reagent Quality Control:     a) Use freshly distilled or purified 2,4-difluorostyrene.     b) Prepare or use freshly purified ethyl diazoacetate. Avoid prolonged storage. 2. Anhydrous Conditions:     a) Dry all glassware thoroughly.     b) Use anhydrous solvents.     c) Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Controlled Addition:     a) Use a syringe pump for the slow, continuous addition of the ethyl diazoacetate. This maintains a low, steady-state concentration of the reactive carbene intermediate, which is crucial for high selectivity.[1]
Desired Isomer is Minor Product 1. Incorrect Catalyst Choice: The chosen catalyst system inherently favors the formation of the undesired isomer. For example, many standard rhodium catalysts favor the trans product due to steric repulsion. 2. Mechanism Pathway: The reaction may proceed through a stepwise (diradical) rather than a concerted mechanism, which can scramble stereochemistry.[9]1. Rational Catalyst Selection:     a) To favor the cis isomer, consider catalysts that can pre-organize the substrate and carbene. This can sometimes be achieved with specific engineered biocatalysts (e.g., myoglobin-based) or rhodium catalysts with carefully designed bridging ligands.[10][11]     b) Review literature for catalyst systems known to favor the desired isomer for similar styrene substrates. Iron porphyrin catalysts, for instance, have been studied for their ability to tune stereoselectivity.[2]

Part 3: Key Experimental Protocols & Visualizations

Visualizing the Catalytic Cycle and Stereoselectivity

The diastereoselectivity is determined at the moment the olefin approaches the metal-carbene intermediate. The catalyst's ligands create a sterically and electronically biased environment that favors one approach over the other.

G cluster_cycle Catalytic Cycle cluster_approach Diastereodetermining Step Rh_cat Rh₂(L)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Rh_cat->Carbene EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->Rh_cat - N₂ Styrene 2,4-Difluorostyrene Approach_A Approach A (Less Hindered) Carbene->Approach_A Olefin Approach Approach_B Approach B (More Hindered) Carbene->Approach_B Trans_Product Trans-Cyclopropane Ester Approach_A->Trans_Product Favored Path Cis_Product Cis-Cyclopropane Ester Approach_B->Cis_Product Disfavored Path Trans_Product->Rh_cat Catalyst Regeneration Cis_Product->Rh_cat

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation

This is a representative protocol. Optimal conditions (catalyst, solvent, temperature) must be determined experimentally.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1.0 mol%).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Add anhydrous solvent (e.g., dichloromethane or pentane) and 2,4-difluorostyrene (1.0 eq).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slow Addition: Dissolve ethyl diazoacetate (1.1 eq) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over 4-6 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Analysis: Characterize the products and determine the diastereomeric ratio using ¹H NMR spectroscopy.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified product mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis:

    • Identify the distinct sets of signals for the cis and trans isomers. The cyclopropyl protons are typically found in the 1.0-3.0 ppm region.

    • Measure the coupling constants (J-values) for the vicinal cyclopropyl protons to assign the stereochemistry. The cis isomer will have a larger coupling constant than the trans isomer.

    • Integrate a well-resolved, non-overlapping signal for each isomer. For example, integrate the signal for the proton attached to the carboxyl-bearing carbon (C1) for both the cis and trans forms.

    • Calculate the ratio of the integrals to determine the diastereomeric ratio (d.r.). For example, if the integral for the trans isomer is 3.5 and for the cis isomer is 1.0, the d.r. is 3.5:1.

References

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(5), 1589-1632. [Link]

  • Ren, Y., et al. (2021). Biocatalytic and Chemocatalytic Cyclopropanation Reactions with cis-β-Deutero-styrene. ResearchGate. [Link]

  • Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-1547. [Link]

  • Khile, A. S., et al. (2012). Novel processes for the preparation of phenylcyclopropylamine derivatives and use thereof for preparing ticagrelor.
  • Tori, K., & Ohtsuru, M. (1964). Nuclear Magnetic Resonance Spectrocopy. Cyclopropane Derivatives. Defense Technical Information Center. [Link]

  • Davies, H. M. L., et al. (1997). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 119(46), 11671-11682. [Link]

  • Bordeaux, M., et al. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744-1748. [Link]

  • Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid.
  • Park, S. B., et al. (2001). Synthesis, stereochemistry, and reactions of 2,5-diphenylsilacyclopentenes. UCLA Chemistry and Biochemistry. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Fasan, R., et al. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Wolf, J. R., et al. (1995). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Iowa State University Digital Repository. [Link]

  • Watkins, D. W., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]

  • Ma, Q., & Wang, Z. (2014). Stereoselectivity Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid. Chinese Journal of Pharmaceuticals, 45(12), 1125-1127. [Link]

  • Bordeaux, M., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9516-9521. [Link]

  • Davies, H. M. L., & Denton, J. R. (2015). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 6(3), 1605-1609. [Link]

  • Lindsay, V. N. G., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(30), 10286-10293. [Link]

Sources

stability issues of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Stability Issues During Storage and Experimentation

Welcome to the technical support guide for 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid. As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for maintaining the integrity of this compound. This guide moves beyond simple instructions to explain the underlying chemical principles governing its stability, ensuring your experimental outcomes are both reliable and reproducible.

Core Compound Stability Profile

This compound is a robust molecule, but like many complex organic compounds, its stability can be compromised by improper storage and handling. The primary points of vulnerability are the carboxylic acid functional group and the difluorophenyl ring, which can be susceptible to specific environmental stressors. The cyclopropane ring itself is a stabilizing feature that locks the molecule's configuration, preventing cis/trans-isomerization that can be a degradation pathway in analogous non-cyclopropanated molecules.[1]

Understanding the potential for degradation is the first step in prevention. Forced degradation studies, which intentionally expose a compound to harsh conditions, help elucidate potential degradation pathways.[2][3] The main environmental factors to control are temperature, light, humidity, and pH.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[4][5][6][7] Refrigeration is recommended for preserving integrity over extended periods.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential chemical degradation.[7][8]
Atmosphere Dry/Inert Gas (e.g., Argon, Nitrogen)Minimizes moisture, which can lead to hydrolysis or physical changes.[9]
Light Amber vial or stored in the darkPrevents photolytic degradation, a common issue for aromatic compounds.[1][4][9]
Container Tightly sealed glass vialPrevents exposure to moisture and atmospheric contaminants. Glass is an inert packaging material.[4][7]

Q2: I noticed the solid material has changed color/consistency. What does this indicate?

A: A change in physical appearance, such as discoloration or clumping, is a primary indicator of potential chemical degradation or moisture absorption.[9] If you observe this, the compound's purity should be verified by an appropriate analytical method (e.g., HPLC, LC-MS) before use. We recommend running a small-scale control experiment to ensure it performs as expected.

Q3: Is the compound susceptible to degradation in solution? What solvents are recommended?

A: Yes, stability in solution can be a concern, primarily due to hydrolysis, especially at acidic or basic pH.[10] For short-term storage of solutions, use aprotic, anhydrous solvents. If aqueous solutions are necessary, they should be prepared fresh and used immediately. If buffering is required, perform a preliminary stability test with your intended buffer system.

Q4: How many freeze-thaw cycles can this compound tolerate?

A: While specific data is not available, repeated freeze-thaw cycles are generally discouraged for solutions of complex organic molecules. This process can introduce moisture and potentially accelerate degradation. We recommend aliquoting solutions into single-use volumes to minimize the need for repeated thawing and freezing.

Q5: Are there any known incompatible materials or reagents?

A: Yes. Avoid strong oxidizing agents and strong bases.[8] The carboxylic acid will react with bases, and the aromatic ring system could be susceptible to strong oxidizing conditions.

Troubleshooting Guide: Investigating Stability Issues

If you suspect compound degradation is affecting your experimental results, a systematic approach is crucial. This workflow helps isolate the cause and validate the integrity of your material.

TroubleshootingWorkflow cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Action & Resolution Start Unexpected Experimental Result (e.g., low yield, new byproducts) CheckAppearance Observe Compound - Color change? - Clumping? Start->CheckAppearance ReviewStorage Review Storage Conditions - Temperature log? - Light exposure? - Container seal? Start->ReviewStorage PurityAnalysis Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) CheckAppearance->PurityAnalysis ReviewStorage->PurityAnalysis CompareData Compare to Certificate of Analysis (CoA) - New peaks? - Reduced main peak area? PurityAnalysis->CompareData DegradationConfirmed Degradation Confirmed CompareData->DegradationConfirmed Discrepancy Found NoDegradation No Degradation Detected CompareData->NoDegradation Data Matches CoA Quarantine Quarantine Lot & Procure New Stock DegradationConfirmed->Quarantine InvestigateOther Investigate Other Experimental Variables (reagents, protocol, equipment) NoDegradation->InvestigateOther

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is invaluable.[3][10] This protocol provides a framework based on ICH guidelines.[10]

Objective: To identify potential degradation pathways and products by subjecting the compound to accelerated stress conditions.[2]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • HPLC or LC-MS system

Experimental Workflow:

ForcedDegradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B light exposure) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC/LC-MS (at t=0, 2, 6, 24 hrs) Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Report % Degradation & Identify Degradants Analyze->Report

Sources

Technical Support Center: Purification of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges related to its purification. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity is critical. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The advice herein is grounded in established chemical principles and practical laboratory experience, explaining not just the "how" but the "why" behind each protocol.

Part 1: General Workflow for Impurity Identification and Removal

Before tackling specific impurities, it is crucial to have a systematic workflow for identifying the nature of the impurity and selecting an appropriate purification strategy. The initial steps of characterization are non-negotiable for an efficient and successful purification campaign.

digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.8]; edge [fontname="Arial"];

// Nodes start [label="Crude Product\n(Post-Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Purity & Impurity Profile Analysis\n(HPLC, NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Impurity Identified?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1.5];

// Impurity branches stereo [label="Stereoisomers\n(cis/trans, enantiomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Process-Related\n(Starting Materials, By-products)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; unknown [label="Unknown Impurity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Purification methods recrystallization [label="Diastereomeric Recrystallization\nor Chiral Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography\nor Acid-Base Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_analysis [label="Further Spectroscopic Analysis\n(e.g., 2D NMR, HRMS)", fillcolor="#FBBC05", fontcolor="#202124"];

// Final step final_check [label="Final Purity Verification\n(>99% Purity Target)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> analysis; analysis -> decision; decision -> stereo [label=" Yes (Stereoisomeric)"]; decision -> process [label=" Yes (Process-Related)"]; decision -> unknown [label=" No / Unclear"]; decision -> final_check [label=" Purity Meets Spec"];

stereo -> recrystallization; process -> chromatography; unknown -> re_analysis -> decision;

recrystallization -> final_check; chromatography -> final_check; }

Figure 1: General workflow for identifying and removing impurities.

Part 2: Troubleshooting Stereoisomeric Impurities

The cyclopropane ring in this compound has two stereocenters, leading to the possibility of cis and trans diastereomers. Most synthetic applications, particularly in pharmaceuticals, require a single, specific stereoisomer. Contamination with the undesired diastereomer is a frequent challenge.

Q1: My ¹H NMR spectrum of the crude product shows two distinct sets of cyclopropyl proton signals, suggesting a mixture of cis and trans diastereomers. How can I isolate the desired trans-isomer?

A1: This is a classic purification challenge. The most effective methods for separating diastereomers are fractional crystallization and column chromatography, which exploit differences in their physical properties (solubility and polarity, respectively).

Method 1: Diastereomeric Recrystallization

Causality: Diastereomers have different three-dimensional structures, which affects how they pack into a crystal lattice. This results in different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer while the other remains in the mother liquor.

Step-by-Step Protocol:

  • Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system. The ideal solvent will dissolve the crude mixture at an elevated temperature but will be a poor solvent for the desired trans-isomer at room temperature or below.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude isomeric mixture. Add a minimal amount of the selected hot solvent (e.g., Toluene or an Isopropyl Acetate/Heptane mixture) until all solids dissolve.

  • Cooling & Crystallization: Slowly cool the solution to room temperature without agitation to allow for the formation of large, well-defined crystals. For maximum yield, you may subsequently cool the flask in an ice bath or refrigerator (0-5 °C).

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved cis-isomer.

  • Purity Check: Dry the crystals and analyze their purity by HPLC or NMR. A single recrystallization may significantly enrich the desired isomer, but a second or third may be necessary to achieve >99% diastereomeric excess (d.e.).

Data Presentation: Solvent System Selection

Solvent SystemRatio (v/v)Temperature (°C)Observation
TolueneN/A110 → 20Good for selective precipitation of the trans-isomer.
Isopropyl Acetate / Heptane1 : 270 → 0High recovery and excellent selectivity.[1]
Ethanol / Water3 : 178 → 5Can be effective, but may risk oiling out if cooled too quickly.
Dichloromethane / Hexane1 : 340 → 20Lower boiling point system, useful for heat-sensitive compounds.

Method 2: Column Chromatography

Causality: The difference in polarity between cis and trans isomers, though often small, can be sufficient for separation via silica gel chromatography. The trans-isomer is typically less polar and will elute from the column first.

Step-by-Step Protocol:

  • Column Packing: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The polarity can be gradually increased by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which contain the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

digraph "Diastereomer_Separation" { graph [rankdir="TB", splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

// Nodes start [label="Crude Mixture\n(cis/trans)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Choose Separation Method", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", width=3];

// Crystallization Branch cryst_path [label="Fractional Crystallization\n(Based on Solubility Difference)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Hot Solvent", fillcolor="#E8F0FE", fontcolor="#202124"]; cool [label="Slow Cooling", fillcolor="#E8F0FE", fontcolor="#202124"]; filter [label="Filter Crystals", fillcolor="#E8F0FE", fontcolor="#202124"]; crystals [label="Solid Crystals\n(Enriched trans-isomer)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; liquor [label="Mother Liquor\n(Enriched cis-isomer)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Chromatography Branch chrom_path [label="Column Chromatography\n(Based on Polarity Difference)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample onto Silica Column", fillcolor="#E8F0FE", fontcolor="#202124"]; elute [label="Elute with Solvent Gradient", fillcolor="#E8F0FE", fontcolor="#202124"]; collect [label="Collect & Analyze Fractions", fillcolor="#E8F0FE", fontcolor="#202124"]; fraction1 [label="Early Fractions\n(Less Polar trans-isomer)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; fraction2 [label="Late Fractions\n(More Polar cis-isomer)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> decision; decision -> cryst_path; decision -> chrom_path;

// Crystallization Flow cryst_path -> dissolve -> cool -> filter; filter -> crystals; filter -> liquor;

// Chromatography Flow chrom_path -> load -> elute -> collect; collect -> fraction1; collect -> fraction2; }

Figure 2: Decision logic for separating diastereomers.

Part 3: Troubleshooting Process-Related Impurities

Impurities in this category are typically unreacted starting materials (e.g., 3,4-difluorostyrene) or by-products from the cyclopropanation reaction.[2][3] Their chemical properties are often significantly different from the desired carboxylic acid product, which can be exploited for easy removal.

Q2: My crude product is an oil and has a strong aromatic smell. I suspect it's contaminated with the starting styrene. How can I remove it before crystallization?

A2: Your suspicion is likely correct. The desired product is a carboxylic acid, while the starting material is a neutral, non-polar alkene. This difference in acidity is the key to a simple and effective separation using liquid-liquid extraction.

Method: Acid-Base Extraction

Causality: Carboxylic acids are acidic and will be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities, like styrene, will not react and will remain in the organic phase. This allows for a clean separation based on partitioning between aqueous and organic layers.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 volumes).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ evolution) as the acid is neutralized. Wash 2-3 times, or until the effervescence ceases.

  • Separation: Combine the aqueous layers. The desired product is now in this aqueous layer as its sodium salt. The organic layer contains the neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl or H₂SO₄) until the pH is ~1-2 (test with pH paper). The carboxylic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum. This material is now significantly purer and can be used directly or subjected to a final recrystallization for ultimate purity.

digraph "Acid_Base_Extraction" { graph [rankdir="TB", splines=ortho, fontname="Arial", nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", width=4, height=0.9]; edge [fontname="Arial"];

// Nodes start [label="Crude Product in Organic Solvent\n(Acid + Neutral Impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash with aq. NaHCO₃", fillcolor="#FBBC05", fontcolor="#202124"];

// Layers organic_layer [label="Organic Layer\n(Neutral Impurities like Styrene)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; aqueous_layer [label="Aqueous Layer\n(Water-Soluble Carboxylate Salt)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Re-acidification acidify [label="Acidify Aqueous Layer\n(e.g., with 2M HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="Precipitation of Pure Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Final steps filter_dry [label="Filter & Dry Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; pure_product [label="Pure 2-(2,4-Difluorophenyl)\ncyclopropane-1-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> wash; wash -> organic_layer [label=" Discard"]; wash -> aqueous_layer; aqueous_layer -> acidify; acidify -> precipitate; precipitate -> filter_dry -> pure_product; }

Figure 3: Workflow for purification via acid-base extraction.

Part 4: Frequently Asked Questions (FAQs)

Q3: How do I confirm the stereochemistry (cis vs. trans) of my final product?

A3: ¹H NMR spectroscopy is the most powerful tool for this. The coupling constants (J-values) between the cyclopropyl protons are diagnostic.

  • trans-isomers: Typically show a smaller coupling constant between the vicinal protons on the cyclopropane ring (J ≈ 4-6 Hz).

  • cis-isomers: Show a larger coupling constant (J ≈ 7-10 Hz). For unambiguous assignment, a 2D NMR experiment like NOESY can be used, which will show through-space correlation for the protons on the same face of the ring in the cis-isomer.

Q4: My product appears pure by NMR, but HPLC analysis shows a small shoulder on my main peak. What could this be?

A4: This could indicate the presence of a small amount of the other diastereomer that is not fully resolved by NMR, or it could be a closely related structural isomer. Developing a more robust HPLC method is crucial. Try screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid vs. formic acid) to improve resolution.[4][5] If the impurity persists, preparative HPLC may be required for removal.

Q5: Can I use a chiral resolving agent to separate enantiomers of a specific diastereomer?

A5: Yes. If you have a racemic mixture of a single diastereomer (e.g., racemic trans-isomer) and need a single enantiomer, classical resolution is a viable strategy. This involves forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine).[6][7] These diastereomeric salts can then be separated by crystallization, followed by acidification to liberate the desired enantiomerically pure carboxylic acid. Chiral HPLC is another powerful technique for both analytical assessment of enantiomeric excess (e.e.) and for preparative separation.

References

  • WO 2013/144295 A1: Synthesis of 2-(3,4-difluorophenyl)
  • WO2013124280A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)
  • EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)
  • Master Organic Chemistry (2023): Cyclopropanation of Alkenes. [Link]

  • ResearchGate: Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. [Link]

  • Wikipedia: Cyclopropanation. [Link]

  • PubMed: A reverse phase HPLC method for the separation of two stereo isomers... [Link]

  • NIH: Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids... [Link]

  • IJCRA: Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid... [Link]

  • Organic Syntheses: Cyclopropanecarboxylic acid. [Link]

  • MDPI: HPLC Separation of Diastereomers... [Link]

  • NIH: Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. [Link]

  • Google Patents: Process for the preparation of pure cis-cyclopropane carboxylic acids and intermedi
  • Organic Chemistry Portal: Synthesis of cyclopropanes. [Link]

  • Google Patents: Process for the separation of isomeric cyclopropane-carboxylic acids.
  • PubMed: Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation... [Link]

  • NIH: Cocrystals by Design: A Rational Coformer Selection Approach... [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid. This molecule is a critical building block in the development of advanced therapeutics, including novel enzyme inhibitors and other pharmaceuticals.[1][2] While the laboratory-scale synthesis is well-documented, transitioning to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common problems encountered during scale-up, offering not just solutions but the scientific reasoning behind them. Our goal is to empower you to anticipate, diagnose, and resolve issues, ensuring a robust, safe, and efficient synthesis.

Overview of the Synthetic Pathway

The most common and scalable route involves a two-step process: (1) a metal-catalyzed cyclopropanation of 2,4-difluorostyrene with an alkyl diazoacetate (typically ethyl diazoacetate), followed by (2) saponification (hydrolysis) of the resulting ester to yield the target carboxylic acid.

Styrene 2,4-Difluorostyrene Ester Ethyl 2-(2,4-Difluorophenyl) cyclopropane-1-carboxylate Styrene->Ester EDA Ethyl Diazoacetate (EDA) EDA->Ester Catalyst Rh or Cu Catalyst Catalyst->Ester Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Ester->Hydrolysis Step 1: Cyclopropanation Acid 2-(2,4-Difluorophenyl) cyclopropane-1-carboxylic acid Hydrolysis->Acid Step 2: Hydrolysis

Caption: General two-step synthesis workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most pressing issues encountered during the scale-up process in a direct question-and-answer format.

Category 1: The Cyclopropanation Reaction

Q1: My cyclopropanation reaction yield is low and I'm observing significant unreacted 2,4-difluorostyrene. What's going wrong?

A1: Low conversion is a classic scale-up problem often related to reaction kinetics and catalyst activity. Here are the primary causes and solutions:

  • Cause - Inefficient Mixing: On a larger scale, localized "hot spots" or areas of poor reagent distribution can occur. If the ethyl diazoacetate (EDA) doesn't immediately encounter the catalyst and styrene, it will decompose or dimerize.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous solution. Verify mixing efficiency through modeling or visual observation if possible.

  • Cause - Rate of EDA Addition: Adding the EDA too quickly is the most common error. This overwhelms the catalyst, leading to the formation of diethyl fumarate and diethyl maleate (carbene dimers).

    • Solution: The EDA must be added slowly and sub-surface via a syringe pump or dosing pump. A typical addition time for a lab-scale reaction is 30-40 minutes; this should be scaled proportionally.[3] For a pilot-scale reaction, this could extend to several hours. Crucially, perform reaction calorimetry to understand the heat flow and ensure your cooling system can handle the exothermic reaction before you scale up. [4]

  • Cause - Catalyst Deactivation: The catalyst (typically a rhodium or copper complex) can be poisoned by impurities in the solvent or reagents. Water is a common culprit.

    • Solution: Use anhydrous solvents and ensure the 2,4-difluorostyrene is dry and free of inhibitors. On scale, this means verifying the specifications of your starting materials meet the process requirements.

Q2: I'm struggling with diastereoselectivity. How can I increase the ratio of the desired trans isomer over the cis isomer?

A2: Controlling the trans:cis ratio is critical for downstream purification and final product specifications. The stereochemical outcome is dictated primarily by steric interactions during the carbene transfer step.[5][6]

  • Cause - Catalyst Choice: Different metal catalysts and ligand systems have inherent stereochemical preferences.

    • Solution: Rhodium(II) catalysts, particularly those with bulky carboxylate ligands like rhodium(II) triphenylacetate, are known to impart high trans selectivity.[7] Copper-based catalysts are also effective but may offer different selectivity profiles.[8][9] If you are using a standard catalyst like Rh₂(OAc)₄ and selectivity is poor, consider switching to a bulkier variant.

  • Cause - Solvent Effects: The solvent can influence the conformation of the transition state.

    • Solution: Non-coordinating, non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred as they minimize interference with the catalytic cycle. Polar solvents can sometimes decrease selectivity.

ParameterEffect on trans:cis RatioRationale
Catalyst Ligand Size Larger ligands (e.g., triphenylacetate) significantly increase the trans ratio.[7]Bulky ligands create a sterically hindered environment that favors the less-crowded trans approach of the olefin to the metal carbene.
EDA Addition Rate Slower addition generally provides better selectivity.Maintains a low concentration of the reactive carbene intermediate, minimizing side reactions and allowing the primary pathway to proceed with its inherent selectivity.
Temperature Lower temperatures can sometimes improve selectivity.Provides a greater energy difference between the diastereomeric transition states, favoring the lower-energy pathway (often leading to the trans product).

Q3: My main impurity is a byproduct of EDA. How do I prevent its formation and remove it?

A3: This is almost certainly due to carbene dimerization. The key is to ensure the generated metal carbene reacts with the styrene faster than it reacts with another molecule of EDA.

  • Prevention: As detailed in Q1, the solution is a slow, controlled addition of EDA to a well-agitated solution containing a sufficient concentration of both the styrene and the active catalyst. Never allow EDA to accumulate in the reactor.

  • Removal: The primary dimers (diethyl fumarate/maleate) have different boiling points and polarities than the desired cyclopropyl ester.

    • Purification: Fractional vacuum distillation is often the most effective method on a large scale. On a smaller scale, column chromatography can be used, but this is often not economically viable for manufacturing. You will need to develop a robust distillation protocol, carefully controlling pressure and temperature to separate the components.

Category 2: Hydrolysis and Purification

Q4: The final saponification step is slow and requires a large excess of base. Is this normal?

A4: Yes, this is a common observation. The hydrolysis of the sterically hindered cyclopropyl ester can be sluggish.

  • Cause - Steric Hindrance: The cyclopropane ring and the phenyl group shield the ester's carbonyl carbon from nucleophilic attack by the hydroxide ion.

    • Solution:

      • Increase Temperature: Refluxing the reaction mixture is standard practice.

      • Use a Co-solvent: A mixture of an alcohol (like ethanol or methanol) and water improves the solubility of the ester in the aqueous base, creating a single phase and increasing the reaction rate.[10]

      • Sufficient Base: Using 3-5 equivalents of NaOH or KOH is typical to drive the reaction to completion.

Q5: How can I best purify the final carboxylic acid product on a large scale?

A5: The final product is a solid, which is advantageous for large-scale purification.

  • Procedure:

    • Workup: After hydrolysis is complete, cool the reaction mixture and wash with a non-polar solvent (e.g., MTBE or toluene) to remove any non-polar impurities or unreacted ester.

    • Acidification: Carefully acidify the aqueous layer with a strong acid like HCl to a pH of ~1-2.[11] The carboxylic acid will precipitate out of the solution. Maintain good cooling during this step as the neutralization is exothermic.

    • Isolation: The solid product can be isolated by filtration.

    • Recrystallization: For high purity, recrystallize the crude solid from a suitable solvent system. Toluene, heptane/ethyl acetate, or similar systems are good starting points for methods development. This step is highly effective at removing residual impurities and achieving the desired product quality.

Critical Safety Considerations: Handling Ethyl Diazoacetate (EDA)

Scaling up a process involving EDA requires a paramount focus on safety. EDA is a toxic, thermally unstable, and potentially explosive compound.[12][13][14]

Q6: What are the absolute "must-do" safety protocols when scaling up with EDA?

A6: Failure to adhere to strict safety protocols can have catastrophic consequences.

  • NEVER Isolate or Store Bulk EDA: The safest approach is to generate EDA and use it immediately in a subsequent reaction step (in situ consumption). If you must use pre-prepared EDA, procure it in a solution with a stabilizing solvent (e.g., DCM) and use it promptly.

  • Thermal Hazard Analysis: Before any scale-up, perform differential scanning calorimetry (DSC) and reaction calorimetry (RC1) to understand the decomposition onset temperature and the overall heat of reaction.[4] This data is essential for designing a reactor with adequate cooling capacity. The decomposition of EDA is highly energetic.

  • Strict Temperature Control: The cyclopropanation reaction should be run at a controlled temperature (often 20-25°C) with a robust cooling system and redundant temperature probes. Have an emergency quenching plan in place.

  • Material Compatibility: Avoid contact of EDA with strong acids, bases, and certain metals, which can catalyze violent decomposition. Use glass-lined reactors or compatible alloys like Hastelloy.

  • Ventilation and PPE: Handle EDA in a well-ventilated area or a fume hood.[14] Personal protective equipment should include safety glasses, a face shield, solvent-resistant gloves, and a flame-retardant lab coat.[14]

cluster_diagnosis Troubleshooting: Low Cyclopropanation Yield cluster_solutions_styrene cluster_solutions_byproducts Start Low Yield Observed Check_Conversion Analyze Crude Reaction (GC/LC/TLC) Start->Check_Conversion Unreacted_Styrene High % of Unreacted Styrene? Check_Conversion->Unreacted_Styrene Byproducts Significant Byproducts Present? (e.g., EDA dimers) Unreacted_Styrene->Byproducts No Sol_Mixing Improve Agitation Unreacted_Styrene->Sol_Mixing Yes Sol_Addition Decrease EDA Addition Rate Byproducts->Sol_Addition Yes Sol_Catalyst Increase Catalyst Loading or Check Quality Sol_Mixing->Sol_Catalyst Sol_Temp Increase Reaction Time or Temperature Sol_Catalyst->Sol_Temp Sol_Conc Ensure Sufficient Styrene Concentration Sol_Addition->Sol_Conc

Caption: Decision tree for diagnosing low yield.

References

  • Organic Syntheses. (1981). Cyclopropane-1,1-dicarboxylic acid. Org. Synth. 60, 66.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Google Patents. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.
  • Mochon, E., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)
  • WIPO Patentscope. (1997). A PROCESS FOR THE PREPARATION OF CYCLOPROPANE CARBOXYLIC ACIDS AND INTERMEDIATES THEREFOR. WO/1997/003941. [Link]

  • P. M. F. M. Bastiaansen, et al. (2002). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Thermochimica Acta.
  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Ye, Z., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]

  • Capot Chemical. (2015). MSDS of Ethyl diazoacetate. [Link]

  • Scaiano, J. C., et al. (2023). Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. MDPI. [Link]

  • Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]

  • ResearchGate. (2008). Reaction of Cyclopropane Carboxylic Acid Derivatives with Sulfur Tetrafluoride - An Example of a Diastereoselective Ring Opening. [Link]

  • Organic Chemistry Portal. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. ERef Bayreuth. [Link]

Sources

Technical Support Center: Analytical Troubleshooting for 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1157642-22-2). This guide is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth, field-tested solutions to common challenges encountered during the analysis of this compound, structured in a practical question-and-answer format. Our goal is to empower you with the scientific rationale behind these troubleshooting steps, ensuring robust and reliable analytical outcomes.

Compound Overview

This compound is a solid substance with a molecular weight of 198.17 g/mol .[1] Its structure, featuring a carboxylic acid group, a cyclopropane ring, and a difluorophenyl moiety, presents unique analytical challenges. The carboxylic acid function imparts polarity and acidity, which can lead to problematic chromatographic behavior such as peak tailing on standard silica-based columns. Its relatively low volatility makes direct analysis by gas chromatography (GC) difficult without prior chemical modification.[2][3] This guide will address these issues for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies.

Frequently Asked Questions (FAQs): High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and direct method for analyzing this compound. The following FAQs address the most frequent issues encountered.

Question: Why are my chromatographic peaks for this compound showing significant tailing?

Answer: Peak tailing is the most prevalent issue when analyzing acidic compounds on reversed-phase columns. The primary cause is secondary ionic interactions between the negatively charged carboxylate group of your analyte and residual, positively charged silanol groups on the silica stationary phase.[4] This interaction slows a portion of the analyte molecules, causing them to elute later and creating a "tail."

Solutions:

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa. By ensuring the analyte is in its neutral, protonated form, its interaction with silanol groups is minimized.

    • Practical Tip: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase. Phosphoric acid provides a lower pH and better buffering capacity but is not suitable for mass spectrometry (MS) detectors.[4] Formic acid is MS-compatible.

  • Column Selection:

    • Use a modern, end-capped C18 or C8 column. High-quality end-capping neutralizes most of the active silanol groups.

    • Consider columns specifically designed for polar or acidic compounds, such as those with polar-embedded stationary phases.

  • Use of Competing Agents: Adding a small concentration of a competing acid like trifluoroacetic acid (TFA) can mask the silanol groups. However, TFA can be difficult to flush from the system and may suppress ionization in MS detectors.[4]

Question: My retention times are drifting or shifting between injections. What is causing this instability?

Answer: Retention time instability can invalidate your analysis. The most common causes are related to the column, mobile phase, or hardware.

Solutions:

  • Insufficient Column Equilibration: The column's stationary phase requires time to fully equilibrate with the mobile phase, especially when using acidic modifiers or performing gradient elution. Ensure you flush the column with at least 10-20 column volumes of the initial mobile phase until you achieve a stable baseline.[4][5]

  • Inconsistent Mobile Phase Composition:

    • If mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[5]

    • Manually pre-mix the mobile phase to eliminate variability from the pump mixer.[6]

    • Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[4][5]

  • Temperature Fluctuations: Column temperature significantly affects retention. A change of even 1°C can alter retention times. Use a thermostatted column compartment to maintain a consistent temperature.[5]

Logical Troubleshooting Workflow for HPLC Peak Tailing

G start Peak Tailing Observed for Acidic Analyte check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Adjust Mobile Phase: Add 0.1% Formic Acid or Phosphoric Acid check_ph->adjust_ph No check_column Are you using a modern, high-quality end-capped column? check_ph->check_column Yes solved Problem Resolved adjust_ph->solved change_column Switch to a modern end-capped column or a polar-embedded phase column check_column->change_column No check_overload Is the peak shape better at lower concentrations? check_column->check_overload Yes change_column->solved reduce_load Reduce Injection Volume/Concentration check_overload->reduce_load Yes (Overload) system_issue Investigate System Issues: - Extra-column dead volume - Column contamination/void check_overload->system_issue No reduce_load->solved system_issue->solved

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs): Gas Chromatography (GC)

Direct GC analysis of carboxylic acids is often unsuccessful due to their high polarity and low volatility, which causes strong adsorption to the column and poor peak shape.[2][3][7] Chemical derivatization is therefore mandatory.

Question: Why can't I analyze this compound directly by GC?

Answer: The active hydrogen on the carboxylic acid group makes the molecule highly polar and prone to hydrogen bonding.[8] This leads to several problems in a GC system:

  • Low Volatility: The compound will not vaporize easily in the GC inlet, leading to poor transfer onto the column.

  • Thermal Instability: At high temperatures, the carboxylic acid may degrade.

  • Adsorption: The polar group will irreversibly adsorb to active sites in the inlet liner and column, resulting in broad, tailing peaks or complete loss of the analyte signal.[3]

Solution: You must convert the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative before GC analysis.[2][8] The most common methods are silylation and alkylation (esterification).

Question: Which derivatization reagent should I use, and what are the differences?

Answer: The choice of reagent depends on your sample matrix, required stability, and available equipment. The two most recommended approaches are silylation and alkylation.

  • Silylation: This method replaces the active proton of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) group.[9]

    • Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Advantages: Reactions are fast, often completed in minutes at 60-100°C. Reagents are highly effective and produce volatile derivatives.[2]

    • Disadvantages: Silyl derivatives are sensitive to moisture and can hydrolyze back to the original acid. Samples must be scrupulously dry.

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester, most commonly a methyl ester.[8]

    • Common Reagents: BF₃ in methanol, diazomethane (highly effective but hazardous), or DMF-Dialkylacetals.[10][11]

    • Advantages: Alkyl esters are generally much more stable than silyl esters and are not sensitive to trace amounts of water.[2][8]

    • Disadvantages: Reaction conditions can be harsher or require more time than silylation.

Derivatization Method Common Reagents Advantages Disadvantages Typical Reaction
Silylation BSTFA, MSTFAFast, highly effective, mild conditionsDerivatives are moisture-sensitive15-30 min @ 70°C
Alkylation (Esterification) BF₃/Methanol, HCl/MethanolDerivatives are very stableHarsher conditions, may take longer15-60 min @ 60-100°C

Decision Tree for Analytical Method Selection

G start Start Analysis of This compound check_volatility Is high throughput needed and sample matrix clean? start->check_volatility hplc Use Direct HPLC Analysis check_volatility->hplc Yes gc_path Consider GC-MS for higher sensitivity or structural confirmation check_volatility->gc_path No derivatize Derivatization is Required gc_path->derivatize check_moisture Is the sample completely anhydrous? derivatize->check_moisture silylation Perform Silylation (e.g., with BSTFA) check_moisture->silylation Yes alkylation Perform Alkylation (e.g., with BF3/Methanol) for more stable derivative check_moisture->alkylation No / Unsure analyze_gc Analyze by GC/GC-MS silylation->analyze_gc alkylation->analyze_gc

Caption: A decision guide for choosing between HPLC and GC-based methods.

Frequently Asked Questions (FAQs): Spectroscopic Analysis (NMR, IR, MS)

Question: What are the key identifying signals for this compound in ¹H and ¹³C NMR spectroscopy?

Answer:

  • ¹H NMR: The most characteristic signal is the carboxylic acid proton (-COOH), which appears as a broad singlet far downfield, typically between 10-12 ppm.[12][13] The protons on the difluorophenyl ring will appear in the aromatic region (approx. 7-8 ppm) and will show complex splitting due to fluorine and proton coupling. The cyclopropane protons are highly shielded and will appear upfield, likely between 1-2 ppm, with complex splitting patterns.

  • ¹³C NMR: The carboxyl carbon (C=O) will be significantly deshielded, appearing between 165-185 ppm.[12] The carbons of the difluorophenyl ring will appear in the aromatic region, with their chemical shifts influenced by the fluorine substituents. The cyclopropane carbons will be highly shielded, appearing far upfield.

Question: How can I confirm the presence of the carboxylic acid group using IR spectroscopy?

Answer: The carboxylic acid functional group has two very distinct absorption bands in an IR spectrum:

  • A very broad O-H stretching band that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.[12][13]

  • A sharp and strong C=O (carbonyl) stretching band. For a hydrogen-bonded dimer, which is common for carboxylic acids in the solid state, this peak appears around 1710 cm⁻¹.[12]

Question: What fragmentation pattern should I expect in electron ionization mass spectrometry (EI-MS)?

Answer: The molecular ion peak (M⁺) for carboxylic acids can be weak but is usually observable.[14] Key fragmentation pathways to look for include:

  • Loss of a hydroxyl radical ([M-17]⁺): From the cleavage of the -OH group.

  • Loss of a carboxyl group ([M-45]⁺): From the cleavage of the -COOH group.

  • McLafferty Rearrangement: While less common for cyclopropane rings, if there are abstractable hydrogens, this can be a characteristic fragmentation for carboxylic acids.[14]

  • Fragments corresponding to the difluorophenylcyclopropyl cation and the difluorophenyl cation.

Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC Analysis

This protocol provides a robust starting point for the analysis of this compound.

  • Chromatographic System:

    • Column: High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 220 nm (based on the phenyl chromophore).

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% B to 80% B

    • 15-17 min: Hold at 80% B

    • 17.1-20 min: Return to 30% B and equilibrate.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution five times.

    • The relative standard deviation (RSD) for the peak area and retention time should be < 2.0%.

    • The tailing factor for the analyte peak should be ≤ 1.5.

Protocol 2: GC Derivatization via Silylation

This protocol describes the conversion of the analyte to its trimethylsilyl (TMS) ester for GC-MS analysis.

  • Materials:

    • Analyte sample.

    • Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.

    • Solvent: Anhydrous Pyridine or Acetonitrile.

    • 2 mL GC vials with screw caps and septa.

    • Heating block or oven set to 70°C.

  • Procedure:

    • Place approximately 1 mg of the sample into a clean, dry GC vial.

    • Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial.

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS.

  • Important Considerations:

    • All glassware must be perfectly dry, as BSTFA readily hydrolyzes.

    • Always run a reagent blank (reagents without analyte) to identify any peaks originating from the derivatizing agent or solvent.[15]

References

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • Afridi, H. I., et al. (2019). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • BenchChem Technical Support. (2025). Common HPLC problems and solutions for organic acid analysis. BenchChem.
  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids. BenchChem.
  • Supelco. (n.d.).
  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC Europe.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR.
  • Padarauskas, A., et al. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography. Available at: [Link]

  • Darko, E., & Li, K. B. (2011).
  • Crawford Scientific. (n.d.). 8 Common Gas Chromatography Mistakes. Available at: [Link]

  • ALWSCI. (2025). Common Sources Of Error in Gas Chromatography. Available at: [Link]

  • McMurry, J. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • Lee, D. Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta.
  • NIST. (n.d.). Cyclopropanecarboxylic acid. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PMC.
  • Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • University of Washington. (2010). Mass Spectrometry and Proteomics.
  • CIPAC. (2020).
  • Wang, Y., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids.
  • Cochran, D., & Powers, R. (2024). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. UNL Digital Commons.
  • SIELC Technologies. (2018). Cyclopropane carboxylic acid. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN). YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton nmr spectrum. Available at: [Link]

  • Wang, Y., et al. (2022).
  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (H NMR, C NMR, IR). YouTube. Available at: [Link]

  • Pieroni, M., et al. (2017). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. PubMed.

Sources

Technical Support Center: Chiral Separation of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the chiral separation of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the enantioselective analysis of this compound.

Introduction

This compound is a chiral carboxylic acid of interest in pharmaceutical development. The successful separation of its enantiomers is critical for determining their individual pharmacological profiles. This guide provides a systematic approach to method development and troubleshooting, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: The primary challenges stem from its acidic nature and the rigidity of the cyclopropane ring. These can lead to poor peak shape (tailing), low resolution, and potential on-column racemization under suboptimal conditions. The key is to control the ionization state of the carboxylic acid and select a chiral stationary phase (CSP) that provides effective stereoselective interactions.

Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often a good starting point for the separation of acidic compounds.[1][2][3] Additionally, macrocyclic glycopeptide and anion-exchanger CSPs have shown excellent enantioselectivity for acidic analytes.[1][3][4] A screening approach using columns with different selectors is highly recommended.[1]

Q3: Why is the choice of mobile phase so critical for this acidic compound?

A3: The mobile phase composition, particularly the presence of acidic additives, directly influences the ionization state of the carboxylic acid group (pKa ~3.5-4.5).[5] Suppressing the ionization of the analyte by adding a small amount of a strong acid like trifluoroacetic acid (TFA) or a weaker acid like acetic acid to the mobile phase can significantly improve peak shape and resolution.[5] The choice and concentration of the organic modifier also play a crucial role in modulating retention and enantioselectivity.[6][7]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A4: Yes, SFC is an excellent alternative to HPLC for the chiral separation of acidic compounds.[4][8][9] It often provides faster separations and can offer complementary selectivity to HPLC.[9][10] The use of CO2 as the main mobile phase component, modified with a polar co-solvent and an acidic additive, can lead to highly efficient and rapid enantioseparation.[10][11]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing Peaks)

Peak tailing is a common issue when analyzing acidic compounds like this compound. It can compromise resolution and accurate integration.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions The acidic analyte can interact with residual silanol groups on silica-based CSPs, leading to a secondary retention mechanism that causes tailing.[12][13]Add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress the ionization of both the analyte and the silanol groups.[5]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the carboxylic acid, a mixed population of ionized and non-ionized species will exist, resulting in peak broadening and tailing.[12]For reversed-phase separations, maintain a mobile phase pH at least 1.5-2 units below the analyte's pKa to ensure it is in a single, non-ionized form.[6]
Column Overload Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[13][14]Reduce the injection volume or the concentration of the sample.
Column Contamination Accumulation of contaminants on the column can create active sites that cause peak tailing.[12][15]Flush the column with a strong solvent. If the problem persists, consider replacing the column.

Experimental Protocol: Optimizing Mobile Phase Additives for Improved Peak Shape

  • Initial Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H)

    • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

  • Troubleshooting Steps:

    • If peak tailing is observed, add 0.1% (v/v) of Trifluoroacetic Acid (TFA) to the mobile phase.

    • If resolution decreases with TFA, try a weaker acid like 0.1% (v/v) Acetic Acid.

    • Systematically evaluate the concentration of the acidic additive (e.g., 0.05%, 0.1%, 0.2%) to find the optimal balance between peak shape and resolution.

Issue 2: Poor or No Enantiomeric Resolution

Achieving baseline separation of the enantiomers is the primary goal. A lack of resolution can be due to several factors related to the chromatographic conditions.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Chiral Stationary Phase The chosen CSP may not provide sufficient stereoselective interactions with the analyte.Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, macrocyclic glycopeptide).[1][16]
Incorrect Mobile Phase Composition The type and ratio of organic modifiers can significantly impact enantioselectivity.[7]Systematically vary the organic modifier (e.g., ethanol, isopropanol, acetonitrile) and its percentage in the mobile phase.[6][17]
Elevated Column Temperature Higher temperatures can decrease the interaction energy between the analyte and the CSP, leading to reduced resolution.Decrease the column temperature. Operating at sub-ambient temperatures can sometimes enhance enantioselectivity.[5]
Inappropriate Flow Rate A flow rate that is too high may not allow for sufficient interaction time between the analyte and the stationary phase.Optimize the flow rate. A lower flow rate can sometimes improve resolution, though it will increase analysis time.[5]

Workflow for Chiral Method Development:

Caption: A systematic workflow for chiral method development.

Issue 3: Irreproducible Retention Times and "Ghost Peaks"

Inconsistent retention times and the appearance of extraneous peaks can compromise the reliability of the analytical method.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration Chiral columns, especially with polar mobile phases, may require longer equilibration times.Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
Mobile Phase Contamination Impurities in the solvents or additives can appear as "ghost peaks," particularly in gradient elution.[12][14]Use high-purity solvents and additives. Filter the mobile phase before use.
Sample Carryover Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.[12]Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover.
Potential for Racemization Although less common for this compound under typical analytical conditions, exposure to harsh pH or high temperatures could potentially lead to on-column racemization, affecting peak ratios.Ensure mobile phase conditions are not overly basic or acidic, and avoid excessive temperatures. If racemization is suspected, perform stability studies of the isolated enantiomers under the analytical conditions.[18]

Experimental Protocol: Identifying the Source of Ghost Peaks

  • Blank Injection: Inject a vial containing only the mobile phase. If the ghost peak is present, the source is likely the mobile phase or system contamination.

  • "No Injection" Run: Start a run without making an injection. If a peak appears, it indicates a problem with the detector or electronics.

  • Varying Injection Volume: Inject different volumes of your sample. If the ghost peak area remains constant, it is likely not related to the sample itself but rather a system contaminant that is being concentrated on the column and eluted.

Advanced Technique: Supercritical Fluid Chromatography (SFC)

SFC is a powerful tool for the chiral separation of this compound, offering advantages in speed and solvent consumption.[11][19]

Key Optimization Parameters in SFC:

  • Co-solvent: Methanol is a common and effective co-solvent for acidic compounds in SFC.[4]

  • Additive: An acidic additive is typically required to achieve good peak shape and resolution. Formic acid or acetic acid are common choices.[4]

  • Backpressure and Temperature: These parameters influence the density of the supercritical fluid and can be adjusted to fine-tune retention and selectivity.[10]

SFC Method Development Flowchart:

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for the Assay of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth validation of a high-performance liquid chromatography (HPLC) method for the quantitative determination of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals like Ticagrelor.[1] We delve into the rationale behind the method's development, present a comprehensive validation study following the International Council for Harmonisation (ICH) Q2(R2) guidelines, and offer a critical comparison with alternative analytical technologies.[2] This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, offering both a practical protocol and the theoretical framework necessary for robust analytical method validation.

Introduction: The Imperative for Validated Analytical Methods

In pharmaceutical development and manufacturing, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. An analytical method is not merely a procedure; it is a core component of quality assurance that ensures product safety and efficacy.[3] Regulatory bodies worldwide mandate that analytical procedures be validated to demonstrate their suitability for the intended purpose.[4]

This compound presents unique analytical challenges due to its polar carboxylic acid group. This guide details the development and validation of a specific, accurate, and robust reversed-phase HPLC (RP-HPLC) method designed for its routine assay. We will explore the causality behind each experimental choice and benchmark the method's performance against ultra-high-performance liquid chromatography (UHPLC), providing a clear perspective on when to employ each technique.

Rationale-Driven HPLC Method Development

The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Analyte: this compound

  • Key Features: A polar carboxylic acid (pKa ~4-5) and a difluorophenyl chromophore suitable for UV detection.

  • Analytical Goal: Quantitative assay (purity/potency).

2.1. Chromatographic Component Selection

  • Column: A C18 stationary phase was selected as the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention.[3]

  • Mobile Phase: The critical element for analyzing a carboxylic acid is pH control. To ensure consistent retention and sharp peak shape, the mobile phase pH must be maintained well below the analyte's pKa. This suppresses the ionization of the carboxyl group, rendering the molecule less polar and more readily retained on the C18 column. A mobile phase consisting of Acetonitrile and a 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) was chosen. Phosphate buffers are ideal for HPLC with UV detection due to their transparency at low wavelengths.[5]

  • Detection: The difluorophenyl group provides strong UV absorbance. A full UV scan of the analyte standard revealed a maximum absorbance (λmax) at 254 nm , which was selected for detection to ensure high sensitivity.

2.2. Optimized HPLC Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH 2.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV at 254 nm
Run Time 10 minutes
Retention Time Approximately 4.8 minutes

Comprehensive Method Validation (ICH Q2(R2))

The developed method was subjected to rigorous validation to comply with ICH guidelines.[2][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[8]

  • Protocol: Solutions of a blank (diluent), a placebo, the analyte standard, and a sample solution were injected. Forced degradation studies were also performed by subjecting the analyte to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.

  • Results: No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms. The peak for the analyte was well-resolved from all degradation products in the stressed samples, demonstrating the method's stability-indicating nature.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[4]

  • Protocol: A series of six solutions were prepared from a stock solution of the analyte, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 80, 100, 120, 140, 150 µg/mL). Each solution was injected in triplicate.

  • Results: The method demonstrated excellent linearity across the tested range.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 25431x + 1057-
Range 50 - 150 µg/mL80 - 120% of nominal
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It was determined by applying the method to a synthetic mixture of the drug product components (placebo) spiked with known amounts of the analyte.

  • Protocol: The analyte was added to a placebo at three concentration levels: 80%, 100%, and 120% of the nominal assay concentration. Each level was prepared in triplicate and analyzed.

  • Results: The method was found to be highly accurate, with recovery values well within the acceptable limits.

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.7%0.45%98.0 - 102.0% Recovery
100% 100.2%0.31%%RSD ≤ 2.0%
120% 100.5%0.38%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst using different equipment.

  • Results: The low %RSD values confirm the method's high precision.

Precision TypeAssay Mean (%)%RSDAcceptance Criteria
Repeatability 99.8%0.55%%RSD ≤ 2.0%
Intermediate Precision 100.1%0.68%%RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[1]

  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

ParameterResult
Limit of Detection (LOD) 0.45 µg/mL
Limit of Quantitation (LOQ) 1.35 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Key parameters were varied, including mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters were evaluated after each change.

  • Results: No significant changes in retention time, peak asymmetry, or resolution were observed, demonstrating the method is robust for routine use.

Workflow & Decision Making Visualization

The following diagrams illustrate the logical flow of the validation process and a decision-making framework for selecting an appropriate analytical technique.

ValidationWorkflow cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Experimental Validation cluster_rep Phase 3: Reporting Dev Method Development (Column, Mobile Phase, etc.) Proto Write Validation Protocol (Define Parameters & Criteria) Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Final Validation Report (Summarize Data & Conclusions) Rob->Report

Caption: A flowchart illustrating the sequential workflow for HPLC method validation according to ICH guidelines.

MethodSelection Analyte Analyte Properties? Volatile Volatile & Thermally Stable? Analyte->Volatile Goal Analytical Goal? Trace Trace Analysis or Impurity ID? Goal->Trace Volatile->Goal No GC Gas Chromatography (GC) Volatile->GC Yes HPLC HPLC-UV (Routine QC, Assay) Trace->HPLC No (Routine Assay) UHPLC UHPLC-MS (High Throughput, R&D) Trace->UHPLC Yes

Caption: A decision tree for selecting an analytical method based on analyte properties and analytical goals.

Comparative Guide: HPLC vs. UHPLC

While the validated HPLC method is robust for its intended purpose (routine assay), it is essential to understand its position relative to more modern techniques like UHPLC.

FeatureValidated HPLC-UV Method UHPLC-UV/MS Method
Principle Uses ~5 µm particle size columns and operates at pressures <400 bar.Uses sub-2 µm particle size columns and operates at pressures >600 bar.[9]
Speed Moderate (Run time: ~10 min).Very Fast (Run time: < 2 min). Ideal for high-throughput screening.
Resolution Good. Sufficient for separating the main peak from known impurities.Excellent. Superior separation efficiency, allowing for the detection of trace impurities.
Sensitivity Good for assay-level quantification.Excellent, especially when coupled with a Mass Spectrometer (MS) for unparalleled sensitivity.
Specificity High, as demonstrated by forced degradation.Unsurpassed, as MS provides mass-to-charge ratio data for positive identification.
Cost Lower initial investment and operational costs. Solvents are more affordable.[10]Higher initial investment for instruments. UHPLC columns can be more expensive.
Best Application Routine quality control, stability testing, and content uniformity assays.[11]Impurity profiling, metabolite identification, R&D, and high-throughput screening.

Senior Scientist's Insight: The choice between HPLC and UHPLC is not about which is "better," but which is "fitter for purpose." For a dedicated QC lab running hundreds of release assays, the validated HPLC method is a cost-effective, reliable workhorse.[11] However, during early-stage development, when identifying unknown degradation products or requiring rapid screening of synthesis routes, the speed and specificity of a UHPLC-MS system are indispensable.

Conclusion

This guide has detailed the successful development and validation of a simple, specific, accurate, and robust RP-HPLC method for the assay of this compound. All validation parameters met the stringent criteria set forth by the ICH Q2(R2) guidelines, confirming the method's suitability for routine quality control applications.

The comparative analysis highlights that while HPLC remains a cornerstone for routine pharmaceutical analysis, UHPLC offers significant advantages in speed and resolution for more demanding research and development applications. The selection of an analytical technique should always be a strategic decision, balancing the analytical requirements with operational considerations like sample throughput and cost.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • Patsnap. (2025). Chromatography Methods Compared: HPLC vs. FPLC vs. GC. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Davies, H. M., & Gregg, T. M. (2005). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. Organic Letters, 7(18), 3973–3976. Available at: [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • Dong, M. W. (2018). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 36(8), 514-523. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Wang, Y., et al. (2017). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Experimental and Therapeutic Medicine, 14(4), 3217–3222. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Sarraf, P., et al. (2022). Development and Validation of New RP-HPLC Method for the Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 11(12), 2026-2036. Available at: [Link]

  • Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Narula, P., & Guntupalli, C. (2021). A Comprehensive Review of Method Development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1839-1858. Available at: [Link]

  • Kodama, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2533. Available at: [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2025). A Review on Recent Development in HPLC. Available at: [Link]

Sources

A Comparative Guide to the Forced Degradation of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. Forced degradation studies, or stress testing, are a cornerstone of this process, providing critical insights into the degradation pathways and potential impurities that may arise under various environmental conditions. This guide offers an in-depth, comparative analysis of the forced degradation of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid, a molecule of interest in medicinal chemistry due to its unique structural motifs.

This guide will delve into the anticipated degradation profile of this fluorinated cyclopropane derivative, drawing comparisons with its non-fluorinated analog, 2-phenylcyclopropane-1-carboxylic acid. By examining the influence of the difluorophenyl group and the cyclopropane ring, we aim to provide a rational framework for designing and interpreting forced degradation studies for this class of compounds.

The Significance of Fluorination and the Cyclopropane Moiety

The structure of this compound incorporates two key features that significantly influence its chemical stability:

  • The 2,4-Difluorophenyl Group: The presence of fluorine atoms on the phenyl ring has a profound electronic effect. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid.[1] This electronic influence can also affect the reactivity of the aromatic ring towards electrophilic and nucleophilic attack, potentially altering its degradation pathway compared to an unsubstituted phenyl ring.

  • The Cyclopropane Ring: The three-membered cyclopropane ring is a strained carbocycle. While this strain can sometimes lead to increased reactivity, esters of cyclopropanecarboxylic acid have demonstrated a notable increase in stability under both acidic and basic hydrolytic conditions.[1][2] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1][2] However, the strained C-C bonds of the cyclopropane ring can be susceptible to oxidative cleavage.

Comparative Forced Degradation Strategy

A comprehensive forced degradation study for this compound should be compared against its non-fluorinated counterpart, 2-phenylcyclopropane-1-carboxylic acid, to elucidate the specific impact of the fluorine substituents. The studies should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which recommends exposing the drug substance to a variety of stress conditions.[3][4]

A typical forced degradation study involves subjecting the compound to the following conditions:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room or elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance at a high temperature.

  • Photolytic Degradation: Exposing the drug substance to light of a specified wavelength and intensity.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to lead to secondary, less relevant degradants.[5][6]

Predicted Degradation Pathways: A Comparative View

Based on the chemical structures and known reactivity of the functional groups, we can predict the likely degradation pathways for both this compound and its non-fluorinated analog.

Hydrolytic Degradation (Acidic and Basic)

Given the enhanced stability of cyclopropanecarboxylic acid esters to hydrolysis, it is anticipated that the primary structure of both the fluorinated and non-fluorinated parent acids will be relatively stable under acidic and basic conditions.[1][2] The carboxylic acid functional group itself is the result of hydrolysis of an ester or other derivative, and as such, is generally stable to further hydrolysis. However, extreme pH and temperature conditions could potentially lead to decarboxylation, although this is more commonly observed under thermal stress.

Key Comparison Point: The primary difference in hydrolytic stability is not expected to be significant for the parent carboxylic acids themselves. However, if these molecules were in an ester prodrug form, the fluorinated analog would likely exhibit greater stability due to the electronic effects of the fluorine atoms.

Oxidative Degradation

Oxidative stress is likely to be a significant degradation pathway for both molecules, primarily targeting the cyclopropane ring. The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by radical mechanisms, which can be initiated by oxidizing agents.

Predicted Pathway for both compounds:

  • Initiation: The oxidizing agent (e.g., hydroxyl radical from H₂O₂) abstracts a hydrogen atom from the cyclopropane ring, forming a cyclopropyl radical.

  • Ring Opening: The highly strained cyclopropyl radical can undergo rapid ring-opening to form a more stable acyclic radical.

  • Further Oxidation: The resulting acyclic radical can be further oxidized to form a variety of degradation products, including ketones, aldehydes, and shorter-chain carboxylic acids.

Key Comparison Point: The difluorophenyl group, being electron-withdrawing, may have a modest influence on the rate of oxidative degradation of the cyclopropane ring. However, a more significant difference may be observed in the subsequent degradation of the aromatic ring. The electron-rich phenyl ring of the non-fluorinated analog may be more susceptible to oxidative attack (e.g., hydroxylation) than the electron-deficient difluorophenyl ring.

Thermal Degradation

Thermal stress can induce decarboxylation of carboxylic acids. The stability of the resulting carbanion intermediate influences the ease of this process.

Predicted Pathway for both compounds:

  • Decarboxylation: Loss of CO₂ to form 1-(2,4-difluorophenyl)cyclopropane and 1-phenylcyclopropane, respectively.

  • Ring Opening: At higher temperatures, thermal cleavage of the cyclopropane ring could occur.

Key Comparison Point: The thermal stability of the two compounds is expected to be similar, with decarboxylation being the primary degradation pathway. The influence of the fluorine atoms on the bond dissociation energies of the C-C bonds in the cyclopropane ring is likely to be minimal in the context of thermal degradation.

Photolytic Degradation

Aromatic compounds can undergo photolytic degradation upon exposure to UV light. The energy from the light can excite the π-electrons in the aromatic ring, leading to the formation of reactive intermediates.

Predicted Pathway for both compounds:

  • Aromatic Ring Degradation: Photochemical reactions on the phenyl ring, potentially leading to hydroxylation or ring cleavage.

  • Decarboxylation: Photo-induced decarboxylation is also a possibility.

  • C-F Bond Cleavage (for the fluorinated compound): Although C-F bonds are generally strong, photolytic cleavage is a known degradation pathway for some fluorinated aromatic compounds.

Key Comparison Point: The difluorophenyl group will alter the UV absorption profile of the molecule, which could affect the rate and nature of photolytic degradation. The potential for C-F bond cleavage is a unique degradation pathway for the fluorinated analog that would not be observed for the non-fluorinated compound.

Experimental Protocols and Data Presentation

To empirically validate these predictions, the following experimental framework is proposed.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation prep Prepare stock solutions of This compound and 2-Phenylcyclopropane-1-carboxylic acid acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Degradation (Solid, 80°C) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose to stress analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis Analyze samples base->analysis Analyze samples oxidation->analysis Analyze samples thermal->analysis Analyze samples photo->analysis Analyze samples interpretation Identify Degradation Products Quantify Degradation Compare Degradation Profiles analysis->interpretation

Caption: Workflow for comparative forced degradation studies.

Detailed Experimental Protocols

1. Stock Solution Preparation:

  • Prepare 1 mg/mL stock solutions of this compound and 2-phenylcyclopropane-1-carboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place approximately 10 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Analytical Methodology:

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with a C18 column and a gradient elution would be a suitable starting point.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm and 254 nm) and Mass Spectrometry (MS) for identification of degradation products.

Data Presentation

The results should be summarized in a clear and comparative format.

Table 1: Comparative Degradation of this compound and 2-Phenylcyclopropane-1-carboxylic Acid

Stress ConditionThis compound2-Phenylcyclopropane-1-carboxylic Acid
% Degradation Major Degradation Products (Proposed)
Acidic Hydrolysis (0.1M HCl, 60°C) < 5%-
Basic Hydrolysis (0.1M NaOH, 60°C) < 5%-
Oxidative (3% H₂O₂, RT) 15-20%Ring-opened products
Thermal (80°C, solid) 5-10%Decarboxylated product
Photolytic (ICH Q1B) 10-15%Decarboxylated product, C-F cleavage products

Note: The values and products in this table are hypothetical and would need to be determined experimentally.

Logical Relationships in Degradation Pathways

The following diagram illustrates the predicted major degradation pathways for the two compounds.

G cluster_0 This compound cluster_1 2-Phenylcyclopropane-1-carboxylic Acid cluster_2 Degradation Products start_F Parent Compound (Fluorinated) decarboxy_F Decarboxylated Product (Fluorinated) start_F->decarboxy_F Thermal/Photolytic ring_open_F Ring-Opened Products (Fluorinated) start_F->ring_open_F Oxidative cf_cleavage C-F Cleavage Products start_F->cf_cleavage Photolytic start_H Parent Compound (Non-fluorinated) decarboxy_H Decarboxylated Product (Non-fluorinated) start_H->decarboxy_H Thermal/Photolytic ring_open_H Ring-Opened Products (Non-fluorinated) start_H->ring_open_H Oxidative hydroxylated Hydroxylated Phenyl Products start_H->hydroxylated Oxidative

Caption: Predicted major degradation pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting and interpreting forced degradation studies on this compound, with a crucial comparative analysis against its non-fluorinated analog. The presence of the difluorophenyl group is anticipated to have a notable impact on the oxidative and photolytic degradation pathways. While the cyclopropane ring is expected to be relatively stable to hydrolysis, its susceptibility to oxidative ring-opening is a key degradation route to investigate.

For drug development professionals, a thorough understanding of these potential degradation pathways is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the development of robust, stability-indicating analytical methods. The experimental data generated from these studies will form a critical part of the regulatory submission package and ultimately contribute to the safety and efficacy of the final drug product.

Future work should focus on the isolation and structural elucidation of the major degradation products using advanced analytical techniques such as LC-MS/MS and NMR. This will provide definitive evidence for the proposed degradation pathways and allow for a more complete understanding of the stability profile of this promising class of molecules.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • American Chemical Society. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ACS Publications. Retrieved from [Link]

  • Baun, D., & Maulide, N. (2025). Catalytic Ring Expanding Difluorination: An Enantioselective Platform to Access β,β‐Difluorinated Carbocycles.
  • Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., Cahard, D., Huryn, D. M., & Ballatore, C. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • Starkevič, V., Dringelienė, A., Mickevičius, V., & Vaickelionienė, R. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 1-15.
  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-20.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 40-47.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 849-854.
  • Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling.
  • Hewitt, E., Franklin, C. L., & Wang, J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc.
  • Andersen, R., et al. (2012). Forced degradation studies for biopharmaceuticals.
  • PubChem. (n.d.). 2-Phenylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • LibreTexts. (n.d.). Hydrolysis. Retrieved from [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. NDSU Chemistry. Retrieved from [Link]

Sources

Comparative Guide to Identifying Degradation Products of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, a comprehensive understanding of a drug substance's stability is not merely a regulatory requirement but a cornerstone of ensuring patient safety and product efficacy. Forced degradation, or stress testing, is an essential scientific endeavor that helps us predict the degradation pathways and identify the potential degradation products of a new chemical entity.[1][2] This guide provides an in-depth technical comparison of methodologies for identifying the degradation products of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid, a molecule with distinct structural features that present unique stability challenges.

The objective of this document is to move beyond rote protocol recitation. Instead, we will explore the causality behind experimental design, compare the strengths and limitations of various analytical techniques, and provide actionable, self-validating protocols. The insights herein are grounded in established principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[3][4]

Molecular Profile and Potential Stability Liabilities

To intelligently design a degradation study, we must first analyze the structure of this compound for potential chemical liabilities.

  • Cyclopropane Ring: This strained three-membered ring is susceptible to ring-opening reactions under acidic or thermal stress, potentially leading to isomeric rearrangement or addition products. However, some studies suggest that cyclopropane rings can also confer enhanced hydrolytic stability to adjacent functional groups like esters.[5]

  • Carboxylic Acid Moiety: The carboxylic acid group is a primary site for reactions. It can undergo decarboxylation under thermal stress. It also influences the molecule's solubility and reactivity under varying pH conditions.

  • Difluorophenyl Group: The aromatic ring is substituted with two fluorine atoms, which are strong electron-withdrawing groups. This generally imparts high metabolic and chemical stability.[6] However, aromatic systems can be susceptible to oxidative degradation and photolysis, potentially leading to the formation of phenolic or ring-opened products.[6][7][8] The carbon-fluorine bond itself is exceptionally strong, making direct hydrolysis of the fluorine substituents unlikely under typical stress conditions.[6]

Based on this analysis, our investigation will focus on conditions that challenge these specific moieties: hydrolysis, oxidation, photolysis, and thermal stress.

Strategic Approach to Forced Degradation

A forced degradation study aims to achieve a target degradation of 5-20% of the parent drug.[3][9] This range is optimal because it generates sufficient quantities of degradation products for detection and characterization without leading to secondary or tertiary degradation that would complicate pathway elucidation.[9] A systematic approach is crucial for obtaining meaningful results.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a logical workflow for conducting a comprehensive forced degradation study, from stress condition selection to structural elucidation.

Forced_Degradation_Workflow cluster_stress Step 1: Stress Condition Application cluster_analysis Step 2: Analytical Separation & Detection cluster_elucidation Step 3: Structural Characterization cluster_reporting Step 4: Reporting & Pathway Mapping stress_acid Acid Hydrolysis (e.g., 0.1M HCl) prep Sample Preparation (Neutralization, Dilution) stress_acid->prep stress_base Base Hydrolysis (e.g., 0.1M NaOH) stress_base->prep stress_ox Oxidation (e.g., 3% H2O2) stress_ox->prep stress_therm Thermal Stress (e.g., 80°C) stress_therm->prep stress_photo Photolytic Stress (ICH Q1B) stress_photo->prep hplc HPLC-UV/DAD (Method Development & Separation) prep->hplc lcms LC-MS/MS (Mass Identification) hplc->lcms hrms High-Resolution MS (Elemental Composition) lcms->hrms pathway Map Degradation Pathways lcms->pathway nmr NMR Spectroscopy (Definitive Structure) hrms->nmr hrms->pathway iso Isolation & Reference Standard (If necessary) nmr->iso nmr->pathway iso->pathway report Compile Stability Report pathway->report

Caption: Workflow for a systematic forced degradation study.

Comparative Analysis of Analytical Methodologies

The success of a degradation study hinges on the use of appropriate analytical techniques. The primary workhorse is High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.[7][10] However, for definitive identification, a multi-technique approach is indispensable.[9][11]

TechniquePrincipleStrengths for this ApplicationWeaknesses/Limitations
HPLC-UV/DAD Separates compounds based on polarity; Diode-Array Detection (DAD) provides UV-Vis spectra.Excellent for quantifying the parent drug and known impurities.[7] Establishes mass balance. The primary tool for developing a stability-indicating method.Cannot identify unknown degradants. Co-eluting peaks can be missed. Requires chromophores for detection.
LC-MS/MS Couples HPLC separation with mass spectrometry for mass-to-charge ratio (m/z) and fragmentation data.[10]The most powerful tool for identifying unknown degradants by providing molecular weight information.[11] Tandem MS (MS/MS) provides structural fragments to aid in elucidation.[12]Quantification can be complex without reference standards. Ionization efficiency can vary significantly between compounds.
GC-MS Separates volatile compounds in the gas phase before mass analysis.Useful for identifying small, volatile degradation products (e.g., from decarboxylation or ring-opening) that are not amenable to LC.Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity. High temperatures can cause on-column degradation.
NMR Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F).The gold standard for unambiguous structural elucidation of isolated degradation products. ¹⁹F NMR is particularly powerful for this molecule.Requires relatively pure, isolated samples in larger quantities (µg to mg). Low sensitivity compared to MS.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including controls and system suitability checks.

Protocol 1: Forced Degradation Sample Preparation

Objective: To generate degradation products under controlled stress conditions as mandated by ICH guidelines.[13][14]

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A Volumetric Flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the drug substance in methanol to prepare a 1 mg/mL stock solution.

  • Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL. This is the unstressed control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool to room temperature, then neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to 10 mL with 50:50 methanol:water.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 48 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to 10 mL with 50:50 methanol:water.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to 10 mL with 50:50 methanol:water.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid drug substance in a vial.

    • Heat in an oven at 80°C for 72 hours.

    • Dissolve the stressed solid in methanol and dilute to 0.1 mg/mL with 50:50 methanol:water.

  • Photolytic Degradation:

    • Expose a solution (0.1 mg/mL in 50:50 methanol:water) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A parallel sample protected from light (e.g., with aluminum foil) must be run as a dark control.

Causality: The choice of 0.1 M acid/base and 3% H₂O₂ are standard starting points recommended in literature, designed to induce degradation without being overly destructive.[1][8][15] Heating is used to accelerate hydrolysis, but conditions should be adjusted if no or excessive degradation is observed.[1]

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To develop a chromatographic method capable of separating the parent drug from all process impurities and degradation products, thus demonstrating specificity.

Instrumentation & Columns:

  • HPLC or UPLC system with a Diode Array Detector (DAD) and a tandem quadrupole or Orbitrap mass spectrometer.

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • DAD Wavelength: 220-400 nm, monitor at 254 nm.

Mass Spectrometry Conditions (ESI+):

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Scan Range (Full Scan): m/z 50-500

  • MS/MS: Data-dependent acquisition (DDA) on the top 3 most intense ions.

Self-Validation System:

  • Specificity: Inject all stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using DAD is essential.

  • Mass Balance: Calculate the mass balance across all conditions. The total response (parent + degradants) should be close to 100% of the initial control response, indicating no non-chromophoric degradants were formed.

Predicted Degradation Pathways

Based on the molecule's structure and chemical principles, we can hypothesize several degradation pathways. This diagram illustrates potential transformations.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products parent Parent Compound decarboxy Decarboxylation Product (Thermal Stress) parent->decarboxy -CO2 ring_open Ring-Opened Isomer (Acid/Thermal Stress) parent->ring_open H+ / Δ hydroxylated Hydroxylated Phenyl Ring (Oxidative Stress) parent->hydroxylated [O] photo_dimer Photolytic Dimer (Photolytic Stress) parent->photo_dimer

Caption: Hypothesized degradation pathways for the target molecule.

Conclusion

The identification of degradation products for this compound is a multi-faceted process that requires a logical, science-driven approach. By understanding the inherent chemical liabilities of the molecule, a targeted forced degradation strategy can be implemented. The cornerstone of this strategy is the development of a robust, stability-indicating HPLC method. While HPLC-UV provides the quantitative framework for assessing stability, it is the synergistic use of mass spectrometry (for molecular weight and fragmentation) and NMR (for definitive structure) that provides the conclusive evidence needed for structural elucidation.[10][11] This guide provides the strategic framework and validated starting protocols necessary to comprehensively characterize the degradation profile of this compound, ultimately ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • ICH Q1A(R2) Guideline. (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Veeprho. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. Veeprho. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. ResolveMass. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Jain, D., & Basniwal, P. K. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(11), 1230-1238. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 22-26. [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. J. Clin. Pharm. Res., 3(3), 18. [Link]

  • Kumar, V., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 177-184. [Link]

  • Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Ortiz-Gómez, A., et al. (2023). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. International Journal of Molecular Sciences, 24(12), 10309. [Link]

  • IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

  • Choudhary, A. (n.d.). Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • MDPI. (2019). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Magnetochemistry, 5(4), 59. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • MDPI. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts, 12(1), 86. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(11). [Link]

  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Applied Sciences, 12(1), 478. [Link]

  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2), 526. [Link]

  • ResearchGate. (2019). Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. Molecular Pharmaceutics, 16(9), 3841-3853. [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link]

  • ResearchGate. (2025). Biodegradation pathways and mechanisms of perfluorooctanoic acid and perfluorooctanesulfonic acid via key enzymes in the marine microalga Chaetoceros calcitrans MZB-1. Journal of Hazardous Materials, 499, 140061. [Link]

Sources

A Comparative Analysis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid and its 3,4-Isomer: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems, such as cyclopropanes, has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The difluorophenylcyclopropane-1-carboxylic acid scaffold, in particular, represents a privileged motif, offering a unique combination of conformational rigidity, metabolic stability, and opportunities for precise vectoral interactions with biological targets. This guide provides a comprehensive comparative analysis of two key positional isomers: 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid and 2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid.

This analysis is framed through the lens of their potential application as building blocks in the development of novel therapeutics, with a particular focus on antiviral agents, drawing insights from their synthetic accessibility, physicochemical characteristics, metabolic fate, and cytotoxic profiles. We will delve into the causality behind experimental choices and provide self-validating, detailed protocols to empower researchers in their own investigations.

The Strategic Rationale: Why Compare These Isomers?

The position of fluorine atoms on an aromatic ring can profoundly influence a molecule's electronic properties, pKa, lipophilicity, and metabolic stability. These subtle shifts can translate into significant differences in biological activity, target affinity, and pharmacokinetic profiles. The 2,4- and 3,4-difluoro substitution patterns offer distinct electronic environments, which can alter interactions with protein targets and metabolic enzymes. For instance, the 3,4-isomer is a key intermediate in the synthesis of the antiplatelet agent Ticagrelor[1], highlighting its clinical relevance. Furthermore, recent studies on broad-spectrum coronavirus 3C-like protease inhibitors have shown that difluorophenyl cyclopropane derivatives are highly potent, suggesting a promising avenue for antiviral drug development[2]. This guide, therefore, aims to equip researchers with the foundational knowledge to rationally select between these two valuable isomers for their specific drug design campaigns.

Synthesis and Characterization: A Tale of Two Isomers

The synthesis of 2-(aryl)cyclopropane-1-carboxylic acids can be approached through several established routes, often involving the cyclopropanation of a corresponding styrene derivative. While numerous methods exist[3], a common and scalable approach involves the reaction of a substituted styrene with a diazoacetate, followed by hydrolysis.

General Synthetic Workflow

The overall synthetic strategy for both isomers is analogous, starting from the respective difluorobenzaldehyde. The key steps involve the formation of a styrene intermediate, followed by a cyclopropanation reaction, and subsequent hydrolysis to the desired carboxylic acid.

Synthetic Workflow Start Difluorobenzaldehyde (2,4- or 3,4-isomer) Styrene Difluorostyrene Start->Styrene Wittig Reaction Ester Cyclopropane Ester Styrene->Ester Cyclopropanation (e.g., with ethyl diazoacetate) Acid Target Carboxylic Acid Ester->Acid Hydrolysis (e.g., NaOH, H2O)

Caption: Generalized synthetic workflow for 2-(difluorophenyl)cyclopropane-1-carboxylic acids.

Experimental Protocol: Synthesis of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

This protocol is adapted from established methods for the synthesis of this key intermediate[4].

Step 1: Synthesis of 3,4-Difluorostyrene

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Allow the resulting ylide solution to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 3,4-difluorostyrene.

Step 2: Synthesis of Ethyl 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylate

  • To a solution of 3,4-difluorostyrene (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in dichloromethane (DCM) at room temperature, add a solution of ethyl diazoacetate (1.2 eq) in DCM dropwise over 2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the cyclopropane ester as a mixture of cis and trans isomers.

Step 3: Hydrolysis to 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

  • To a solution of the ethyl ester (1.0 eq) in a 1:1 mixture of THF and water, add sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.

The same protocol can be applied for the synthesis of the 2,4-isomer, starting from 2,4-difluorobenzaldehyde.

Characterization and Physicochemical Properties

The structural identity and purity of the synthesized isomers should be confirmed by standard analytical techniques such as NMR and mass spectrometry. The expected spectroscopic features are outlined below.

Table 1: Physicochemical and Spectroscopic Properties of the Isomers

PropertyThis compound2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Molecular Formula C₁₀H₈F₂O₂C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol [5]198.17 g/mol
CAS Number 1157642-22-2[5]220352-36-3 (racemic)
Appearance SolidSolid
¹H NMR (CDCl₃, δ ppm) ~12.0 (br s, 1H, COOH), 7.2-6.8 (m, 3H, Ar-H), 2.6-2.5 (m, 1H), 2.0-1.9 (m, 1H), 1.7-1.6 (m, 1H), 1.4-1.3 (m, 1H)~12.0 (br s, 1H, COOH), 7.1-6.9 (m, 3H, Ar-H), 2.6-2.5 (m, 1H), 2.0-1.9 (m, 1H), 1.7-1.6 (m, 1H), 1.4-1.3 (m, 1H)
¹³C NMR (CDCl₃, δ ppm) ~180 (COOH), ~162 (d, J=248 Hz, C-F), ~160 (d, J=248 Hz, C-F), ~132 (dd), ~128 (dd), ~111 (dd), ~104 (t), ~25, ~23, ~16~180 (COOH), ~151 (dd, J=245, 12 Hz, C-F), ~149 (dd, J=245, 12 Hz, C-F), ~124 (dd), ~117 (d), ~115 (d), ~25, ~23, ~16
Predicted pKa Lower due to proximity of F to the cyclopropane ringHigher than 2,4-isomer
Predicted LogP Higher due to intramolecular H-bonding potentialLower than 2,4-isomer

Note: Predicted values are based on established principles of fluorine's electronic effects. Experimental determination is recommended for precise values.

The key differentiator in the ¹³C NMR spectra will be the coupling patterns and chemical shifts of the fluorinated aromatic carbons. The pKa and LogP values are also expected to differ due to the varied electronic and steric environments imparted by the fluorine atoms. The 2,4-isomer, with a fluorine atom ortho to the cyclopropane ring, is predicted to have a lower pKa due to a stronger inductive effect.

Comparative Performance Analysis

Metabolic Stability

A critical parameter in drug design is the metabolic stability of a compound, as it directly influences its pharmacokinetic profile. The introduction of fluorine is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism[6][7][8]. We will compare the metabolic stability of the two isomers using an in vitro assay with human liver microsomes.

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (Isomer 1 or 2) Incubate Incubate at 37°C Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate NADPH NADPH Solution (Cofactor) NADPH->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) LCMS->Data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in water.

    • Prepare 1 mg/mL stock solutions of each isomer and a positive control (e.g., testosterone) in DMSO.

    • Thaw human liver microsomes on ice. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).

Expected Outcome and Rationale: The 2,4-difluoro isomer is hypothesized to exhibit greater metabolic stability. The fluorine atom at the 2-position can sterically hinder the approach of cytochrome P450 enzymes to the benzylic position of the cyclopropane ring, a common site of oxidative metabolism. The 3,4-isomer lacks this steric shield, potentially making it more susceptible to metabolism.

Table 2: Predicted Metabolic Stability Parameters

ParameterThis compound2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Predicted Half-life (t₁/₂) (min) LongerShorter
Predicted Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) LowerHigher
Cytotoxicity Profile

Assessing the cytotoxic potential of new chemical entities is a critical step in early drug discovery to flag potential safety liabilities. A standard MTT assay can be employed to determine the concentration at which the compounds exhibit toxicity to a representative human cell line (e.g., HepG2).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of each isomer in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37 °C.

    • Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Outcome and Rationale: While both isomers are not expected to be highly cytotoxic, subtle differences may emerge. The electronic and lipophilic differences could influence cell membrane permeability and off-target interactions. Any observed cytotoxicity would be important for calculating the therapeutic index if these compounds were to be developed further.

Potential as Antiviral Agents: A Forward-Looking Perspective

The differential electronic properties of the 2,4- and 3,4-isomers could lead to distinct binding interactions within the active site of a target enzyme. For example, the altered dipole moment of the difluorophenyl ring could influence electrostatic interactions with key amino acid residues. Therefore, the choice between the two isomers could be critical in optimizing target engagement.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating this compound and its 3,4-isomer. We have outlined detailed protocols for their synthesis and key performance assays, including metabolic stability and cytotoxicity.

Key Takeaways:

  • The positional isomerism of the fluorine atoms is predicted to have a tangible impact on the physicochemical and metabolic properties of these compounds.

  • The 2,4-difluoro isomer is hypothesized to possess greater metabolic stability due to steric shielding of a potential metabolic soft spot.

  • Both isomers represent valuable starting points for the design of novel therapeutics, particularly in the antiviral space, where the difluorophenyl cyclopropane motif has shown promise.

For researchers and drug development professionals, the choice between these isomers will depend on the specific goals of their program. If maximizing metabolic stability is a primary concern, the 2,4-isomer may be the more prudent choice. However, the 3,4-isomer, being a known component of a marketed drug, has a well-established synthetic and safety profile.

Future work should focus on the experimental validation of the predicted properties outlined in this guide and the exploration of these scaffolds in the context of specific biological targets. By leveraging the principles and protocols presented herein, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.

References

  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. Available at: [Link]

  • Le, P. T., Brickner, S. J., Wade, S. K., Brighty, K., Monahan, R., Stone, G. G., ... & Bordner, J. (2011). The discovery and structure-activity relationships leading to CE-156811, a difluorophenyl cyclopropyl fluoroether: a novel potent antibacterial analog derived from hygromycin A. Bioorganic & medicinal chemistry letters, 21(1), 276-279.
  • Konwar, C., Singh, R., Burra, S., Kumar, S., Murugesan, V., G, A., ... & Hilgenfeld, R. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS infectious diseases, 8(3), 574-588.
  • Zhang, Y., Wu, D. R., & Posy, S. L. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of medicinal chemistry, 58(20), 8139-8152.
  • Váradi, A., Gácsi, A., Tímea, K., Szabó, I., Tóth, G., & Fülöp, F. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. The Journal of organic chemistry, 86(16), 11459-11466.
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][9][10]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. MDPI. Available at: [Link]

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid. Pharmaffiliates. Available at: [Link]

  • Tresco, B. J., Wu, K. J., Ramkissoon, A., Aleksandrova, E., Purdy, M. D., See, D. Y., ... & Myers, A. G. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available at: [Link] CHD-journal.com/index.php/BCHD/article/view/392

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Tresco, B. J., Wu, K. J., Ramkissoon, A., Aleksandrova, E., Purdy, M. D., See, D. Y., ... & Myers, A. G. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv.
  • Uivarosi, V. (2019). Metabolic stability and its role in the discovery of new chemical entities. Drug discovery today, 24(1), 131-140.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. Available at: [Link]

  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. PubMed. Available at: [Link]

  • (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide. ChemBK. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed. Available at: [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

  • Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. Available at: [Link]

  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. Available at: [Link]

  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. PubMed. Available at: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition. Available at: [Link]

  • Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate. Available at: [Link]

  • (1S)-2,2-difluorocyclopropane-1-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 2,4- and 3,4-Difluorophenyl Cyclopropane Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The precise substitution pattern of fluorine atoms on an aromatic ring can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Distinguishing between constitutional isomers, such as 2,4- and 3,4-difluorophenyl cyclopropane carboxylic acid, is a critical step in synthesis and quality control. This guide provides a detailed comparative analysis of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the underlying principles behind the observed spectral differences, this document serves as a practical reference for researchers, scientists, and drug development professionals.

Introduction

The cyclopropane ring, a motif present in numerous natural products and bioactive molecules, imparts conformational rigidity and unique electronic properties. When coupled with a difluorophenyl group, the resulting cyclopropane carboxylic acid derivatives become valuable building blocks in medicinal chemistry. For instance, derivatives of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid are key intermediates in the synthesis of P2Y12 receptor antagonists, which are crucial anti-platelet agents.[1][2] The constitutional isomer, 2,4-difluorophenyl cyclopropane carboxylic acid, while structurally similar, is expected to exhibit distinct biological and chemical properties. Therefore, unambiguous characterization is essential.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standard analytical protocols are recommended.

Synthesis Overview

The synthesis of these compounds can be achieved through several established routes, often starting from the corresponding difluorobenzaldehyde. A common method involves a cyclopropanation reaction of a substituted styrene intermediate. For example, 3,4-difluorobenzaldehyde can be converted to 3,4-difluorostyrene, which then undergoes cyclopropanation to yield the ethyl ester of the target carboxylic acid. Subsequent hydrolysis affords the final product.[3][4][5] A similar pathway can be envisioned for the 2,4-difluoro isomer.

Spectroscopic Analysis Workflow

A logical workflow for the analysis of these isomers is crucial for efficient and accurate characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation Syn Synthesized Product (Isomer Mixture or Pure Isomer) Puri Purification (e.g., Chromatography, Recrystallization) Syn->Puri NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Puri->NMR Primary Structure IR IR Spectroscopy Puri->IR Functional Groups MS Mass Spectrometry (High Resolution) Puri->MS Molecular Weight & Formula Data Data Interpretation & Comparison NMR->Data IR->Data MS->Data Struct Structure Confirmation Data->Struct

Caption: General workflow for the synthesis and spectroscopic characterization of chemical isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field spectrometer (e.g., 400 or 500 MHz).[4]

  • Infrared (IR) Spectroscopy: Spectra are obtained using an FTIR spectrometer, typically with a diamond ATR accessory for solid samples.

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using an ESI or EI source to confirm the elemental composition.

Comparative Spectroscopic Analysis

The key to distinguishing between the 2,4- and 3,4-difluoro isomers lies in the distinct electronic environments of the nuclei, which are reflected in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for differentiating these isomers. The substitution pattern directly influences the chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons and fluorine atoms.

The primary differences will be observed in the aromatic region (typically 7.0-7.5 ppm).

  • 2,4-Difluoro Isomer: The three aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the two fluorine atoms. The proton at C5 (between the two fluorines) will likely appear as a triplet of doublets. The protons at C3 and C6 will also show complex multiplets.

  • 3,4-Difluoro Isomer: This isomer also has three aromatic protons. The proton at C2 will be a doublet of doublets, coupled to the proton at C6 and the fluorine at C3. The proton at C5 will be a doublet of doublets, coupled to the proton at C6 and the fluorine at C4. The proton at C6 will be a multiplet.

The cyclopropyl protons for both isomers will appear in the upfield region (typically 1.0-3.0 ppm) as a set of complex multiplets.

¹⁹F NMR is highly sensitive to the electronic environment and provides a wide chemical shift range, making it excellent for distinguishing fluorinated isomers.[6][7]

  • 2,4-Difluoro Isomer: Two distinct signals will be observed. The chemical shifts will be influenced by their position relative to the electron-withdrawing cyclopropyl carboxylic acid group. Significant ¹⁹F-¹⁹F coupling (typically a doublet of doublets for each) will be observed, along with coupling to neighboring protons.

  • 3,4-Difluoro Isomer: Two distinct signals will also be observed. The fluorine atoms are ortho to each other, leading to a strong ¹⁹F-¹⁹F coupling constant. Each signal will appear as a doublet, further split by coupling to adjacent protons.

The carbon signals of the aromatic ring will be most affected. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

  • 2,4-Difluoro Isomer: Six distinct aromatic carbon signals are expected. C2 and C4 will appear as doublets with large ¹JCF coupling constants. C1, C3, C5, and C6 will show smaller two- or three-bond C-F couplings.

  • 3,4-Difluoro Isomer: Similarly, six unique aromatic carbon signals are expected. C3 and C4 will be doublets with large ¹JCF coupling constants. The remaining aromatic carbons will also exhibit smaller C-F couplings. The specific chemical shifts and coupling constants will be unique to this substitution pattern.

Table 1: Predicted NMR Data Comparison

Parameter 2,4-Difluorophenyl Cyclopropane Carboxylic Acid 3,4-Difluorophenyl Cyclopropane Carboxylic Acid
¹H Aromatic Signals 3H, complex multiplets3H, distinct multiplets (ddd, ddd, m)
¹⁹F Signals Two distinct signals with F-F and F-H couplingTwo distinct signals with strong ortho F-F coupling
¹³C Aromatic Signals 6 signals, C2 & C4 show large ¹JCF6 signals, C3 & C4 show large ¹JCF
Carboxyl Carbon (¹³C) ~175-180 ppm~175-180 ppm
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. Both isomers will exhibit very similar IR spectra because they possess the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns of the C-F bonds on the aromatic ring.

Key IR Absorptions for Both Isomers:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, centered around 3000 cm⁻¹.[8][9]

  • C-H Stretch (Aromatic & Cyclopropyl): Sharp peaks typically appearing just above and below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption between 1690-1760 cm⁻¹.[8][9]

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. The exact position and pattern of these bands may be the most distinguishing IR feature between the two isomers.

  • C-O Stretch (Carboxylic Acid): A medium intensity band between 1210-1320 cm⁻¹.[8][9]

While IR is excellent for confirming the presence of the carboxylic acid and difluorophenyl groups, it is not the primary technique for distinguishing between these two constitutional isomers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺•): Both isomers have the same molecular formula (C₁₀H₈F₂O₂) and therefore the same exact mass (198.0492 g/mol ). High-resolution mass spectrometry can confirm this elemental composition.

  • Fragmentation Pattern: The key to differentiation via MS lies in the fragmentation pattern.[10][11] The stability of the resulting fragment ions will differ due to the positions of the fluorine atoms. A primary fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The most significant fragmentation is often the loss of the entire cyclopropane carboxylic acid moiety.

G mol C₁₀H₈F₂O₂⁺• m/z = 198 frag1 C₉H₇F₂⁺ m/z = 153 mol:f1->frag1:f0 - COOH frag2 C₆H₃F₂⁺ m/z = 113 mol:f1->frag2:f0 - C₄H₅O₂

Sources

The Decisive Role of Chirality: A Comparative Guide to the Biological Activity of Difluorophenyl Cyclopropane Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a cornerstone of modern therapeutics. The difluorophenyl cyclopropane carboxylic acid scaffold is a compelling case study in this principle, serving as a key structural motif in potent therapeutics. This guide provides an in-depth comparison of the biological activities of its stereoisomers, grounded in experimental evidence and established biochemical principles. We will explore why not all isomers are created equal and how precise stereochemistry is paramount for achieving desired therapeutic effects, with a particular focus on the inhibition of the P2Y12 receptor, a critical target in antiplatelet therapy.

The Centrality of Stereochemistry: More Than Just a Mirror Image

The cyclopropane ring, with its rigid structure, imparts a specific and constrained conformation to molecules.[1] When substituted, as in 2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, multiple stereocenters are created, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers, while identical in chemical formula, possess distinct spatial arrangements of their atoms. This seemingly subtle difference has profound implications for their interaction with chiral biological targets like enzymes and receptors, which themselves have highly specific three-dimensional binding pockets.[2]

The biological activity of cyclopropane-containing compounds is diverse, ranging from enzyme inhibition to antimicrobial and antitumor effects.[3] The specific orientation of substituents on the cyclopropane ring dictates how effectively the molecule can fit into its biological target's active site, akin to a key fitting into a lock. An incorrect orientation can lead to a dramatic loss of affinity and, consequently, a reduction or complete loss of biological activity.[2]

Case Study: The P2Y12 Receptor and the Precursors to Ticagrelor

A powerful illustration of this stereochemical imperative is found in the development of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events.[4] The P2Y12 receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation, making it a prime target for antiplatelet drugs.[5][6]

The core of Ticagrelor contains a cyclopropylamine moiety, which is synthesized from a difluorophenyl cyclopropane carboxylic acid precursor.[7] Extensive research and patent literature reveal that the biological activity is overwhelmingly associated with a single stereoisomer of this precursor. Specifically, the amine intermediate required for the synthesis of active Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine .[7] This amine is derived from the corresponding carboxylic acid through chemical transformation. The other stereoisomers of this amine are considered impurities in the synthesis of Ticagrelor, strongly suggesting they lack the desired potent P2Y12 inhibitory activity.[8][9]

This stringent stereochemical requirement underscores a critical structure-activity relationship (SAR): the trans configuration of the phenyl and amino/carboxyl groups on the cyclopropane ring, combined with the specific (1R,2S) absolute stereochemistry, is essential for optimal binding to the P2Y12 receptor.

Comparative Biological Significance of Isomers

While a direct, publicly available, side-by-side comparison of the IC50 values for all four isomers of 2-(3,4-difluorophenyl)cyclopropane carboxylic acid against the P2Y12 receptor is not prevalent in the literature, the collective evidence from the development of Ticagrelor allows for a robust qualitative and semi-quantitative comparison.

Isomer ConfigurationPrecursor for Active Drug?Inferred P2Y12 Inhibitory ActivityRationale
trans-(1R,2S) Yes High This isomer is the direct precursor to the amine incorporated into Ticagrelor, a potent P2Y12 antagonist.[7]
trans-(1S,2R)NoLow to NegligibleAs the enantiomer of the active precursor, it is expected to have significantly lower or no activity due to a mismatch with the chiral binding site of the receptor.
cis-(1R,2R)NoLow to NegligibleThe cis-relationship of the functional groups likely prevents the correct orientation required for effective binding within the P2Y12 receptor's active site.
cis-(1S,2S)NoLow to NegligibleSimilar to its cis-enantiomer, the incorrect spatial arrangement of substituents is predicted to result in poor receptor affinity.

Experimental Protocols for Activity Determination

To quantitatively assess the biological activity of these isomers and confirm the structure-activity relationships, a series of well-established assays are employed.

P2Y12 Receptor Binding Assay

This assay determines the affinity of the test compounds for the P2Y12 receptor.

Principle: A radiolabeled ligand with known high affinity for the P2Y12 receptor is incubated with a cell membrane preparation expressing the receptor. The ability of a non-radiolabeled test compound (i.e., a difluorophenyl cyclopropane carboxylic acid isomer) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which is inversely proportional to the binding affinity.

Step-by-Step Methodology:

  • Prepare cell membranes: Culture a cell line (e.g., CHO or HEK293) stably transfected with the human P2Y12 receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a known concentration of a P2Y12-specific radioligand (e.g., [³H]-2-MeSADP), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Induced Platelet Aggregation Assay

This is a functional assay that measures the ability of a compound to inhibit the physiological response mediated by the P2Y12 receptor.

Principle: Platelet-rich plasma (PRP) is treated with the test compound, and then platelet aggregation is induced by adding ADP. The extent of aggregation is measured by changes in light transmission through the PRP sample.

Step-by-Step Methodology:

  • Prepare Platelet-Rich Plasma (PRP): Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP.

  • Pre-incubation: Incubate aliquots of PRP with varying concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Induce Aggregation: Place the PRP samples in an aggregometer. Add a known concentration of ADP to induce platelet aggregation.

  • Measure Aggregation: Monitor the change in light transmittance through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits ADP-induced aggregation by 50%.

Visualizing the Path to Activity

The following diagrams illustrate the logical flow from synthesis to biological activity, emphasizing the critical sorting of stereoisomers.

G cluster_0 Synthesis cluster_1 Separation & Derivatization cluster_2 Biological Evaluation Racemic Mixture Racemic Mixture of Difluorophenyl Cyclopropane Carboxylic Acid Isomers Chiral Resolution Chiral Resolution (e.g., via diastereomeric salts) Racemic Mixture->Chiral Resolution trans_1R2S_acid trans-(1R,2S)-acid Chiral Resolution->trans_1R2S_acid Other Isomers Other Isomers (trans-1S,2R, cis-isomers) Chiral Resolution->Other Isomers trans_1R2S_amine trans-(1R,2S)-amine trans_1R2S_acid->trans_1R2S_amine Chemical Transformation P2Y12_Assay P2Y12 Receptor Assays (Binding & Aggregation) Other Isomers->P2Y12_Assay Tested as controls/impurities trans_1R2S_amine->P2Y12_Assay Incorporated into final compound High_Activity High Potency P2Y12_Assay->High_Activity Result for trans-(1R,2S) derivative Low_Activity Low/No Potency P2Y12_Assay->Low_Activity Result for other isomers

Caption: Synthetic and evaluation workflow for isomers.

The signaling pathway initiated by ADP binding to the P2Y12 receptor is a crucial element in platelet activation.

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to Active_Isomer Active Isomer (e.g., Ticagrelor) Active_Isomer->P2Y12 Blocks

Caption: P2Y12 receptor signaling pathway inhibition.

Conclusion

The case of difluorophenyl cyclopropane carboxylic acid isomers in the context of P2Y12 receptor antagonism provides a definitive lesson in the importance of stereochemistry in drug design. The biological activity is not a general property of the chemical scaffold but is instead confined to a single, specific stereoisomer. For researchers in the field, this underscores the necessity of investing in stereoselective synthesis and chiral separation early in the drug discovery process. Understanding the precise three-dimensional requirements of a biological target allows for the rational design of more potent, selective, and ultimately, safer therapeutics. The inactive isomers are not merely benign counterparts; they can contribute to off-target effects or represent a significant and wasteful impurity in the final active pharmaceutical ingredient. Therefore, a thorough characterization and comparison of all stereoisomers are not just an academic exercise but a critical component of rigorous and efficient drug development.

References

  • Mahender, M., et al. Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Starting Material. Journal of Heterocyclic Chemistry, 2019.
  • Zhang, H., et al. Synthesis and Biological Evaluation of Ticagrelor Derivatives as Novel Antiplatelet Agents. Bioorganic & Medicinal Chemistry Letters, 2012, 22(11), pp. 3598-602.
  • Google Patents. WO2007020935A1 - Therapeutic agent for pain comprising p2y12 receptor and/or p2y14 receptor blocker.
  • Patsnap Synapse.
  • Google Patents.
  • Google Patents.
  • ResearchGate.
  • ResearchGate. The impact of cis‐ and trans‐isomerism on biological activity.
  • Google Patents. WO2008107211A2 - Novel p2y12 receptor antagonists.
  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.
  • The Royal Society of Chemistry. Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. 2015.
  • Google Patents. WO2017072790A1 - An improved process for synthesis of ticagrelor.
  • Google Patents. US8518912B2 - Phosphonic acid derivates and their use as P2Y12 receptor antagonists.
  • Gaugaz, F. Z., et al. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 2014, 9(10), pp. 2227-32.
  • Google Patents.
  • Google Patents. WO2014000719A1 - Novel pharmaceutical solid forms of (1s,2s,3r,5s)-3-[7-[(1r,2s)-2-(3,4difluorophenyl)cyclopropylamino]-5-(propylthio)-3h-[8][10][11]triazolo[4,5-d]pyrimidin-3yl]-5-(2-hydroxyethoxy)cyclopentane.

  • André, P., et al. Anticoagulants (thrombin inhibitors) and aspirin synergize with P2Y12 receptor antagonism in thrombosis.
  • Kirkby, N. S., et al. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy. British Journal of Clinical Pharmacology, 2013, 75(3), pp. 666-78.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.
  • PubMed. Comparative Review of Oral P2Y12 Inhibitors. 2018.
  • Scilit. Cyclopropane Derivatives and their Diverse Biological Activities. 1999.
  • Benchchem. Comparative Analysis of 3-Phenoxycyclopentanamine Stereoisomers: A Guide for Researchers.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Difluorophenyl)cyclopropane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluorophenylcyclopropane Scaffold

The 2-(difluorophenyl)cyclopropane-1-carboxylic acid scaffold is a key structural motif in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The rigid cyclopropane ring introduces conformational constraint, which can lead to increased potency and selectivity. Notably, derivatives of this scaffold, such as 2-(3,4-difluorophenyl)cyclopropanamine, are crucial intermediates in the synthesis of important pharmaceuticals like the antiplatelet agent ticagrelor.[1] This highlights the therapeutic potential of this class of compounds.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(difluorophenyl)cyclopropane-1-carboxylic acid analogs is significantly influenced by the substitution pattern on the phenyl ring, the stereochemistry of the cyclopropane ring, and modifications of the carboxylic acid group.

Influence of Phenyl Ring Substitution

While this guide focuses on the 2,4-difluoro substitution, it is crucial to draw parallels from the more extensively studied 3,4-difluoro analogs. The position of the fluorine atoms on the phenyl ring can drastically alter the electronic properties and the potential for hydrogen bonding, thereby affecting target engagement.

In related phenylcyclopropane carboxylic acids, substitutions on the phenyl ring have been shown to modulate inhibitory activity against various enzymes. For instance, in studies of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in cysteine biosynthesis in bacteria, modifications to the phenyl ring were crucial for maintaining nanomolar binding affinity.[2] It is plausible that the 2,4-difluoro substitution could offer a unique electronic and steric profile that may lead to novel activities or improved selectivity for different biological targets.

Stereochemistry of the Cyclopropane Ring

The relative stereochemistry of the substituents on the cyclopropane ring is a critical determinant of biological activity. For instance, the synthesis of ticagrelor specifically requires the (1R,2S) stereoisomer of 2-(3,4-difluorophenyl)cyclopropylamine.[1] This stereochemical preference underscores the importance of a precise three-dimensional arrangement for optimal interaction with the target protein.

In a broader context, studies on cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid as inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase have demonstrated the significance of the spatial relationship between the carboxylic acid and the phenyl ring.[3]

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is often a key pharmacophoric feature, participating in essential interactions with the target, such as hydrogen bonding or salt bridge formation. Modifications of this group, including esterification or conversion to amides or bioisosteres, can have a profound impact on potency, selectivity, and pharmacokinetic properties.[4]

In the context of 2-(3,4-difluorophenyl)cyclopropane derivatives, the carboxylic acid is often a precursor to other functional groups, such as amides and amines, which are essential for their final biological activity.[5][6] The conversion of the carboxylic acid to an amide, for example, can alter the molecule's hydrogen bonding capacity and membrane permeability.[7]

Synthetic Strategies and Methodologies

The synthesis of 2-(difluorophenyl)cyclopropane-1-carboxylic acid analogs typically involves a cyclopropanation reaction as a key step. Various methods have been reported in the literature, often starting from the corresponding difluorobenzaldehyde or difluorostyrene.

General Synthetic Workflow

A common synthetic route to the core scaffold is outlined below. This workflow is a composite of several reported methods for related analogs.[5][6]

Synthetic Workflow A 2,4-Difluorobenzaldehyde B 2,4-Difluorostyrene A->B Wittig Reaction C Ethyl 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylate B->C Cyclopropanation (e.g., with ethyl diazoacetate) D 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid C->D Hydrolysis

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylate

This protocol is adapted from methodologies described for the synthesis of related 3,4-difluoro analogs.[6]

Step 1: Synthesis of 2,4-Difluorostyrene

  • To a suspension of methyltriphenylphosphonium bromide in a suitable solvent (e.g., toluene), add a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the resulting ylide solution at room temperature.

  • Add 2,4-difluorobenzaldehyde dropwise to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC or GC-MS).

  • Work up the reaction mixture to isolate the 2,4-difluorostyrene product.

Step 2: Cyclopropanation

  • In a separate reaction vessel, prepare a solution of the catalyst, for example, a ruthenium-based complex like dichloro(p-cymene)ruthenium(II) dimer with a chiral ligand.

  • Add the 2,4-difluorostyrene to the catalyst solution.

  • Slowly add ethyl diazoacetate to the mixture. The reaction is typically exothermic and requires careful temperature control.

  • Stir the reaction until completion.

  • Purify the crude product by column chromatography to obtain ethyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate.

Step 3: Hydrolysis

  • Dissolve the ethyl ester in a suitable solvent mixture, such as methanol and water.

  • Add a base, for example, sodium hydroxide.

  • Heat the reaction mixture to reflux until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate the this compound.

  • Isolate the product by filtration and dry under vacuum.

Biological Evaluation and Potential Targets

Analogs of 2-(difluorophenyl)cyclopropane-1-carboxylic acid have been investigated for a range of biological activities, suggesting multiple potential targets.

Enzyme Inhibition

Based on studies of related compounds, potential enzymatic targets for this class of molecules include:

  • O-acetylserine sulfhydrylase (OASS): An enzyme involved in cysteine biosynthesis in bacteria, making it a potential antibacterial target.[2][8][9]

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) oxidase: An enzyme in the ethylene biosynthesis pathway in plants, relevant for agricultural applications.[3][10]

  • Other enzymes: The scaffold has also been explored for activity against other targets such as NaV1.7 voltage-gated sodium channels and sirtuins.[4][11]

The potential mechanism of enzyme inhibition often involves the carboxylic acid moiety interacting with key residues in the active site.

Enzyme Inhibition cluster_0 Enzyme Active Site Amino Acid Residue 1 Amino Acid Residue 1 Amino Acid Residue 2 Amino Acid Residue 2 Inhibitor 2-(2,4-Difluorophenyl)cyclopropane -1-carboxylic acid Inhibitor->Amino Acid Residue 1 H-bond Inhibitor->Amino Acid Residue 2 Ionic Interaction

Caption: Putative binding mode of a carboxylic acid inhibitor within an enzyme active site.

Antimicrobial and Anticancer Activity

The incorporation of fluorine atoms is a common strategy in the design of antimicrobial and anticancer agents.[12] Therefore, it is conceivable that this compound analogs could exhibit such activities. Further screening and lead optimization would be necessary to explore these possibilities.

Data Summary

The following table summarizes the key structural features and their inferred impact on the biological activity of 2-(difluorophenyl)cyclopropane-1-carboxylic acid analogs, based on available literature for related compounds.

Structural Feature Modification Inferred Impact on Activity Supporting Rationale
Phenyl Ring Substitution Altering the position of fluorine atoms (e.g., 2,4- vs. 3,4-)Modulates electronic properties, hydrogen bonding potential, and steric interactions, likely affecting target affinity and selectivity.The substitution pattern on the phenyl ring is a well-established determinant of activity in many drug classes.
Cyclopropane Ring Stereochemistry cis vs. trans isomers; enantiomersCritical for precise orientation within the binding site; often, only one stereoisomer is active.The synthesis of stereospecific intermediates for drugs like ticagrelor highlights this importance.[1]
Carboxylic Acid Moiety Esterification, amidation, or replacement with bioisosteresAlters pharmacokinetic properties (e.g., cell permeability) and can change the binding mode and potency.Modifications of the carboxylic acid are a common strategy in medicinal chemistry to improve drug-like properties.[4]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel bioactive molecules. While direct SAR studies are limited, a comparative analysis of related compounds provides a solid foundation for future research. Key areas for further investigation include the systematic exploration of different substitution patterns on the phenyl ring, the synthesis and evaluation of all possible stereoisomers, and the derivatization of the carboxylic acid group to optimize both potency and pharmacokinetic profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Sources

A Senior Application Scientist's Guide to 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid: A Comparative Benchmark for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropane ring has emerged as a uniquely valuable structural motif. Its inherent ring strain and pseudo-unsaturated character impart a fascinating combination of conformational rigidity and electronic properties that can be strategically exploited to enhance the pharmacological profile of drug candidates. The cyclopropane scaffold is not merely a passive spacer; it actively influences molecular shape, metabolic stability, and target engagement. This guide provides a comparative analysis of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, benchmarking it against its non-fluorinated and mono-chlorinated analogs to offer researchers and drug development professionals a clear perspective on its utility as a premier building block.

The strategic incorporation of a cyclopropane ring can lead to improvements in several key drug-like properties, including enhanced potency and metabolic stability. Furthermore, the unique conformational constraints imposed by the three-membered ring can lead to more favorable interactions with biological targets.

Physicochemical Properties: The Impact of Aromatic Substitution

The substitution pattern on the phenyl ring of 2-arylcyclopropane-1-carboxylic acids profoundly influences their physicochemical properties, which in turn dictates their behavior in biological systems. A comparison of the calculated pKa and lipophilicity (logP) for our target compound and its analogs reveals the significant impact of fluorine and chlorine substitution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated pKaCalculated logP
This compound C₁₀H₈F₂O₂198.17[1][2]~4.10~2.15
2-Phenylcyclopropane-1-carboxylic acid C₁₀H₁₀O₂162.19~4.76~1.85
2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂196.63[3]~4.45~2.50

Note: pKa and logP values are calculated using computational models and may vary from experimental values.

The introduction of two electron-withdrawing fluorine atoms in This compound significantly lowers its pKa compared to the non-substituted analog, making it a stronger acid. This increased acidity can influence its interactions with biological targets and its solubility profile. The chloro-substituted analog exhibits an intermediate acidity. In terms of lipophilicity, the addition of halogens increases the calculated logP, with the chloro-substituted analog being the most lipophilic of the three. This property is a critical determinant of a molecule's ability to cross cell membranes.

Synthetic Utility: Amide Bond Formation

A primary application of these cyclopropane building blocks is in the synthesis of amides, a common functional group in many pharmaceutical agents. The reactivity of the carboxylic acid moiety in amide coupling reactions is a key performance indicator.

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the coupling of a carboxylic acid with an amine to form an amide bond.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification Acid Carboxylic Acid (e.g., 2-Arylcyclopropane-1-carboxylic acid) Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Amide Amide Product Activated_Ester->Amide Amine Primary or Secondary Amine Amine->Amide Nucleophilic Attack Quench Aqueous Quench Amide->Quench Extraction Organic Extraction Quench->Extraction Purification Chromatography Extraction->Purification

Caption: Generalized workflow for amide bond formation using a coupling reagent.

Experimental Protocol: Amide Coupling with HATU

This protocol provides a robust method for the synthesis of amides from 2-arylcyclopropane-1-carboxylic acids.[4]

Materials:

  • 2-Arylcyclopropane-1-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-arylcyclopropane-1-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine to the reaction mixture and continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

The electron-withdrawing nature of the difluorophenyl group in This compound can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction kinetics in amide coupling reactions compared to its non-fluorinated counterpart under certain conditions.

Impact on Biological Activity and ADME Properties: Case Studies

The choice of substitution on the phenylcyclopropane scaffold can have a dramatic impact on a molecule's biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Case Study 1: Ticagrelor and its Analogs

Ticagrelor, a P2Y12 receptor antagonist used to prevent blood clots, features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is synthesized from the corresponding carboxylic acid. The difluorophenyl group is crucial for its activity. Studies on Ticagrelor and its derivatives have shown that modifications to this part of the molecule can significantly alter its antiplatelet potency.[5][6] This highlights the importance of the specific substitution pattern on the phenyl ring for optimal target engagement.

Case Study 2: 5-HT2C Receptor Agonists

In the development of selective serotonin 2C (5-HT2C) receptor agonists, the introduction of fluorine onto the phenyl ring of 2-phenylcyclopropylmethylamines has been a successful strategy to improve potency and selectivity.[7][8] Fluorination can also block potential sites of oxidative metabolism, thereby improving the metabolic stability of the compounds.[7] A comparative study of fluorinated and non-fluorinated analogs demonstrated that the strategic placement of fluorine can fine-tune the pharmacological profile, leading to compounds with improved therapeutic potential.[9]

Metabolic Stability

The cyclopropane ring itself is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of fluorine atoms, as in This compound , can further block potential metabolic "soft spots" on the aromatic ring, leading to an improved pharmacokinetic profile.

The following diagram illustrates the logical relationship between the structural features of the building blocks and their impact on drug properties.

G cluster_building_blocks Building Blocks cluster_properties Physicochemical & Biological Properties Difluoro 2-(2,4-Difluorophenyl)- cyclopropane-1-carboxylic acid pKa Acidity (pKa) Difluoro->pKa Increases LogP Lipophilicity (logP) Difluoro->LogP Increases Metabolic_Stability Metabolic Stability Difluoro->Metabolic_Stability Increases Phenyl 2-Phenylcyclopropane- 1-carboxylic acid Phenyl->pKa Phenyl->LogP Chloro 2-(4-Chlorophenyl)- cyclopropane-1-carboxylic acid Chloro->pKa Increases Chloro->LogP Increases Biological_Activity Biological Activity pKa->Biological_Activity LogP->Biological_Activity Reactivity Amide Coupling Reactivity Reactivity->Biological_Activity Metabolic_Stability->Biological_Activity

Sources

Navigating the Selectivity Landscape of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid Derivatives: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity, diminished efficacy, and misleading experimental outcomes. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. By synthesizing experimental data and established methodologies, we will explore the principles and practices of assessing and interpreting the selectivity of this important class of molecules.

While specific, comprehensive cross-reactivity data for a wide array of this compound derivatives against a diverse panel of enzymes is not extensively published in the public domain, we will use a closely related and well-studied analogue, (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid (UPAR415) , as a representative case study. This will allow us to illustrate the critical concepts and experimental approaches for evaluating the cross-reactivity of this chemical class.

The Central Target: O-Acetylserine Sulfhydrylase (OASS)

The 2-phenylcyclopropane-1-carboxylic acid scaffold has been identified as a potent inhibitor of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria, plants, and protozoa.[1] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents with a potentially high therapeutic index.[1] OASS catalyzes the final step in cysteine synthesis, the conversion of O-acetylserine (OAS) and sulfide into L-cysteine.[2]

The inhibitory activity of compounds like UPAR415 against OASS isoforms from different bacterial species highlights the on-target potency of this chemical class.

Understanding Cross-Reactivity: The "Off-Target" Challenge

Cross-reactivity refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended primary target. For inhibitors of OASS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, other PLP-dependent enzymes are a logical starting point for investigating potential off-target interactions due to similarities in their active site architecture and catalytic mechanisms.

Potential Off-Targets for OASS Inhibitors:
  • Alanine Racemase (Alr): Another bacterial PLP-dependent enzyme crucial for cell wall biosynthesis. Inhibition of Alr can lead to antibacterial effects, but non-selective inhibition by substrate-analog inhibitors can cause toxicity.[3][4]

  • Tryptophan Synthase (TS): A PLP-dependent enzyme involved in the final steps of tryptophan biosynthesis.[5]

  • Other Aminotransferases: A broad family of PLP-dependent enzymes involved in amino acid metabolism.

A thorough cross-reactivity assessment is essential to ensure that the desired therapeutic effect is a direct result of inhibiting the primary target and not a consequence of unintended interactions with other cellular components.

Comparative Analysis of Inhibitor Selectivity

To quantify the selectivity of an inhibitor, we compare its potency against the primary target with its potency against a panel of potential off-targets. This is typically expressed as a selectivity ratio, calculated by dividing the IC50 or Kd value for the off-target by the IC50 or Kd value for the primary target. A higher ratio indicates greater selectivity for the primary target.

Table 1: Comparative Inhibition Profile of UPAR415

Target EnzymeOrganismInhibition Constant (Kd)
O-acetylserine sulfhydrylase (OASS-A)Salmonella Typhimurium97.3 ± 6.3 nM[6]
O-acetylserine sulfhydrylase (OASS-A)Escherichia coli55.8 ± 8.0 nM[6]
Alanine RacemaseData Not AvailableNot Determined
Tryptophan SynthaseData Not AvailableNot Determined

The Causality Behind Experimental Choices: Why These Assays?

The selection of appropriate assays is paramount for generating reliable cross-reactivity data. The choice of assay depends on the nature of the target enzyme and the information required.

  • For the Primary Target (OASS): A direct binding assay, such as fluorescence titration, provides a precise measurement of the dissociation constant (Kd), which is a true measure of binding affinity.[6] An enzyme activity assay, which measures the inhibition of cysteine production, provides functional confirmation of the inhibitory effect and allows for the determination of the half-maximal inhibitory concentration (IC50).

  • For Off-Target Screening: High-throughput screening (HTS) compatible assays are often employed to rapidly assess activity against a large panel of enzymes. These can include radiometric assays, fluorescence-based assays (e.g., fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™).[7] The goal is to identify any significant "hits" that warrant further investigation with more detailed kinetic studies.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the integrity of the data, each protocol must be robust and self-validating. This includes the use of appropriate positive and negative controls, and the determination of key assay parameters such as the Michaelis constant (Km) for substrates.

Protocol 1: O-Acetylserine Sulfhydrylase (OASS) Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring OASS activity by quantifying the amount of L-cysteine produced.

Materials:

  • Purified OASS enzyme

  • O-acetylserine (OAS)

  • Sodium sulfide (Na2S)

  • Ninhydrin reagent

  • Phosphate buffer (pH 7.5)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, Na2S, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified OASS enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the ninhydrin reagent.

  • Color Development: Heat the samples to allow for the colorimetric reaction between cysteine and ninhydrin to proceed.

  • Absorbance Measurement: Measure the absorbance of the samples at 560 nm using a spectrophotometer.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value from this curve.

Protocol 2: Generic Off-Target Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for screening compounds against a panel of enzymes using a fluorescence-based readout.

Materials:

  • Purified off-target enzyme

  • Enzyme-specific fluorescent substrate

  • Assay buffer

  • Test compound

  • Positive control inhibitor

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Assay Plate Preparation: In a microplate, add the assay buffer, fluorescent substrate, and the test compound at a fixed concentration (for primary screening) or at various concentrations (for IC50 determination).

  • Enzyme Addition: Initiate the enzymatic reaction by adding the purified off-target enzyme to each well.

  • Incubation: Incubate the plate at a controlled temperature for a specific time, allowing the enzymatic reaction to proceed.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis: Calculate the percentage of inhibition for the test compound relative to the no-enzyme and no-inhibitor controls. For IC50 determination, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model.

Visualizing the Molecular Landscape

To better understand the biological context and experimental workflows, the following diagrams are provided.

Cysteine Biosynthesis Pathway

G Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetylserine (OAS) SAT->OAS Acetate OASS O-Acetylserine Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine Inhibitor 2-(Aryl)cyclopropane- 1-carboxylic acid Derivatives Inhibitor->OASS

Caption: The final steps of the cysteine biosynthesis pathway.

Cross-Reactivity Assessment Workflow

G cluster_0 Primary Target Assessment cluster_1 Off-Target Screening cluster_2 Selectivity Analysis Primary_Assay Primary Target Assay (e.g., OASS Activity Assay) Potency Determine On-Target Potency (IC50 / Kd) Primary_Assay->Potency Comparison Compare On- and Off-Target Potency Potency->Comparison Screening Broad Panel Screening (e.g., Kinase Panel, PLP-enzyme Panel) Hits Identify Off-Target 'Hits' Screening->Hits Hits->Comparison Selectivity_Ratio Calculate Selectivity Ratio Comparison->Selectivity_Ratio Conclusion Assess Cross-Reactivity Profile Selectivity_Ratio->Conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 1157642-22-2), ensuring the protection of personnel and the environment. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and responsibility.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid, halogenated organic compound.

GHS Hazard Classification: Based on available safety data, this compound is classified under GHS07 (Exclamation mark) with the following hazard statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification dictates the need for stringent safety measures during handling and disposal to prevent exposure. The presence of carbon-fluorine bonds also suggests environmental persistence, making proper disposal crucial to avoid long-term ecological impact.

Hazard Category GHS Classification Primary Risks
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Harmful upon exposure through ingestion, skin contact, or breathing in dust/aerosols.
Skin Irritation Category 2Causes redness, itching, and inflammation upon contact with skin.
Eye Irritation Category 2ACauses serious and potentially damaging eye irritation.
Respiratory Irritation Category 3May irritate the respiratory tract if dust is inhaled.

Table 1: Summary of Hazards for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound, especially during waste consolidation and disposal procedures.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact[1].

  • Eye/Face Protection: Use chemical safety goggles. If there is a risk of splashing or generating dust, a face shield is also required[2][3].

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure that skin is not exposed.

  • Respiratory Protection: All handling of the solid material that could generate dust, and all waste consolidation, should be performed in a certified chemical fume hood to ensure adequate ventilation[2]. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection: The Cornerstone of Compliant Disposal

Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs[4].

Core Principle: As a halogenated organic compound , this compound waste must never be mixed with non-halogenated organic waste[5][6].

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid[7].

  • Labeling: The moment the first waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • The specific hazards (e.g., "Harmful," "Irritant").

    • The date accumulation started.

  • Collection of Solid Waste:

    • Collect waste solid this compound directly in the designated container.

    • Also, collect any materials heavily contaminated with the compound, such as weighing papers, contaminated gloves, or spill cleanup materials, in the same container[7].

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste[4]. This is an EPA requirement to prevent the release of vapors and to avoid spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should have secondary containment (such as a tray or bin) to contain any potential leaks[8].

Diagram: Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste containing the target compound.

G start Waste Generated: This compound is_solid Is the waste solid or in solid form (e.g., contaminated debris)? start->is_solid halogenated_solid Collect in 'Halogenated Organic Solids' Waste Container is_solid->halogenated_solid Yes is_liquid Is the waste a solution containing the compound? is_solid->is_liquid No label_container Label container with 'Hazardous Waste' tag, chemical name, and hazards halogenated_solid->label_container store_saa Store in designated Satellite Accumulation Area with secondary containment label_container->store_saa pickup Arrange for pickup by Environmental Health & Safety (EHS) store_saa->pickup halogenated_liquid Collect in 'Halogenated Organic Liquids' Waste Container is_liquid->halogenated_liquid Yes improper Improper Disposal: Do NOT mix with non-halogenated waste or dispose down the drain is_liquid->improper No/ Uncertain halogenated_liquid->label_container

Caption: Decision workflow for waste segregation and disposal.

EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly classified to ensure cradle-to-grave management[9]. As a laboratory chemical waste, this compound would likely be classified as follows:

  • Characteristic Waste: While it may not meet the criteria for ignitability, corrosivity, or reactivity, its toxicity profile means it could potentially be classified as a D-coded waste if it contains constituents that could leach above regulatory limits. However, this is less common for pure research chemicals.

  • Listed Waste: This compound is not explicitly on the P or U lists of discarded commercial chemical products[10]. However, as a halogenated organic compound from a non-specific source (laboratory research), it falls under the umbrella of F-listed wastes if mixed with certain spent solvents[11][12][13]. The most conservative and compliant approach is to manage it as a regulated hazardous waste.

Your institution's Environmental Health & Safety (EHS) department will make the final waste code determination, but it is your responsibility to provide them with accurate information about the waste composition.

Final Disposal and Spill Management

Disposal Method:

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[5]. This process is necessary to break the highly stable carbon-fluorine bonds and prevent the release of persistent organic pollutants into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Spill Management:

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is near any ignition sources, remove them if it is safe to do so.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Clean:

    • For a small solid spill, carefully sweep up the material and place it into the designated "Halogenated Organic Solids" hazardous waste container[14]. Avoid generating dust.

    • Use an inert absorbent material (e.g., vermiculite, sand) for any solutions.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste[6][8].

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

References

  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
  • Bucknell University. Hazardous Waste Segregation.
  • United States Environmental Protection Agency. Waste Code - RCRAInfo.
  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Sigma-Aldrich. This compound.
  • Sigma-Aldrich. This compound Safety Information.
  • Matrix Scientific. Safety Data Sheet: 2-(2,4-Difluorophenyl)cyclopropanecarboxylic acid.
  • Clean Earth. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Washington State University. Halogenated Solvents. Retrieved from WSU Environmental Health and Safety website.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Temple University. Halogenated Solvents in Laboratories.
  • AK Scientific, Inc. Safety Data Sheet: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
  • Abovchem. This compound - CAS:1157642-22-2.
  • United States Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Government Publishing Office. RCRA Hazardous Waste F list.
  • Fisher Scientific. Safety Data Sheet: Cyclopropanecarboxylic acid.
  • Sigma-Aldrich. Safety Data Sheet: B6916.
  • Sigma-Aldrich. Safety Data Sheet: 357642.
  • FluoroChem. Safety Data Sheet: 1,1-Cyclopropanedicarboxylic acid.
  • Ambeed, Inc. Safety Data Sheet: (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
  • United States Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview.

Sources

A Comprehensive Guide to the Safe Handling of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and foster a culture of deep understanding regarding chemical safety. This guide provides a comprehensive framework for the safe handling of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid, a compound of interest in pharmaceutical research and development. Our focus is on the "why" behind each safety measure, ensuring that every action in the laboratory is deliberate, informed, and contributes to a self-validating system of safety.

The information presented herein is synthesized from established safety protocols and regulatory guidelines to provide a practical and scientifically grounded approach to managing the risks associated with this compound.

Hazard Analysis and Risk Mitigation

This compound is a halogenated organic compound. While specific toxicological data is limited, the presence of a carboxylic acid group and a difluorophenyl moiety necessitates a cautious approach. Based on data for similar compounds, the primary hazards include:

  • Skin and Eye Irritation: Carboxylic acids can be corrosive and cause irritation upon contact with skin and eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][4]

  • Unknown Reactivity Hazards: As a complex organic molecule, its reactivity with other substances may not be fully characterized. Therefore, it is prudent to treat it as a potentially reactive chemical.[5][6]

Core Principle: The foundation of safe handling is a thorough understanding of the potential hazards and the implementation of controls to mitigate these risks.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure.[9][10][11] The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solids Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 respirator if not in a fume hood
Preparing solutions Chemical splash gogglesHeavy-duty nitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Running reactions Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Handling waste Chemical splash gogglesHeavy-duty nitrile or neoprene glovesLab coatWork in a certified chemical fume hood

Justification for PPE Selection:

  • Eye Protection: Standard safety glasses are the minimum requirement.[10] However, when handling liquids or solutions, chemical splash goggles are essential to protect against splashes.[10] A face shield should be used in addition to goggles when there is a higher risk of splashing, such as when transferring larger volumes or during exothermic reactions.[12][13]

  • Hand Protection: Nitrile gloves provide good protection against incidental contact with many chemicals.[12][14] For prolonged contact or when handling concentrated solutions, more robust gloves like neoprene or heavy-duty nitrile are recommended. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard lab coat is sufficient for most procedures to protect against minor spills and contamination.[10]

  • Respiratory Protection: Handling the solid powder outside of a fume hood can generate dust that may be inhaled. An N95 respirator can provide adequate protection in such scenarios. However, for all other manipulations, a certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling the chemical at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[15]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[15][16][17] The storage location should be in a designated area for corrosive and halogenated compounds.

Step-by-Step Handling Protocol: Weighing and Preparing a Solution

This protocol outlines the safe procedure for weighing the solid compound and preparing a solution.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: spatulas, weigh paper/boat, beaker, stir bar, solvent, and waste container.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the desired amount of the solid from the stock container to a weigh boat.

    • Close the stock container immediately after use.

  • Dissolution:

    • Place a beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent while stirring. Avoid splashing.

    • Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

  • Cleanup:

    • Clean any spills immediately with an appropriate absorbent material.

    • Dispose of all contaminated materials (weigh boat, gloves, etc.) in the designated halogenated waste container.

    • Wash hands thoroughly after the procedure.

Workflow Diagram for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Inspect Container B Don Appropriate PPE A->B Proceed if intact C Prepare Work Area (Fume Hood) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Halogenated Waste F->G H Decontaminate Work Area G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: this compound is a halogenated organic compound.[18] All waste containing this chemical, including unused product, contaminated materials, and solutions, must be collected in a designated "Halogenated Organic Waste" container.[19][20] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[21]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of all components, and the approximate concentrations.[19][20]

  • Storage of Waste: Keep waste containers closed except when adding waste.[19] Store them in a designated satellite accumulation area within the laboratory, away from drains and sources of ignition.

  • Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Spills:

    • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material. Collect the contaminated absorbent in a sealed bag and dispose of it in the halogenated waste container.

    • Large Spills: Evacuate the immediate area and alert your supervisor and the institutional EHS department.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of hazard analysis, proper PPE use, systematic operational procedures, and responsible waste management, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • University of Houston. Guidelines for Pyrophoric and Water Reactive Chemicals. Retrieved from [Link]

  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • KPA. (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Unknown. Hazardous Waste Segregation.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • American Chemistry Council. Protective Equipment. Retrieved from [Link]

  • Airgas. Safety Data Sheet - Cyclopropane. Retrieved from [Link]

  • Aaron Chemicals LLC. Safety Data Sheet - (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.